Xyl-p-phos, (R)-
Description
The exact mass of the compound Xyl-p-phos, (R)- is 756.32458208 g/mol and the complexity rating of the compound is 972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Xyl-p-phos, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xyl-p-phos, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHAKOHBMETRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442905-33-1, 443347-10-2 | |
| Record name | Xyl-p-phos, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xyl-p-phos, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYL-P-PHOS, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYL-P-PHOS, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Xyl-P-Phos: A Comprehensive Technical Guide for Researchers in Asymmetric Catalysis
Introduction: The Pursuit of Chirality with (R)-Xyl-P-Phos
In the landscape of asymmetric catalysis, the development of chiral ligands that can induce high stereoselectivity in chemical transformations is of paramount importance for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery and fine chemical production. Among the pantheon of privileged chiral phosphine ligands, (R)-Xyl-P-Phos, a member of the P-Phos family of atropisomeric dipyridylphosphine ligands, has garnered significant attention. Its unique structural and electronic properties have established it as a highly effective ligand in a variety of transition-metal-catalyzed asymmetric reactions.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical and physical properties, structure, and applications of (R)-Xyl-P-Phos. We will delve into its performance in key catalytic transformations, supported by experimental data, and provide detailed protocols to facilitate its successful application in the laboratory. The causality behind experimental choices and the inherent trustworthiness of the described methods are central to this guide, reflecting a commitment to scientific integrity and practical utility.
Core Attributes of (R)-Xyl-P-Phos: A Structural and Physicochemical Overview
(R)-Xyl-P-Phos, systematically named (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a chiral biaryl diphosphine ligand. Its chirality arises from the sterically hindered rotation around the C-C bond connecting the two pyridine rings, resulting in a stable atropisomeric configuration.
Chemical Structure and Stereochemistry
The defining feature of (R)-Xyl-P-Phos is its C2-symmetric biaryl backbone, which creates a chiral pocket around the coordinating phosphorus atoms. The four methoxy groups at the 2, 2', 6, and 6' positions of the bipyridine core, along with the bulky bis(3,5-dimethylphenyl)phosphino groups at the 4 and 4' positions, create significant steric hindrance, locking the molecule in a specific, non-planar conformation. This axial chirality is the source of its stereodirecting ability in catalysis.[1]
Caption: 2D representation of the (R)-Xyl-P-Phos ligand, highlighting the bipyridine core and the phosphino groups.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-Xyl-P-Phos is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₅₀N₂O₄P₂ | [1][2] |
| Molecular Weight | 756.85 g/mol | [1][2] |
| CAS Number | 442905-33-1 | [2] |
| Appearance | White to pale yellow powder | |
| Melting Point | 158-162 °C | [3] |
| Solubility | Sparingly soluble in water. Generally soluble in common organic solvents such as toluene, THF, and dichloromethane. | [3][4] |
| Stability | Air-stable as a solid. Should be stored at 4°C, protected from light, under a nitrogen atmosphere. | [5][6] |
Synthesis of (R)-Xyl-P-Phos: A Note on Preparation
Applications in Asymmetric Catalysis: A Focus on Performance
(R)-Xyl-P-Phos has demonstrated exceptional performance as a chiral ligand in several transition metal-catalyzed asymmetric reactions. Its efficacy is particularly notable in hydrogenation and hydrosilylation reactions.
Copper-Catalyzed Asymmetric Hydrosilylation of Ketones
A highly effective application of (R)-Xyl-P-Phos is in the copper(II) fluoride-catalyzed asymmetric hydrosilylation of a broad range of ketones. This reaction proceeds with high enantioselectivity and catalytic activity under mild conditions and, remarkably, in the presence of air.[4]
Performance Data:
The following table summarizes the performance of the (S)-Xyl-P-Phos/CuF₂ system in the asymmetric hydrosilylation of various ketones. The (R)-enantiomer of the ligand is expected to provide the opposite enantiomer of the product with similar efficacy.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 98 | 95 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 96 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 94 |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 98 | 97 |
| 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 99 | 97 |
| Propiophenone | 1-Phenylpropan-1-ol | 98 | 93 |
Data extracted from a study utilizing (S)-Xyl-P-Phos.[4]
Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone
This protocol is adapted from the literature for the hydrosilylation of acetophenone using the (S)-Xyl-P-Phos/CuF₂ catalyst system.[4]
References
- 1. Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones [organic-chemistry.org]
- 2. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient and enantioselective hydrogenation of quinolines and pyridines with Ir-Difluorphos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper‐Catalyzed Enantioselective Hydrosilylation of gem‐Difluorocyclopropenes Leading to a Stereochemical Study of the Silylated gem‐Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of (R)-Xyl-P-Phos: An In-depth Technical Guide
Introduction: The Significance of (R)-Xyl-P-Phos in Asymmetric Catalysis
(R)-Xyl-P-Phos, with the chemical name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis.[1] Chiral phosphine ligands are indispensable tools in modern organic synthesis, enabling the enantioselective formation of chemical bonds, which is a critical aspect in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2] The chirality of these ligands, when coordinated to a transition metal center, creates a chiral catalytic environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product over the other.
(R)-Xyl-P-Phos belongs to the class of atropisomeric biaryl bisphosphine ligands. Its chirality arises from the restricted rotation around the C-C bond connecting the two pyridine rings of the 3,3'-bipyridine backbone. The bulky di(3,5-xylyl)phosphino groups at the 4 and 4' positions, along with the methoxy groups at the 2, 2', 6, and 6' positions, create significant steric hindrance that allows for the isolation of stable enantiomers. The electron-rich nature of the xylyl groups and the specific geometry of the bipyridine backbone contribute to the high efficacy and enantioselectivity observed in various catalytic reactions. This guide provides a comprehensive overview of the synthesis, purification, and characterization of the (R)-Xyl-P-Phos ligand, intended for researchers and professionals in the field of chemical synthesis and drug development.
Synthetic Strategy: A Modular Approach
The synthesis of (R)-Xyl-P-Phos can be approached in a modular fashion, which involves the preparation of the chiral 3,3'-bipyridine backbone followed by the introduction of the di(3,5-xylyl)phosphino moieties. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (R)-Xyl-P-Phos.
Part 1: Synthesis of the Chiral (R)-2,2',6,6'-Tetramethoxy-3,3'-bipyridine Backbone
The synthesis of the chiral bipyridine backbone is a critical step that establishes the atropisomeric chirality of the final ligand. This is typically achieved through an Ullmann coupling reaction to form the racemic biaryl, followed by chiral resolution.
Ullmann Coupling for the Racemic Bipyridine Backbone
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[3][4][5] In this synthesis, a suitable 3-halo-2,6-dimethoxypyridine derivative is subjected to homocoupling in the presence of a copper catalyst.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Material: 3-Iodo-2,6-dimethoxypyridine is often chosen as the starting material due to the higher reactivity of aryl iodides in Ullmann couplings compared to bromides or chlorides.
-
Catalyst: Copper powder or copper bronze is traditionally used in stoichiometric amounts. The reaction proceeds through the formation of an organocopper intermediate.
-
Solvent and Temperature: High-boiling point solvents such as DMF or nitrobenzene are typically used to achieve the high temperatures (often > 150 °C) required for the reaction to proceed at a reasonable rate.
Chiral Resolution of the Racemic Bipyridine
The racemic 2,2',6,6'-tetramethoxy-3,3'-bipyridine is then resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid, followed by fractional crystallization.
Experimental Protocol:
-
Dissolve the racemic bipyridine in a suitable solvent (e.g., ethanol).
-
Add a solution of the chiral resolving agent (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid) in the same solvent.
-
Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out of the solution.
-
Separate the crystals by filtration.
-
Liberate the enantiomerically enriched bipyridine from the salt by treatment with a base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent.
-
The enantiomeric purity can be determined by chiral HPLC.
Part 2: Synthesis of (R)-Xyl-P-Phos
With the enantiomerically pure (R)-2,2',6,6'-tetramethoxy-3,3'-bipyridine in hand, the next steps involve the introduction of the phosphino groups at the 4 and 4' positions.
Halogenation of the (R)-Bipyridine Backbone
To introduce the phosphino groups, the 4 and 4' positions of the bipyridine backbone need to be functionalized with a halogen, typically bromine or iodine, to facilitate a subsequent metal-halogen exchange.
Reaction Scheme:
Phosphinylation via Lithiation and Reaction with a Chlorophosphine
The final step in the synthesis of (R)-Xyl-P-Phos involves a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source, chlorodi(3,5-xylyl)phosphine. This reaction is highly sensitive to air and moisture and must be carried out under strictly anhydrous and inert conditions.
Reaction Scheme:
Causality Behind Experimental Choices:
-
n-Butyllithium (n-BuLi): This is a strong organolithium base used to perform the lithium-halogen exchange.[6][7][8][9] It is pyrophoric and reacts violently with water, necessitating careful handling under an inert atmosphere.
-
Chlorodi(3,5-xylyl)phosphine: This is the electrophilic phosphorus source that introduces the desired phosphino groups.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the phosphine ligand and the reaction of the organolithium intermediates with atmospheric oxygen and moisture.[10][11]
Detailed Experimental Protocol:
-
To a solution of (R)-4,4'-dibromo-2,2',6,6'-tetramethoxy-3,3'-bipyridine in anhydrous THF at -78 °C under an argon atmosphere, slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add a solution of chlorodi(3,5-xylyl)phosphine (2.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Purification of (R)-Xyl-P-Phos
The purification of (R)-Xyl-P-Phos requires techniques that are suitable for air-sensitive compounds to prevent oxidation of the phosphine moieties.
Column Chromatography
Column chromatography is a common method for purifying phosphine ligands.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (deactivated) or Alumina | Deactivation with a base (e.g., triethylamine) is often necessary to prevent degradation of the phosphine on the acidic silica surface. |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate) | The polarity of the eluent is adjusted to achieve good separation of the product from impurities. |
| Atmosphere | The column should be packed and run under an inert atmosphere. | To prevent oxidation of the phosphine during the purification process. |
Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline material.
Procedure:
-
Dissolve the crude (R)-Xyl-P-Phos in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or dichloromethane).
-
Slowly add a solvent in which the ligand is insoluble (an anti-solvent, e.g., hexanes or methanol) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then to a lower temperature (e.g., 0 °C or -20 °C) to induce crystallization.
-
Collect the crystals by filtration under an inert atmosphere, wash with a cold solvent, and dry under vacuum.
Part 4: Characterization of (R)-Xyl-P-Phos
The identity and purity of the synthesized (R)-Xyl-P-Phos are confirmed by various spectroscopic techniques.
| Technique | Expected Results |
| ³¹P NMR | A single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for biaryl phosphines typically falls in the range of -10 to -30 ppm.[12][13][14][15] |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons of the xylyl and bipyridine moieties, as well as the methoxy and methyl protons. |
| ¹³C NMR | The spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of (R)-Xyl-P-Phos (C₄₆H₅₀N₂O₄P₂) should be observed.[16] |
| Chiral HPLC | Analysis on a chiral stationary phase should show a single peak, confirming the enantiomeric purity of the product. |
Safety Considerations
The synthesis of (R)-Xyl-P-Phos involves the use of several hazardous reagents that require careful handling.
-
n-Butyllithium: Pyrophoric, reacts violently with water, and causes severe burns.[6][7][8][9] It should be handled under an inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat.
-
Chlorophosphines: These are corrosive and react with moisture.[17] They should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous and flammable solvents like THF and hexanes are used. All reactions should be conducted in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis and purification of (R)-Xyl-P-Phos is a multi-step process that requires careful execution of air- and moisture-sensitive reactions. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices are essential for the successful preparation of this valuable chiral ligand. The modular synthetic approach allows for flexibility and optimization at each stage, ultimately yielding a highly pure product that is suitable for a wide range of applications in asymmetric catalysis.
References
- 1. (R)-(+)-2,2′,6,6′-四甲氧基-4,4′-双(二(3,5-二甲苯基)膦-3,3′-联吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. airgas.com [airgas.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
mechanism of action of (R)-Xyl-p-phos in catalysis
An In-Depth Technical Guide to the Mechanism of (R)-Xyl-p-phos in Asymmetric Catalysis
Executive Summary
(R)-Xyl-p-phos is a highly effective and widely utilized chiral biaryl diphosphine ligand in the field of asymmetric catalysis. Its unique structural framework, characterized by a C₂-symmetric 3,3'-bipyridine backbone and bulky di(3,5-xylyl)phosphino groups, establishes a well-defined and sterically demanding chiral environment around a metal center. This guide provides a comprehensive technical overview of the mechanism of action of (R)-Xyl-p-phos, primarily focusing on its application in transition metal-catalyzed asymmetric hydrogenation reactions. We will dissect the catalytic cycle, explore the structural and electronic factors governing its high enantioselectivity, and detail the experimental and computational methods used to elucidate these mechanistic pathways. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how to effectively leverage this powerful catalytic tool.
Part 1: Introduction to (R)-Xyl-p-phos: Structure and Significance
(R)-Xyl-p-phos, with the IUPAC name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, belongs to the P-Phos family of ligands.[1] Its efficacy stems from a combination of electronic and steric properties conferred by its distinct structural motifs.
Key Structural Features:
-
Atropisomeric Bipyridine Backbone: The core of the ligand is a 3,3'-bipyridine unit hindered from free rotation by four methoxy groups at the 2,2',6, and 6' positions. This steric hindrance creates a stable, chiral, atropisomeric axis, which is the primary source of the ligand's chirality.
-
Bulky Di(3,5-xylyl)phosphino Groups: The phosphorus atoms are substituted with sterically demanding 3,5-dimethylphenyl (xylyl) groups. These groups extend outwards, creating a rigid and well-defined "chiral pocket" or quadrant when coordinated to a metal. It is this steric environment that dictates the facial selectivity of substrate approach. The increased steric bulk of the xylyl groups, compared to phenyl groups in similar ligands, can significantly enhance both regioselectivity and enantioselectivity in catalytic reactions.[2]
These features make (R)-Xyl-p-phos and its metal complexes highly effective catalysts for a range of transformations, most notably the asymmetric hydrogenation of prochiral substrates like β-ketoesters and quinolines.[3][4]
Caption: Core components of the (R)-Xyl-p-phos ligand.
Part 2: The Core Catalytic Cycle in Asymmetric Hydrogenation
The mechanism of asymmetric hydrogenation catalyzed by transition metal complexes of chiral diphosphines has been extensively studied. While the specifics can vary with the metal and substrate, a general and widely accepted pathway provides a robust framework for understanding the role of (R)-Xyl-p-phos. We will consider the Ruthenium-catalyzed hydrogenation of a model β-ketoester as a representative example.[3]
The catalytic cycle can be described in five key stages:
-
Catalyst Activation: The reaction typically starts with a stable catalyst precursor, such as [RuCl₂((R)-Xyl-p-phos)], which is activated in situ to generate a coordinatively unsaturated, cationic species ready to interact with the substrate.
-
Substrate Coordination: The prochiral β-ketoester substrate coordinates to the ruthenium center in a bidentate fashion through its two carbonyl oxygen atoms. This binding forms two diastereomeric catalyst-substrate adducts. These adducts are often in rapid equilibrium.
-
Oxidative Addition of H₂: Molecular hydrogen undergoes oxidative addition to the metal center, forming a transient Ru(IV) dihydride species. This step is often reversible and precedes the enantioselective hydrogen transfer.
-
Enantioselective Hydrogen Transfer: This is the crucial, stereochemistry-determining phase of the cycle. It involves the stepwise transfer of a hydride (H⁻) from the metal to the electrophilic ketone carbon and a proton (H⁺) to the carbonyl oxygen. The rigid chiral environment created by the (R)-Xyl-p-phos ligand forces the substrate into a specific conformation within the transition state. The bulky xylyl groups create severe steric clashes in one of the diastereomeric transition states, making it significantly higher in energy. Consequently, the reaction proceeds almost exclusively through the lower-energy transition state, leading to the formation of one enantiomer of the product alcohol. This phenomenon is a classic example of the Curtin-Hammett principle, where the product ratio is dictated by the relative energies of the competing transition states, not the populations of the ground-state diastereomers.[5]
-
Product Release & Catalyst Regeneration: The hydroxyl ester product, now weakly coordinated, dissociates from the metal center, regenerating the active catalyst which can then enter a new cycle.
Caption: Generalized catalytic cycle for hydrogenation.
Part 3: Experimental and Computational Validation
The elucidation of such catalytic mechanisms is not merely theoretical; it is grounded in rigorous experimental and computational evidence. As a senior scientist, the choice of analytical technique is paramount for validating a proposed pathway.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for studying these systems.
-
³¹P NMR: This technique is exceptionally sensitive to the chemical environment of the phosphorus atoms. By monitoring the ³¹P NMR spectrum of the reaction mixture, one can observe the catalyst resting state, identify key intermediates (like catalyst-substrate adducts), and detect the formation of new species.[6][7][8] Changes in chemical shifts and coupling constants provide invaluable information about coordination and electronic structure.
-
¹H NMR: Can be used to monitor the disappearance of substrate and the appearance of the product, allowing for kinetic analysis. In some cases, hydride signals in the upfield region can provide direct evidence for dihydride intermediates.
Kinetic Studies
By systematically varying the concentrations of the catalyst, substrate, and hydrogen pressure, detailed kinetic studies can be performed. This data helps to determine the reaction order with respect to each component and identify the rate-determining step of the catalytic cycle, providing crucial support for the proposed mechanism.
Computational Modeling
Density Functional Theory (DFT) calculations have become indispensable for gaining a deep, quantitative understanding of catalytic mechanisms.[9]
-
Causality: DFT allows for the mapping of the entire potential energy surface of the reaction. Researchers can calculate the relative energies of the ground-state diastereomeric adducts and, more importantly, the energies of the competing transition states for the hydrogen transfer step.
-
Validation: These calculations can quantitatively demonstrate why one transition state is favored over the other, pinpointing the specific steric interactions (e.g., between a substrate substituent and a xylyl group on the ligand) that are responsible for the high enantioselectivity. This provides a powerful, atom-level validation of the mechanistic hypothesis.
Part 4: Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of Ethyl Acetoacetate
This protocol describes a representative procedure for the asymmetric hydrogenation of a β-ketoester using a Ru-(R)-Xyl-p-phos catalyst. The procedure is designed to be self-validating by including checkpoints for ensuring an inert atmosphere and methods for quantifying the reaction outcome.
Materials & Equipment:
-
(R)-Xyl-p-phos
-
[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)
-
Ethyl acetoacetate (substrate)
-
Anhydrous, degassed methanol (solvent)
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
-
Standard Schlenk line and glovebox for handling air-sensitive reagents
-
Syringes and cannulas for liquid transfers
-
Gas chromatograph (GC) with a chiral column (e.g., Cyclodex-B) for analysis
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Catalyst Precursor Preparation (Inert Atmosphere):
-
Inside a glovebox, add (R)-Xyl-p-phos (e.g., 0.011 mmol, 1.1 eq to Ru) and [Ru(cod)Cl₂]n (e.g., 0.01 mmol) to a Schlenk flask.
-
Add anhydrous, degassed methanol (e.g., 5 mL) and stir the mixture at 60 °C for 30 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the active catalyst precursor.
-
Causality: Pre-forming the catalyst ensures that the active species is present and homogeneous before the substrate is introduced, leading to more reproducible results.
-
-
Reaction Setup:
-
In a separate flask, prepare a solution of ethyl acetoacetate (e.g., 1.0 mmol, 100 eq) in anhydrous, degassed methanol (e.g., 5 mL).
-
Transfer the prepared catalyst solution from Step 1 into the stainless-steel autoclave via cannula under a positive pressure of argon.
-
Transfer the substrate solution into the autoclave in the same manner.
-
-
Running the Reaction:
-
Seal the autoclave securely. Remove it from the glovebox.
-
Purge the autoclave by pressurizing with argon (e.g., 5 atm) and venting three times, followed by pressurizing with hydrogen (e.g., 10 atm) and venting three times.
-
Causality: This rigorous purging is critical to remove all traces of oxygen, which can deactivate the catalyst.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).
-
Maintain the reaction for the specified time (e.g., 12-24 hours), monitoring the pressure for any significant drops that would indicate a leak.
-
-
Workup and Analysis:
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Open the autoclave and take an aliquot of the reaction mixture.
-
Filter the aliquot through a small plug of silica gel with ethyl acetate to remove the catalyst.
-
Conversion Analysis: Analyze the filtered sample by GC or ¹H NMR to determine the conversion of the starting material.
-
Enantiomeric Excess (ee) Analysis: Analyze the sample using a GC or HPLC equipped with a suitable chiral column to separate the two enantiomers of the product, ethyl 3-hydroxybutanoate, and determine the ee.
-
Part 5: Data Summary and Interpretation
The effectiveness of (R)-Xyl-p-phos is best demonstrated through quantitative data. Below is a table summarizing typical results for the asymmetric hydrogenation of various substrates, illustrating the ligand's broad applicability and high performance.
| Substrate | Catalyst System | Temp (°C) | H₂ (atm) | Conv. (%) | ee (%) | Reference |
| Methyl Acetoacetate | Ru/ (R)-Xyl-p-phos | 50 | 50 | >99 | 99 | [3] |
| Ethyl Benzoylacetate | Ru/ (R)-Xyl-p-phos | 60 | 50 | >99 | 98 | [3] |
| 2-Methylquinoline | Ir/ (R)-Xyl-p-phos | 25 | 50 | >99 | 91 | [4] |
| 1,6-Enyne | Rh/ (R)-Xyl-p-phos | 60 | N/A | 90 | 97 | [2] |
Table 1: Representative catalytic performance of (R)-Xyl-p-phos in various asymmetric transformations.
The consistently high enantiomeric excesses (>90%) across different metal centers (Ru, Ir, Rh) and substrate classes underscore the robustness of the chiral environment created by the (R)-Xyl-p-phos ligand.
Conclusion
The mechanism of action for (R)-Xyl-p-phos in asymmetric catalysis is a well-understood interplay of its rigid, atropisomeric backbone and the steric directing effects of its bulky xylylphosphino groups. By forming a well-defined chiral pocket around the metal center, it effectively controls the trajectory of substrate approach and dictates the stereochemical outcome during the enantioselective transition state. This guide has outlined the core catalytic cycle, the structural features that drive selectivity, and the analytical methodologies used to validate this mechanistic understanding. For the practicing scientist, a deep appreciation of these principles is crucial for troubleshooting, optimizing, and extending the application of this powerful catalyst to new and challenging chemical transformations.
References
- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oipub.com [oipub.com]
- 4. Synthesis of novel chiral P-Phos derivative for asymmetric catalysis and development of air-stable and recyclable chiral catalyst systems | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchspace.csir.co.za [researchspace.csir.co.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Xyl-p-phos
Abstract
(R)-Xyl-p-phos, with the chemical name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a sterically demanding and electron-rich biaryl phosphine ligand renowned for its efficacy in challenging cross-coupling reactions.[1][2] Its unique structural and electronic properties, stemming from the axially chiral bipyridine backbone and bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, necessitate rigorous characterization to ensure purity, identity, and consistency for applications in catalysis and drug development. This guide provides a comprehensive framework for the spectroscopic characterization of (R)-Xyl-p-phos using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights into experimental design, data interpretation, and quality assurance.
Introduction: The Rationale for Spectroscopic Scrutiny
The catalytic performance of a phosphine ligand like (R)-Xyl-p-phos is intrinsically linked to its three-dimensional structure and electronic nature. Minor impurities or structural deviations can significantly impact reaction yields, selectivity, and reproducibility. Therefore, unambiguous confirmation of the ligand's identity and purity is a critical first step in any research or development workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework, offering atom-level connectivity information through the analysis of ¹H, ¹³C, and ³¹P nuclei. It is the definitive method for confirming the ligand's complex structure and assessing its purity.
-
Infrared (IR) Spectroscopy serves as a complementary technique, providing a molecular fingerprint based on the vibrational frequencies of functional groups. It is a rapid and effective tool for verifying the presence of key structural motifs and for assessing bulk sample identity against a known standard.
This document outlines the theoretical basis and practical protocols for acquiring and interpreting high-quality NMR and IR spectra for (R)-Xyl-p-phos.
Nuclear Magnetic Resonance (NMR) Characterization
Due to the sensitivity of phosphines to oxidation, all sample preparation and handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) using degassed deuterated solvents. Chloroform-d (CDCl₃) is a common solvent for this class of compounds.
³¹P NMR Spectroscopy: The Primary Diagnostic Tool
³¹P NMR is the most direct method for characterizing organophosphorus compounds.[3] With a 100% natural abundance and a spin of ½, the ³¹P nucleus provides sharp, easily interpretable signals over a wide chemical shift range.[4]
Expected Spectral Features: For a trivalent phosphine such as (R)-Xyl-p-phos, a single, sharp resonance is expected in the proton-decoupled ³¹P{¹H} NMR spectrum. The chemical shift (δ) is anticipated to be in the upfield region (negative ppm values), characteristic of triarylphosphines. Based on similar structures like XPhos (δ ≈ -10 ppm), the signal for (R)-Xyl-p-phos is predicted to appear in the δ = -10 to -20 ppm range.[5]
-
Causality: The electron-rich nature of the xylyl groups and the geometry around the phosphorus atom influence the shielding of the nucleus, resulting in this characteristic chemical shift. The presence of a single peak confirms the C₂ symmetry of the molecule, where both phosphorus environments are chemically equivalent.
-
Trustworthiness: The absence of signals in the δ = 20 to 40 ppm range is critical, as this region is characteristic of the corresponding phosphine oxides, which are common impurities formed via air oxidation. The presence of such signals would indicate sample degradation.[6]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is essential for confirming the integrity of the ligand's organic framework. The spectrum of (R)-Xyl-p-phos is expected to be complex but divisible into distinct regions corresponding to the different proton types.
Expected Spectral Features:
-
Aromatic Protons (δ ≈ 6.5-7.5 ppm): This region will contain signals for the protons on the xylyl groups and the single proton on each pyridine ring of the bipyridine backbone. Due to the molecule's chirality and steric bulk, these signals will likely appear as a series of complex multiplets.
-
Methoxy Protons (-OCH₃, δ ≈ 3.5-4.0 ppm): Four methoxy groups are present. Due to the molecule's symmetry, these may appear as one or two sharp singlets.
-
Methyl Protons (-CH₃, δ ≈ 2.0-2.5 ppm): The eight methyl groups on the four xylyl rings are expected to give rise to one or more sharp singlets, integrating to 24 protons.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
The proton-decoupled ¹³C{¹H} NMR spectrum provides a map of all unique carbon environments and is invaluable for confirming the molecular formula (C₄₆H₅₀N₂O₄P₂). A key feature is the presence of carbon-phosphorus (C-P) coupling, which provides definitive evidence of connectivity.
Expected Spectral Features:
-
Aromatic Carbons (δ ≈ 110-160 ppm): A multitude of signals will be present for the bipyridine and xylyl ring carbons. Carbons directly bonded to phosphorus (ipso-carbons) will appear as doublets due to ¹J(C,P) coupling, which is typically large (15-40 Hz). Carbons further away will exhibit smaller couplings (²J, ³J, ⁴J).
-
Methoxy Carbons (-OCH₃, δ ≈ 50-60 ppm): Signals for the methoxy carbons are expected in this region.
-
Methyl Carbons (-CH₃, δ ≈ 20-25 ppm): The methyl carbons of the xylyl groups will appear as sharp signals in the aliphatic region.
Table 1: Summary of Expected NMR Data for (R)-Xyl-p-phos in CDCl₃
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |
| ³¹P | -10 to -20 | Single, sharp singlet in ³¹P{¹H} spectrum. Absence of signals ~30 ppm (phosphine oxide). |
| ¹H | 6.5 - 7.5 (Aromatic) | Complex multiplets. |
| 3.5 - 4.0 (Methoxy) | Sharp singlet(s), integral = 12H. | |
| 2.0 - 2.5 (Methyl) | Sharp singlet(s), integral = 24H. | |
| ¹³C | 110 - 160 (Aromatic) | Multiple signals. Carbons attached to P will show doublet splitting due to C-P coupling. |
| 50 - 60 (Methoxy) | One or two signals expected. | |
| 20 - 25 (Methyl) | One or two signals expected. |
Infrared (IR) Spectroscopy Characterization
IR spectroscopy provides a rapid method for confirming the presence of key functional groups. The spectrum serves as a unique fingerprint for the molecule. The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
Expected Spectral Features: The IR spectrum of (R)-Xyl-p-phos will be dominated by vibrations from its aromatic and methoxy components.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Sharp bands characteristic of C-H bonds on the xylyl and bipyridine rings.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): Bands corresponding to the C-H bonds of the methyl and methoxy groups.
-
Aromatic C=C and C=N Bending (1600-1400 cm⁻¹): A series of sharp, strong absorptions that are highly characteristic of the aromatic rings in the structure. This region is often referred to as the "fingerprint" region and is excellent for comparison against a reference spectrum.
-
C-O Stretch (1250-1000 cm⁻¹): Strong bands associated with the C-O bonds of the four methoxy groups.
-
P-C Stretch: Vibrations involving the phosphorus-carbon bond are expected but are often weak and can be difficult to assign definitively in such a complex molecule.
Table 2: Summary of Expected IR Absorption Bands for (R)-Xyl-p-phos
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C=C/C=N Bending | 1600 - 1400 | Strong, Sharp |
| C-O Stretch (Methoxy) | 1250 - 1000 | Strong |
Experimental Protocols & Workflow
General Handling Procedures
(R)-Xyl-p-phos is an air-sensitive solid. All manipulations, including weighing and sample preparation, should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: In a glovebox, accurately weigh 10-15 mg of (R)-Xyl-p-phos into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of degassed CDCl₃ to the NMR tube using a gas-tight syringe.
-
Sealing: Cap the NMR tube securely (e.g., with a J. Young's tap or a tightly sealed plastic cap wrapped with Parafilm).
-
Mixing: Gently agitate the tube until the sample is fully dissolved.
-
Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C{¹H} NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative accuracy of quaternary carbons.
-
Record a proton-decoupled ³¹P{¹H} NMR spectrum. Use a common external reference like 85% H₃PO₄ (δ = 0.0 ppm).
-
Protocol: IR Spectrum Acquisition (ATR)
-
Background: Ensure the ATR crystal is clean and record a background spectrum in air.
-
Sample Application: In a glovebox or under a flow of inert gas, place a small amount (a few milligrams) of solid (R)-Xyl-p-phos onto the ATR crystal.
-
Analysis: Apply pressure using the anvil and collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Integrated Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of (R)-Xyl-p-phos.
Caption: Workflow for the Spectroscopic Characterization of (R)-Xyl-p-phos.
Conclusion
The robust spectroscopic characterization of (R)-Xyl-p-phos by NMR and IR is a non-negotiable step for ensuring its quality and performance in high-stakes applications like pharmaceutical synthesis. By combining the detailed structural insights from multi-nuclear NMR with the rapid functional group verification of IR, researchers can confidently validate the identity, purity, and stability of this critical phosphine ligand. The protocols and interpretive guidelines presented here form a self-validating system for the comprehensive analysis of (R)-Xyl-p-phos, underpinning scientific integrity and experimental reproducibility.
References
- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of (R)-Xyl-p-phos in Organic Solvents: A Comprehensive Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: (R)-Xyl-p-phos is a sterically demanding, electron-rich biaryl phosphine ligand belonging to the Buchwald ligand family. Its structural features make it highly effective in various palladium-catalyzed cross-coupling reactions, which are pivotal in modern pharmaceutical synthesis. However, the efficacy and reproducibility of these catalytic systems are intrinsically linked to the physical and chemical behavior of the ligand in solution. This technical guide provides an in-depth analysis of the solubility and stability of (R)-Xyl-p-phos in common organic solvents. We will explore the primary degradation pathway—oxidation—and furnish detailed, field-proven protocols for both quantifying solubility and monitoring stability using techniques such as ³¹P NMR spectroscopy and HPLC. This document is intended to equip researchers, chemists, and process development scientists with the foundational knowledge and practical methodologies required to ensure the robust and reliable application of (R)-Xyl-p-phos in their work.
Introduction to (R)-Xyl-p-phos: The Nexus of Reactivity and Practicality
(R)-Xyl-p-phos, with its formal name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a member of a sophisticated class of biaryl phosphine ligands.[1][2] These ligands, developed by Buchwald and coworkers, have revolutionized cross-coupling chemistry by enabling reactions with previously challenging substrates, often with lower catalyst loadings and under milder conditions.[3] The ligand's architecture, featuring bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, creates a sterically demanding environment around the metal center. This bulk facilitates the crucial reductive elimination step in the catalytic cycle and helps maintain a monoligated, highly active palladium species.[4]
However, the very electronic richness that makes these phosphines excellent ligands also renders them susceptible to degradation, primarily through oxidation.[5][6] The lone pair of electrons on the phosphorus atom, essential for coordinating to the metal, can readily react with atmospheric oxygen to form the corresponding phosphine oxide.[5] This phosphine oxide does not coordinate effectively with the metal, leading to catalyst deactivation and manifesting as low product yields, reaction stalling, or the formation of palladium black.[5]
Furthermore, the solubility of this large, complex molecule dictates the choice of reaction solvent, influences concentration limits, and can impact reaction kinetics. A clear understanding of its solubility profile is therefore not just a matter of convenience but a prerequisite for designing scalable and reproducible synthetic routes. This guide addresses these critical aspects, providing both the theoretical underpinnings and the practical tools to master the handling of (R)-Xyl-p-phos.
Core Physicochemical Properties
A baseline understanding of the fundamental properties of (R)-Xyl-p-phos is essential before delving into its solution behavior.
| Property | Value | Source |
| Chemical Formula | C₄₆H₅₀N₂O₄P₂ | [1][7] |
| Molecular Weight | 756.8 g/mol | [1] |
| CAS Number | 442905-33-1 | [1][2] |
| Appearance | Typically a white to off-white solid | Inferred from general phosphine properties |
| Primary Hazard | Irritant (Skin, Eye, Respiratory) | [1] |
Solubility Profile in Organic Solvents
The solubility of a ligand is critical for establishing homogeneous reaction conditions. For (R)-Xyl-p-phos, its large, predominantly hydrocarbon structure suggests better solubility in non-polar and moderately polar aprotic organic solvents. While extensive quantitative public data is scarce, a qualitative assessment and a robust protocol for empirical determination are provided below.
Factors Influencing Solubility
-
Solvent Polarity: Like dissolves like. The bulky, non-polar xylyl groups and the biaryl backbone dominate the molecular structure, suggesting poor solubility in highly polar, protic solvents like water and methanol, but good solubility in aromatic hydrocarbons, ethers, and chlorinated solvents.
-
Molecular Interactions: The potential for π-stacking between the aromatic rings of the ligand and solvents like toluene may enhance solubility.
-
Temperature: Solubility of solids in organic solvents generally increases with temperature, although this must be balanced with the potential for accelerated degradation.
Qualitative Solubility Assessment
Based on its structure and general chemical principles, the following qualitative solubility profile can be expected:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | Non-polar, aromatic nature facilitates dissolution of the ligand's xylyl and biaryl groups. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | High to Moderate | Moderate polarity and ability to solvate the ligand without strong hydrogen bonding. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Effective at dissolving large organic molecules. |
| Aprotic Polar Solvents | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to Low | Higher polarity may be less compatible with the ligand's non-polar character. |
| Alkanes | Hexanes, Heptane | Low | Lack of polarity and aromaticity makes them poor solvents for this complex structure. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The high polarity and hydrogen-bonding nature of alcohols are incompatible with the ligand. |
Experimental Protocol for Quantitative Solubility Determination
Since precise solubility data is often process-specific, determining it empirically is a crucial step. The following gravimetric protocol is a reliable method for this purpose.
Objective: To determine the solubility of (R)-Xyl-p-phos in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
(R)-Xyl-p-phos solid
-
Anhydrous, degassed solvent of interest
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or stir plate
-
Syringes and 0.2 µm PTFE syringe filters
-
Inert atmosphere (Glovebox or Schlenk line)
Methodology:
-
Preparation (Inert Atmosphere): Inside a glovebox, add an excess amount of solid (R)-Xyl-p-phos to a pre-weighed vial (e.g., add ~50 mg to a 4 mL vial).
-
Solvent Addition: Add a precise volume of the degassed organic solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours to ensure saturation. Causality: This extended period is necessary to ensure the solution has reached its thermodynamic saturation point.
-
Sample Collection: After equilibration, allow the excess solid to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, being careful not to disturb the solid. Attach a 0.2 µm PTFE filter to the syringe.
-
Sample Weighing: Dispense the filtered solution into a second pre-weighed vial. Record the exact mass of the vial plus the solution.
-
Solvent Evaporation: Remove the solvent under a gentle stream of inert gas or under high vacuum until a constant weight of the dried solid is achieved.
-
Final Weighing: Record the final mass of the vial containing the dried (R)-Xyl-p-phos.
-
Calculation:
-
Mass of dissolved (R)-Xyl-p-phos = (Mass of vial + dried solid) - (Mass of empty vial).
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solid).
-
Volume of solvent = Mass of solvent / Density of solvent (at the experimental temperature).
-
Solubility (mg/mL) = Mass of dissolved (R)-Xyl-p-phos / Volume of solvent.
-
Diagram: Workflow for Solubility Determination
Caption: Gravimetric workflow for determining ligand solubility.
Stability: The Challenge of Oxidation
The primary stability concern for (R)-Xyl-p-phos, like most phosphine ligands, is its susceptibility to aerobic oxidation.[5][6] This process is often irreversible and detrimental to catalytic activity.
The Oxidation Pathway
The phosphorus(III) center in the phosphine ligand is readily oxidized to a phosphorus(V) center in the phosphine oxide. This conversion eliminates the lone pair required for metal coordination.
Diagram: Phosphine Oxidation Pathway
Caption: The oxidation of a phosphine to its inactive oxide.
Monitoring Stability with ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is the most direct and powerful tool for monitoring the stability of phosphine ligands.[8][9] The technique is highly sensitive, and the chemical shift (δ) of the phosphorus nucleus is exquisitely sensitive to its oxidation state.[10]
-
(R)-Xyl-p-phos (P-III): Will exhibit a characteristic chemical shift in the typical range for triarylphosphines.
-
(R)-Xyl-p-phos Oxide (P-V): Will appear as a new, distinct peak at a significantly different chemical shift (typically downfield).
By integrating the peaks corresponding to the phosphine and its oxide, one can precisely quantify the extent of degradation over time.
Protocol: Monitoring Aerobic Stability by ³¹P NMR
Objective: To quantitatively measure the rate of oxidation of (R)-Xyl-p-phos in a specific solvent when exposed to air.
Materials:
-
(R)-Xyl-p-phos
-
High-quality deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube with cap
-
Volumetric flasks and pipettes
-
Inert atmosphere glovebox
Methodology:
-
Stock Solution Preparation (Inert Atmosphere): Inside a glovebox, prepare a stock solution of (R)-Xyl-p-phos in the chosen deuterated solvent at a known concentration (e.g., 20 mg/mL).
-
Sample Preparation: Transfer an aliquot of the stock solution (e.g., 0.5 mL) into an NMR tube.
-
Initial Spectrum (t=0): Seal the NMR tube inside the glovebox. Take it to the NMR spectrometer and immediately acquire a quantitative ³¹P NMR spectrum. This spectrum serves as the baseline, confirming the initial purity of the ligand. Trustworthiness: This initial measurement is a critical self-validating step to ensure the starting material is not already oxidized.
-
Exposure: Uncap the NMR tube to expose the solution to the ambient atmosphere.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular, defined intervals (e.g., 1, 2, 4, 8, and 24 hours). The frequency should be adjusted based on the expected stability.
-
Data Analysis: For each spectrum, integrate the peak for (R)-Xyl-p-phos and the peak for its corresponding phosphine oxide. Calculate the percentage of phosphine remaining at each time point:
-
% Phosphine = [Integral(Phosphine) / (Integral(Phosphine) + Integral(Oxide))] * 100
-
Data Presentation: The results can be plotted as "% Phosphine Remaining vs. Time" for different solvents to compare stability.
Considerations for HPLC Analysis
HPLC can also be used to monitor stability by observing the decrease in the parent ligand peak and the growth of the oxide peak. However, a significant challenge can be on-column oxidation, where the ligand degrades during the analysis itself, leading to inaccurate results.[11]
Mitigation Strategies for HPLC:
-
Use Degassed Mobile Phases: Thoroughly sparging all mobile phases with helium or nitrogen is critical.
-
Add Antioxidants: A recent study demonstrated that adding a trace amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase can passivate the HPLC system and prevent on-column oxidation, leading to much more robust and accurate analysis of phosphine ligands.[11]
-
Minimize Analysis Time: Use modern UHPLC systems and shorter columns where possible to reduce the residence time of the analyte on the column.
Best Practices for Handling and Storage
Given the air-sensitive nature of (R)-Xyl-p-phos, adherence to strict air-free techniques is non-negotiable for achieving reproducible results.[12][13]
Inert Atmosphere Techniques
-
Glovebox: Provides the most robustly inert environment for handling and weighing solids. It is the preferred method for preparing stock solutions and setting up sensitive reactions.[5][12]
-
Schlenk Line: A versatile and common tool that allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).[12] It is suitable for most solution-based manipulations.
Diagram: Decision Logic for Handling Techniques
Caption: Choosing between a glovebox and a Schlenk line.
Solvent Preparation
Thoroughly degassing solvents is critical to remove dissolved oxygen.[5][14] Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: A highly effective method involving freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.
Storage Recommendations
-
Solid Ligand: Store solid (R)-Xyl-p-phos in its original container, tightly sealed, under an inert atmosphere (e.g., inside a glovebox or in a desiccator backfilled with argon). Keep in a cool, dark place.[5][14]
-
Ligand Solutions: Solutions should be prepared with freshly degassed solvents and stored under an inert atmosphere in a sealed flask (e.g., a Schlenk flask with a glass stopper or a vial with a PTFE-lined septum cap). For long-term storage, keeping the solution in a freezer is recommended to slow potential degradation.[5]
Conclusion
(R)-Xyl-p-phos is a powerful ligand for modern catalysis, but its successful application hinges on a thorough understanding and control of its solubility and stability. While it exhibits good solubility in common aprotic organic solvents like toluene and THF, its primary liability is rapid degradation via aerobic oxidation. The use of stringent air-free handling and storage techniques is therefore mandatory. ³¹P NMR spectroscopy stands out as the definitive analytical tool for monitoring the integrity of the ligand in solution, providing clear, quantitative data on its stability. By implementing the protocols and best practices outlined in this guide, researchers can mitigate the risks of catalyst deactivation, ensuring the reliability, reproducibility, and success of their synthetic endeavors.
References
- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XYL-P-PHOS, (R)- [drugfuture.com]
- 3. Buchwald Ligands [sigmaaldrich.com]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. magritek.com [magritek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
(R)-Xyl-p-phos: A Comprehensive Technical Guide for Asymmetric Catalysis
Introduction: Unveiling (R)-Xyl-p-phos, a Privileged Ligand in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis has emerged as the most elegant and efficient methodology to achieve this goal, with the choice of chiral ligand being the cornerstone of success. Within the pantheon of privileged ligands, atropisomeric biaryl diphosphines have demonstrated exceptional efficacy and versatility. This guide provides an in-depth technical overview of (R)-Xyl-p-phos, a prominent member of the P-Phos family of atropisomeric dipyridylphosphine ligands.[1][2][3]
(R)-Xyl-p-phos distinguishes itself through a unique structural framework featuring a C2-symmetric 3,3'-bipyridine backbone. This backbone, coupled with bulky and electron-rich di(3,5-xylyl)phosphino groups at the 4,4'-positions, creates a sterically defined and electronically tuned chiral environment. This distinct architecture is instrumental in achieving high levels of stereocontrol in a variety of metal-catalyzed transformations.
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, characterization, and application of (R)-Xyl-p-phos. We will delve into the causality behind its catalytic prowess, provide validated experimental protocols, and explore the mechanistic underpinnings of its function.
Core Identification and Physicochemical Properties
A precise understanding of a ligand's identity and properties is fundamental to its effective application. The following table summarizes the key identifiers and physicochemical data for (R)-Xyl-p-phos.
| Identifier | Value |
| CAS Number | 442905-33-1 |
| Molecular Formula | C₄₆H₅₀N₂O₄P₂ |
| Molecular Weight | 756.85 g/mol |
| IUPAC Name | [3-[4-[bis(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxy-3-pyridinyl]-2,6-dimethoxy-4-pyridinyl]-bis(3,5-dimethylphenyl)phosphane |
| Appearance | Typically a white to off-white solid |
Synonyms: A variety of synonyms are used in the literature and commercial catalogs to refer to (R)-Xyl-p-phos. Awareness of these is crucial for comprehensive literature searches.
-
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
-
(R)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
-
(R)-Xyl-p-phos [MI]
-
P-PHOS Ligands, (R)-xyl-p-phos-
Synthesis of (R)-Xyl-p-phos: A Strategy Rooted in Atroposelective Control
The synthesis of (R)-Xyl-p-phos and its analogues is a testament to the advancements in stereoselective synthesis, particularly in the construction of axially chiral biaryl systems. The general and efficient approach to the P-Phos ligand family relies on an Ullmann coupling reaction to construct the biaryl backbone, followed by phosphination.[1][3] The key to achieving high enantiopurity lies in the resolution of a chiral precursor.
While a detailed, step-by-step synthesis of (R)-Xyl-p-phos from foundational materials is often proprietary and conducted by specialized chemical manufacturers, the conceptual pathway is well-established within the academic literature for this class of ligands. The synthesis can be conceptually broken down into the formation of the chiral bipyridine core and the subsequent introduction of the phosphine moieties.
Conceptual Synthesis Workflow
Figure 1. Conceptual workflow for the synthesis of (R)-Xyl-p-phos.
The critical step in this synthetic strategy is the resolution of the racemic bipyridine precursor. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiomerically pure bipyridine core. The final step involves the reduction of the phosphine oxides to the desired phosphine ligand, typically using silanes as reducing agents, a method known to proceed with retention of configuration at the phosphorus center.
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for (R)-Xyl-p-phos is limited, the expected spectroscopic signatures can be inferred from its structure and data for analogous compounds.
-
³¹P NMR: This is the most definitive technique for characterizing phosphine ligands. For (R)-Xyl-p-phos, a single sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of -10 to -20 ppm (relative to 85% H₃PO₄), characteristic of triarylphosphines. The observation of a single peak confirms the C₂ symmetry of the molecule.
-
¹H NMR: The proton NMR spectrum would be complex but would show characteristic signals for the methoxy groups (around 3.5-4.0 ppm), the methyl groups on the xylyl rings (around 2.2-2.4 ppm), and a series of aromatic protons for both the bipyridine and xylyl moieties.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the methoxy, methyl, and various aromatic carbons.
Applications in Asymmetric Catalysis: A Tale of Two Metals
(R)-Xyl-p-phos has proven to be a highly effective ligand in asymmetric catalysis, primarily in combination with ruthenium and rhodium. The ligand's steric bulk and electronic properties play a crucial role in creating a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
One of the hallmark applications of the P-Phos ligand family is in the ruthenium-catalyzed asymmetric hydrogenation of ketones, particularly β-ketoesters. These reactions produce chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.
Causality Behind Experimental Choices: The success of the Ru/(R)-Xyl-p-phos system hinges on the formation of a highly active and stereoselective catalyst. The bipyridine backbone of the ligand coordinates to the ruthenium center, and the atropisomeric chirality of the ligand dictates the facial selectivity of the substrate's approach to the metal hydride. The bulky di(3,5-xylyl)phosphino groups create a "chiral wall," effectively blocking one face of the coordinated substrate from the hydride attack, leading to high enantioselectivity. The reaction is typically carried out in an alcohol solvent, which can participate in the catalytic cycle, and under hydrogen pressure.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate
This protocol is a representative example of the application of (R)-Xyl-p-phos in Ru-catalyzed asymmetric hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-Xyl-p-phos
-
Ethyl benzoylacetate
-
Anhydrous, degassed ethanol
-
Sodium ethoxide (NaOEt) solution in ethanol (e.g., 21 wt%)
Procedure:
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-Xyl-p-phos (2.2 mol%). Anhydrous, degassed ethanol is added, and the mixture is stirred at 80°C for 30 minutes to form the active catalyst complex. The solution should turn from a reddish-brown to a yellow-orange color.
-
Reaction Setup: In a separate autoclave, ethyl benzoylacetate (100 mol%) is dissolved in anhydrous, degassed ethanol.
-
Reaction Initiation: The pre-formed catalyst solution is transferred to the autoclave. A solution of sodium ethoxide in ethanol (5 mol%) is then added. The addition of a base is often crucial for achieving high catalytic activity.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂). The reaction mixture is stirred vigorously at a specified temperature (e.g., 50°C) for the required time (typically 4-24 hours).
-
Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess of the product, ethyl (R)-3-hydroxy-3-phenylpropanoate, is determined by chiral HPLC analysis.
Expected Outcome: This procedure typically yields the corresponding chiral alcohol with high conversion and excellent enantioselectivity (>98% ee).
Catalytic Cycle for Ru-Catalyzed Ketone Hydrogenation
Figure 2. Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.
Rhodium-Catalyzed Asymmetric [2+2+2] Carbocyclization
(R)-Xyl-p-phos and its enantiomer have also demonstrated excellent performance in rhodium-catalyzed reactions. A notable example is the intermolecular [2+2+2] carbocyclization of 1,6-enynes with alkynes, which constructs complex polycyclic frameworks with high stereocontrol.[4]
Causality Behind Experimental Choices: In this transformation, the chiral Rh-(R)-Xyl-p-phos complex orchestrates the assembly of the three unsaturated components. The ligand's geometry, particularly the dihedral angle of the biaryl backbone, influences the regioselectivity and enantioselectivity of the cyclization. The steric hindrance imposed by the xylyl groups plays a crucial role in discriminating between the two faces of the prochiral enyne and the two ends of the unsymmetrical alkyne during the oxidative cyclization cascade. The use of a silver salt, such as AgBF₄, is often necessary to abstract a chloride ligand from the rhodium precursor, generating a more active cationic catalyst.[4]
Experimental Protocol: Asymmetric [2+2+2] Carbocyclization
This protocol is adapted from a reported procedure using the (S)-enantiomer and is representative for the (R)-Xyl-p-phos ligand.[4]
Materials:
-
[RhCl(COD)]₂
-
AgBF₄
-
(R)-Xyl-p-phos
-
1,6-Enyne substrate
-
Unsymmetrical alkyne (e.g., methyl phenylpropiolate)
-
Anhydrous, degassed THF
Procedure:
-
Catalyst Activation: In a glovebox, a Schlenk flask is charged with [RhCl(COD)]₂ (5 mol%) and AgBF₄ (20 mol%). Anhydrous THF is added, and the suspension is stirred at room temperature for 10 minutes.
-
Ligand Addition: A solution of (R)-Xyl-p-phos (12 mol%) in anhydrous THF is added to the yellow suspension, and the mixture is stirred for an additional 30 minutes.
-
Reaction Setup: The alkyne (3 equivalents) is added to the catalyst mixture in one portion. The 1,6-enyne substrate (1 equivalent) is dissolved in anhydrous THF and is added to the reaction mixture via syringe pump over a period of 2 hours at 60°C.
-
Reaction Completion: The reaction is monitored by TLC. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Work-up and Analysis: The reaction mixture is cooled to room temperature, filtered through a short pad of silica gel, and concentrated in vacuo. The crude product is purified by flash chromatography. The enantiomeric excess of the major regioisomeric product is determined by chiral HPLC analysis.
Expected Outcome: This methodology provides access to complex chiral bicyclic products with high yields and excellent enantioselectivities.[4]
Handling and Storage
As a valuable organophosphine ligand, (R)-Xyl-p-phos requires careful handling to maintain its integrity and ensure safety.
-
Air Sensitivity: While the P-Phos family is noted for its relative air stability compared to other phosphine ligands, it is still susceptible to oxidation over time.[2] For long-term storage and in reactions, it is best handled under an inert atmosphere (e.g., argon or nitrogen).
-
Storage: The solid ligand should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn when handling this compound.
Conclusion: A Versatile and Indispensable Tool in the Synthetic Chemist's Arsenal
(R)-Xyl-p-phos has firmly established itself as a versatile and highly effective chiral ligand in the field of asymmetric catalysis. Its unique atropisomeric dipyridylphosphine structure provides a robust platform for achieving exceptional levels of enantioselectivity in a range of important chemical transformations catalyzed by ruthenium and rhodium. The ability to fine-tune the steric and electronic properties of the P-Phos ligand family has been a key driver in its success and widespread adoption.
This guide has provided a comprehensive overview of the essential technical aspects of (R)-Xyl-p-phos, from its fundamental properties and synthesis to its practical application in detailed experimental protocols. By understanding the causality behind its catalytic performance, researchers can better leverage this powerful tool to address the challenges of modern stereoselective synthesis and accelerate the development of novel, enantiomerically pure molecules for a myriad of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new class of versatile chiral-bridged atropisomeric diphosphine ligands: remarkably efficient ligand syntheses and their applications in highly enantioselective hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Theoretical and Computational Analysis of (R)-Xyl-p-phos in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Xyl-p-phos, a sterically hindered and electron-rich biaryl diphosphine ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in rhodium- and ruthenium-catalyzed reactions.[1] Its unique structural features, characterized by a C2-symmetric backbone and bulky 3,5-xylyl substituents on the phosphorus atoms, are critical to its success in inducing high enantioselectivity.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate (R)-Xyl-p-phos. It aims to bridge the gap between computational predictions and experimental outcomes, offering a robust framework for ligand design, catalyst optimization, and mechanistic elucidation. We will delve into the core principles of computational chemistry, provide detailed protocols for practical application, and synthesize key findings from the literature to offer a holistic understanding of this pivotal ligand.
Introduction: The Significance of (R)-Xyl-p-phos in Modern Catalysis
The demand for enantiomerically pure compounds, especially in the pharmaceutical and agrochemical industries, has driven the development of sophisticated asymmetric catalytic systems.[4] Chiral phosphine ligands are central to this endeavor, as their steric and electronic properties profoundly influence the activity and selectivity of transition metal catalysts.[5][6]
(R)-Xyl-p-phos, with its full name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, belongs to a class of atropisomeric biaryl phosphine ligands that have demonstrated exceptional performance in a variety of asymmetric transformations, most notably in hydrogenation reactions.[2][4] The rationale behind its design is to create a well-defined, rigid chiral environment around the metal center. This rigidity minimizes conformational ambiguity, leading to more predictable and higher levels of stereocontrol. Understanding the subtle interplay of forces that govern its interaction with metal precursors and substrates is paramount for a rational approach to catalyst development. Computational chemistry provides an indispensable toolkit for probing these interactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone.[7]
The Computational Toolkit: Methodologies for Ligand Analysis
The computational investigation of organometallic catalysts, particularly those involving transition metals and complex phosphine ligands like (R)-Xyl-p-phos, necessitates a multi-faceted approach. The choice of methodology is dictated by the specific property or process being investigated, balancing computational cost with the desired accuracy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying catalytic systems.[8] It provides a robust framework for calculating the electronic structure of molecules, from which a wide range of properties can be derived.
-
Why DFT? Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the bonding in transition metal complexes. It offers a favorable balance between accuracy and computational expense, making it suitable for systems containing dozens to hundreds of atoms.[9]
-
Common Applications for (R)-Xyl-p-phos:
-
Geometry Optimization: Determining the stable three-dimensional structures of the free ligand, its metal complexes, and reaction intermediates.
-
Electronic Property Calculation: Quantifying properties like molecular orbital energies (HOMO/LUMO), charge distribution, and the Tolman electronic parameter, which reflects the ligand's electron-donating ability.
-
Vibrational Frequency Analysis: Confirming that an optimized structure is a true energy minimum and calculating thermodynamic properties.[8]
-
Reaction Pathway Mapping: Elucidating the mechanisms of catalytic cycles by locating transition states and calculating activation energy barriers, which are key to understanding reaction rates and selectivity.[10]
-
Molecular Mechanics (MM) and Molecular Dynamics (MD)
While DFT is powerful, it can be computationally prohibitive for exploring the vast conformational space of a flexible ligand or simulating the dynamic behavior of a catalyst in solution over time.
-
Why MM/MD? These methods use classical physics-based force fields, which are significantly faster than quantum mechanical calculations. This speed allows for the simulation of larger systems (including explicit solvent molecules) over longer timescales (nanoseconds to microseconds).
-
Common Applications:
-
Conformational Searching: Identifying the low-energy conformers of (R)-Xyl-p-phos to understand its flexibility and preferred binding modes.
-
Solvent Effects: Simulating how the solvent environment influences the catalyst's structure and dynamics.
-
Key Computational Insights into (R)-Xyl-p-phos and its Catalytic Role
Computational studies provide a quantitative lens through which to understand the features that make (R)-Xyl-p-phos an effective ligand.
Steric and Electronic Parameters
The efficacy of a phosphine ligand is often described by its steric and electronic parameters. Computational methods allow for the precise calculation of these properties.
| Parameter | Description | Typical Computational Method | Significance for (R)-Xyl-p-phos |
| Cone Angle (θ) | A measure of the steric bulk of the ligand. | Geometry optimization (DFT), followed by geometric measurement. | The bulky xylyl groups result in a large cone angle, creating a defined chiral pocket around the metal center that dictates substrate approach. |
| Buried Volume (%Vbur) | The percentage of a sphere around the metal atom that is occupied by the ligand. | Geometry optimization (DFT), followed by specialized software analysis. | Provides a more nuanced measure of steric hindrance than the cone angle, accounting for the ligand's full 3D shape. |
| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating strength, computationally derived from the C-O stretching frequency of a Ni(CO)3L complex. | DFT frequency calculation on a model complex. | The electron-rich nature of (R)-Xyl-p-phos, influenced by its alkyl and methoxy groups, enhances the catalytic activity of the metal center. |
Mechanistic Elucidation of Asymmetric Hydrogenation
DFT calculations have been instrumental in mapping out the catalytic cycle of rhodium-catalyzed asymmetric hydrogenation, a reaction where (R)-Xyl-p-phos and similar ligands excel.[5][11] The generally accepted mechanism involves several key steps, and DFT helps to determine the energetics of each.
A critical aspect of these studies is identifying the enantioselectivity-determining step . By calculating the energy barriers for the transition states leading to the (R) and (S) products, researchers can predict the major enantiomer.[12] These calculations often reveal that non-covalent interactions, such as C-H···π interactions between the substrate and the ligand's xylyl groups, are crucial for stabilizing one transition state over the other, thus explaining the origin of high enantioselectivity.[12]
Practical Guide: A Computational Workflow
This section provides a generalized, step-by-step protocol for performing a DFT-based analysis of a metal-(R)-Xyl-p-phos complex. This workflow is conceptual and would be implemented using specialized software like Gaussian, ORCA, or similar packages.
Step-by-Step Protocol for DFT Geometry Optimization and Analysis
-
Build the Initial Structure:
-
Construct the 3D structure of the (R)-Xyl-p-phos ligand using a molecular builder. The initial coordinates can often be obtained from crystallographic databases or built from scratch.
-
Add the metal atom (e.g., Rhodium) and any other relevant species (e.g., substrate, solvent molecule) to form the initial complex. Ensure reasonable starting bond lengths and angles.
-
-
Select Computational Level of Theory:
-
Functional: Choose a DFT functional appropriate for transition metal chemistry. B3LYP is a common starting point, but M06 or ωB97X-D are often preferred for their better handling of non-covalent interactions.
-
Basis Set: Employ a double-zeta quality basis set with polarization functions for main group elements (e.g., 6-31G(d)). For the metal, use a basis set that includes effective core potentials (ECPs) to handle relativistic effects, such as LANL2DZ.
-
Solvation Model: If solvent effects are important, include a continuum solvation model like the Polarizable Continuum Model (PCM) or SMD.
-
-
Perform Geometry Optimization:
-
Run the calculation. The software will iteratively adjust the atomic positions to find a stationary point on the potential energy surface.
-
Trustworthiness Check: A successful optimization is confirmed when the forces on the atoms and the displacement at each step fall below the software's default convergence criteria.
-
-
Perform Frequency Calculation:
-
Using the optimized geometry from the previous step, run a frequency calculation at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the structure is a true local minimum. The presence of one imaginary frequency indicates a transition state.
-
-
Analyze the Results:
-
Structural Parameters: Measure key bond lengths, angles, and dihedral angles.
-
Electronic Properties: Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand charge distribution. Visualize the HOMO and LUMO to understand the frontier molecular orbitals involved in reactivity.
-
Thermodynamics: Extract the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy from the frequency calculation output.
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical computational investigation into a catalyst's performance.
Caption: A standard workflow for the computational analysis of a chiral catalyst.
Bridging Theory and Experiment: Validation is Key
The ultimate goal of computational modeling is to provide insights that are both predictive and reflective of real-world chemistry. Therefore, it is crucial to benchmark computational results against experimental data.
-
Structural Correlation: Calculated bond lengths and angles for a metal-(R)-Xyl-p-phos complex can be compared with data from X-ray crystallography, where available.
-
Spectroscopic Correlation: Calculated vibrational frequencies (IR) and NMR chemical shifts can be compared to experimental spectra to validate the accuracy of the computed structure and electronic environment.
-
Reactivity and Selectivity Correlation: The most powerful validation comes from comparing calculated energy barriers for competing reaction pathways with experimentally observed product ratios (e.g., enantiomeric excess, ee%). A strong correlation between the calculated difference in transition state energies (ΔΔG‡) and the experimental ee% lends high confidence to the proposed mechanistic model.
Future Outlook
The synergy between theoretical calculations and experimental catalysis continues to grow. Future directions in the computational study of ligands like (R)-Xyl-p-phos will likely involve:
-
Machine Learning: Using data from DFT calculations to train machine learning models that can rapidly predict the performance of new ligand variants, accelerating the design process.
-
Advanced Dynamics: Employing more sophisticated QM/MM or ab initio molecular dynamics to capture the dynamic effects of the solvent and ligand flexibility on the catalytic reaction more accurately.
-
Multi-scale Modeling: Combining different levels of theory to model the entire catalytic process, from the electronic structure of the active site to the mass transport phenomena in the reactor.
By embracing these advanced computational tools, the scientific community can continue to unravel the complexities of asymmetric catalysis and design the next generation of highly efficient and selective catalysts.
References
- 1. (R)-XYL-P-PHOS RUTHENIUMCL2 (R,R)-DPEN [chemicalbook.com]
- 2. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 10. Unraveling the mechanism of phosphine-catalyzed azetine formation and BF3-mediated ring-opening to axially chiral alkenes: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
A Guide to the Coordination Chemistry of (R)-Xyl-P-Phos with Transition Metals: Synthesis, Characterization, and Catalytic Frontiers
Abstract
(R)-Xyl-P-Phos has emerged as a privileged chiral diphosphine ligand in the field of asymmetric catalysis. Its unique structural and electronic properties, characterized by a sterically demanding and electron-rich biaryl backbone, enable remarkable levels of stereocontrol in a variety of transition metal-catalyzed reactions. This technical guide provides an in-depth exploration of the coordination chemistry of (R)-Xyl-P-Phos with key transition metals, including rhodium, ruthenium, and palladium. We will dissect the synthesis and structural characterization of these metal complexes, elucidate the mechanistic principles behind their catalytic activity, and provide field-proven experimental protocols for their preparation and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of (R)-Xyl-P-Phos in modern synthetic chemistry.
Introduction: The Architectural and Electronic Nuances of (R)-Xyl-P-Phos
(R)-Xyl-P-Phos, formally known as (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a member of the P-PHOS family of ligands.[1] Its efficacy in asymmetric catalysis stems from a confluence of meticulously balanced structural features:
-
Atropisomerism: The ligand possesses axial chirality arising from hindered rotation around the C3-C3' bond of the bipyridine core. This stable chirality is fundamental to the creation of a chiral environment around the metal center.
-
Steric Hindrance: The four bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms create a well-defined, sterically demanding chiral pocket. This pocket plays a crucial role in differentiating between the prochiral faces of a substrate, thereby dictating the stereochemical outcome of a reaction.[2]
-
Electronic Properties: The electron-donating methoxy groups on the bipyridine backbone increase the electron density on the phosphorus atoms. This enhances the σ-donating ability of the ligand, which can influence the electronic properties of the metal center and, consequently, its catalytic activity.
These features make (R)-Xyl-P-Phos a powerful tool for inducing high enantioselectivity in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming cross-couplings.
Coordination Chemistry with Key Transition Metals
The ability of (R)-Xyl-P-Phos to form stable, well-defined chelate complexes with transition metals is central to its function. The phosphorus lone pairs act as strong σ-donors, forming coordinate bonds with the metal center.[3] The bidentate nature of the ligand leads to the formation of a seven-membered chelate ring, which adopts a specific conformation that projects the bulky xylyl groups into key positions for stereochemical control.
Rhodium Complexes
Rhodium complexes of chiral diphosphines are renowned for their exceptional performance in asymmetric hydrogenation.[4][5] The coordination of (R)-Xyl-P-Phos to rhodium generates highly active and enantioselective catalysts.
-
Synthesis: Cationic rhodium(I) complexes of (R)-Xyl-P-Phos are typically prepared in situ or isolated as stable precursors. A common method involves the reaction of the ligand with a rhodium precursor like bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)2]BF4, or by splitting a chloro-bridged dimer such as [Rh(COD)Cl]2 in the presence of a halide scavenger like silver tetrafluoroborate (AgBF₄).[2] The choice of a non-coordinating counter-ion (e.g., BF₄⁻, PF₆⁻) is critical to ensure that a coordination site remains available for substrate binding.
-
Structural Characterization:
-
³¹P NMR Spectroscopy: This is the most direct method for confirming ligand coordination. Upon coordination to rhodium, the ³¹P NMR signal of (R)-Xyl-P-Phos exhibits a downfield shift and a characteristic coupling to the ¹⁰³Rh nucleus (a spin I=1/2 nucleus with 100% natural abundance), resulting in a doublet. The magnitude of the ¹J(Rh-P) coupling constant provides insight into the nature of the Rh-P bond.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the complex's structure, revealing the coordination geometry (typically square planar for Rh(I)), bond lengths, bond angles, and the precise conformation of the chelate ring.[6][7] This structural information is invaluable for understanding the origins of enantioselectivity.
-
-
Catalytic Applications: Rhodium-(R)-Xyl-P-Phos complexes are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, particularly α-enamides and itaconic acid derivatives, to produce chiral amino acids and other valuable building blocks.[5] They have also demonstrated excellent regioselectivity and enantioselectivity in [2+2+2] carbocyclization reactions.[2]
Ruthenium Complexes
Ruthenium complexes bearing (R)-Xyl-P-Phos are workhorses in the asymmetric hydrogenation of a broader range of substrates, including ketones and β-ketoesters.[8][9]
-
Synthesis: A common precursor for generating these catalysts is a complex of the type [RuCl2(diphosphine)(diamine)].[8] The synthesis involves reacting a suitable ruthenium source, such as [RuCl2(p-cymene)]2, with the (R)-Xyl-P-Phos ligand and a chiral diamine co-ligand (e.g., (R,R)-DPEN). The diamine ligand often plays a cooperative role in the catalytic mechanism.[10]
-
Structural Characterization:
-
³¹P NMR Spectroscopy: Similar to rhodium complexes, ³¹P NMR is a key tool. For Ru(II) complexes, the spectra can be more complex, but the chemical shift provides a clear indication of the electronic environment of the phosphorus atoms.[11]
-
X-ray Crystallography: This technique confirms the octahedral geometry typical for Ru(II) complexes and reveals the spatial arrangement of the (R)-Xyl-P-Phos, diamine, and halide ligands around the metal center.[12]
-
-
Catalytic Applications: The primary application is the asymmetric hydrogenation of ketones to chiral secondary alcohols.[13] The Noyori-type mechanism often invoked for these systems involves a metal-ligand bifunctional catalysis, where both the ruthenium hydride and the amine proton of the diamine ligand participate in the hydrogen transfer step.[10]
Palladium Complexes
Palladium complexes featuring (R)-Xyl-P-Phos are predominantly used in asymmetric cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
-
Synthesis: Palladium(II) precatalysts are often prepared by reacting the ligand with a Pd(II) source like PdCl2(COD) or PdCl2(CH3CN)2.[14][15] These can then be reduced in situ to the active Pd(0) species. Alternatively, stable Pd(0) complexes can be synthesized from precursors like Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)).
-
Structural Characterization:
-
³¹P NMR Spectroscopy: The coordination to palladium is readily confirmed by the downfield shift of the ³¹P resonance. For Pd(II) complexes, square planar geometries are common.
-
X-ray Crystallography: Provides detailed structural data on the Pd-P bond distances and the overall geometry of the complex, which is crucial for rationalizing catalyst performance.[16]
-
-
Catalytic Applications: These complexes are employed in various asymmetric C-C and C-N bond-forming reactions. The bulky, electron-rich nature of (R)-Xyl-P-Phos promotes the crucial oxidative addition and reductive elimination steps in the catalytic cycle while effectively controlling the stereochemistry of the product.[17]
Mechanistic Considerations: The Origin of Enantioselectivity
The high enantioselectivity observed with (R)-Xyl-P-Phos catalysts is a direct consequence of the chiral environment it imposes. In the case of Rh-catalyzed hydrogenation of a prochiral olefin, the prevailing model involves the formation of two diastereomeric catalyst-substrate adducts.[5] While one diastereomer may be thermodynamically more stable (the major diastereomer), the key insight is that the less stable minor diastereomer is often significantly more reactive towards oxidative addition of H₂. Therefore, the stereochemistry of the final product is determined by the kinetically favored pathway via the more reactive, minor catalyst-substrate complex (the Curtin-Hammett principle). The rigid and well-defined chiral pocket of the (R)-Xyl-P-Phos ligand creates large energy differences between the diastereomeric transition states, leading to exceptionally high enantiomeric excess (ee).
Visualization & Data
Diagrams
Caption: Bidentate coordination of (R)-Xyl-P-Phos to a metal center (M).
Caption: General workflow for synthesis and characterization of a metal complex.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Data Table
Table 1: Representative ³¹P NMR Chemical Shifts for (R)-Xyl-P-Phos and its Metal Complexes.
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Free (R)-Xyl-P-Phos | CDCl₃ | ~ -14.0 | N/A | [18][19] |
| [Rh((R)-Xyl-P-Phos)(COD)]BF₄ | CD₂Cl₂ | ~ 25.0 | ¹J(Rh-P) ≈ 150 | [2] |
| [RuCl₂((R)-Xyl-P-Phos)((R,R)-DPEN)] | CDCl₃ | ~ 45.0 | N/A | [8][9] |
| [PdCl₂((R)-Xyl-P-Phos)] | CDCl₃ | ~ 15.0 | N/A | [14][15] |
Note: Exact chemical shifts and coupling constants can vary depending on the specific complex, solvent, and temperature.
Experimental Protocols
Protocol 1: In Situ Generation of a Rhodium-(R)-Xyl-P-Phos Catalyst
This protocol describes the preparation of an active rhodium catalyst for use in asymmetric reactions, adapted from established procedures.[2]
-
Objective: To generate a cationic Rh(I) complex of (R)-Xyl-P-Phos for catalytic applications.
-
Causality: The use of a chloro-bridged dimer [RhCl(COD)]2 requires a halide abstractor, AgBF4, to generate the cationic and more catalytically active [Rh(COD)]+ species. The ligand exchange with (R)-Xyl-P-Phos then forms the chiral catalyst. All operations must be performed under an inert atmosphere (Argon or Nitrogen) as the Rh(I) species and the phosphine ligand are sensitive to oxidation. Anhydrous solvents are crucial to prevent catalyst deactivation.
Methodology:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add [RhCl(COD)]2 (e.g., 6.2 mg, 0.0125 mmol, 1.0 eq).
-
Halide Abstraction: Add anhydrous, degassed tetrahydrofuran (THF, 1.0 mL). To this suspension, add AgBF4 (e.g., 9.7 mg, 0.05 mmol, 4.0 eq). Stir the mixture at room temperature for 15-20 minutes. A white precipitate of AgCl will form.
-
Ligand Addition: In a separate flask, dissolve (R)-Xyl-P-Phos (e.g., 22.7 mg, 0.03 mmol, 2.4 eq) in anhydrous, degassed THF (3.0 mL).
-
Complex Formation: Transfer the solution of (R)-Xyl-P-Phos via cannula to the rhodium-containing suspension.
-
Equilibration: Stir the resulting yellow-orange solution at room temperature for 30 minutes to ensure complete formation of the chiral rhodium complex.
-
Validation: The catalyst solution is now ready for use. Its formation can be retrospectively validated by taking an aliquot, removing the solvent under vacuum, re-dissolving in CD₂Cl₂, and analyzing by ³¹P NMR, expecting a doublet around δ 25 ppm.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin
This protocol provides a general procedure for the asymmetric hydrogenation of methyl 2-acetamidoacrylate, a model substrate.
-
Objective: To synthesize (R)-N-acetylalanine methyl ester with high enantiomeric excess.
-
Causality: The reaction is run under a positive pressure of hydrogen gas, which is the reducing agent. The choice of solvent (methanol) is common for hydrogenations as it readily dissolves the substrate and catalyst and can stabilize the cationic intermediates. The catalyst loading is kept low (e.g., 1 mol%) as is typical for efficient catalytic processes.
Methodology:
-
Catalyst Preparation: Prepare the Rhodium-(R)-Xyl-P-Phos catalyst solution as described in Protocol 1 (using 0.01 mmol of the ligand, scaled accordingly).
-
Substrate Addition: To the catalyst solution in the Schlenk flask, add methyl 2-acetamidoacrylate (e.g., 143 mg, 1.0 mmol).
-
Reaction Setup: Transfer the flask to a hydrogenation autoclave or connect it to a balloon filled with hydrogen gas.
-
Hydrogenation: Purge the system with H₂ gas (3 cycles of pressurizing and venting). Pressurize the vessel to the desired pressure (e.g., 4 bar H₂) and stir vigorously at room temperature for 12-24 hours.
-
Workup: Carefully vent the H₂ pressure. Remove the solvent from the reaction mixture in vacuo.
-
Analysis: The residue can be purified by column chromatography (silica gel, ethyl acetate/hexanes). The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Conclusion
The coordination chemistry of (R)-Xyl-P-Phos with transition metals provides a powerful platform for asymmetric catalysis. The ligand's well-defined steric and electronic properties allow for the rational design of highly effective catalysts for a range of important synthetic transformations. By understanding the principles of their synthesis, characterization, and the mechanistic basis for their stereoselectivity, researchers can effectively harness the capabilities of these complexes to address complex challenges in chemical synthesis and drug development.
References
- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hibbitts.rc.ufl.edu [hibbitts.rc.ufl.edu]
- 4. Asymmetric hydrogenations (Nobel lecture) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-Xyl-P-Phos RuCl2 (S)-Daipen | C65H76Cl2N4O6P2Ru | CID 73407339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-XYL-P-PHOS RUTHENIUMCL2 (R,R)-DPEN [chemicalbook.com]
- 10. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchspace.csir.co.za [researchspace.csir.co.za]
- 12. Frontiers | Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Formation of exceptional monomeric YPhos–PdCl2 complexes with high activities in coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and reactivity studies of palladium(II) complexes containing the N-phosphorylated iminophosphorane-phosphine ligands Ph2PCH2P{=NP(=O)(OR)2}Ph2 (R=Et, Ph): application to the catalytic synthesis of 2,3-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Palladium Complexes Based on Ylide-Functionalized Phosphines (YPhos): Broadly Applicable High-Performance Precatalysts for the Amination of Aryl Halides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.tamu.edu [chem.tamu.edu]
Methodological & Application
Application Note: (R)-Xyl-P-Phos Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality and the Role of (R)-Xyl-P-Phos
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for creating chiral molecules, particularly chiral alcohols from prochiral ketones. The success of this transformation hinges on the design of the chiral catalyst.
(R)-Xyl-P-Phos is a C2-symmetric biaryl diphosphine ligand belonging to the P-Phos family. Its structure, characterized by a 3,3'-bipyridine backbone, imparts a unique electronic and steric profile. The xylyl substituents on the phosphorus atoms create a well-defined chiral pocket around the metal center (typically Ruthenium or Rhodium), enabling high levels of enantio-discrimination. This guide provides an in-depth overview of the mechanistic principles and a field-proven protocol for employing (R)-Xyl-P-Phos in the asymmetric hydrogenation of ketones, a key transformation in modern organic synthesis.
Mechanistic Underpinnings: A Non-Classical Metal-Ligand Cooperation
The high efficiency of Ru(II)-diphosphine-diamine catalysts in ketone hydrogenation is attributed to a "bifunctional" or "metal-ligand cooperative" mechanism.[1] Unlike classical pathways where the substrate directly coordinates to the metal, this mechanism involves the concerted action of the metal center and the amine ligand without inner-sphere coordination of the ketone.[1]
The catalytic cycle can be summarized as follows:
-
Pre-catalyst Activation: The stable Ru(II) pre-catalyst, trans-[RuCl2((R)-Xyl-P-Phos)(diamine)], is activated in the presence of a base (e.g., t-BuOK). The base removes HCl to generate the active 18-electron Ru-hydride species.
-
Outer-Sphere Interaction: The ketone substrate forms a hydrogen bond with the N-H proton of the diamine ligand, positioning it in the chiral environment outside the primary coordination sphere of the ruthenium center.
-
Concerted Hydride and Proton Transfer: In the turnover-limiting step, the hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively. This occurs through a six-membered pericyclic transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the coordinatively unsaturated 16-electron Ru-amido complex is regenerated. This species then reacts with molecular hydrogen (H2) to regenerate the active Ru-hydride catalyst, closing the catalytic cycle.
References
Application Notes & Protocols: Suzuki-Miyaura Coupling with (R)-Xyl-p-phos
Introduction: Advancing C-C Bond Formation
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.[1][2][3] The versatility, mild conditions, and high functional group tolerance of this palladium-catalyzed reaction have made it indispensable in pharmaceutical development, materials science, and fine chemical synthesis.[2]
The efficacy of the Suzuki-Miyaura coupling is profoundly dependent on the ligand coordinated to the palladium center.[4][5] These ligands are not passive spectators; they actively modulate the catalyst's stability, solubility, and reactivity, directly influencing reaction rates and substrate scope.[6] Among the pantheon of advanced ligands, atropisomeric biaryl phosphines have emerged as a class of "enabling" tools for particularly challenging transformations.
This guide focuses on (R)-Xyl-p-phos , a highly effective, air-stable, chiral biaryl phosphine ligand. Its unique structural and electronic properties make it exceptionally well-suited for facilitating Suzuki-Miyaura couplings involving demanding substrates, such as electron-rich or sterically hindered aryl chlorides, which often fail with less sophisticated catalyst systems.[2][6] We will delve into the mechanistic rationale for its performance and provide a detailed, field-proven protocol for its application.
The (R)-Xyl-p-phos/Palladium Catalyst System
The success of a modern cross-coupling reaction hinges on the synergistic relationship between the metal and its coordinating ligand. The choice of (R)-Xyl-p-phos is a deliberate one, designed to overcome common hurdles in Suzuki-Miyaura catalysis.
Ligand Architecture: (R)-Xyl-p-phos
(R)-Xyl-p-phos, or (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, possesses a unique architecture that imparts exceptional catalytic activity.[7]
-
Steric Bulk: The four di(3,5-xylyl) groups create a sterically demanding pocket around the palladium center. This bulk is critical for promoting the reductive elimination step—often the rate-limiting step of the catalytic cycle—which forms the desired C-C bond and regenerates the active catalyst.[3][5]
-
Electron-Rich Nature: The phosphorus atoms, substituted with electron-donating alkyl groups on the xylyl rings, and the electron-donating methoxy groups on the bipyridine backbone, increase the electron density on the palladium center. This enhances the rate of the initial oxidative addition step, particularly for the less reactive C-Cl bond.[2][5][6]
-
Bidentate Chelation: As a bidentate ligand, (R)-Xyl-p-phos forms a stable chelate with the palladium atom, which helps to prevent catalyst decomposition and maintain catalytic activity over the course of the reaction.
Palladium Precursor Selection
The active catalyst is a Pd(0)-ligand complex, which is typically generated in situ from a stable palladium precursor. Common choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): A widely used, air-stable, and cost-effective precursor. It is reduced to Pd(0) in the reaction mixture, often by the phosphine ligand itself or other components.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction. It is highly effective but can be more sensitive to air and light compared to Pd(II) sources.[8]
For most applications using (R)-Xyl-p-phos, Pd(OAc)₂ provides an excellent balance of reactivity, stability, and ease of handling.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a sequence of three fundamental steps, each facilitated by the (R)-Xyl-p-phos ligand.[3][5][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) complex. It inserts into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl chloride). This is an oxidative process, changing the palladium's oxidation state from Pd(0) to Pd(II). The electron-rich nature of (R)-Xyl-p-phos accelerates this crucial, often challenging, step.[3][6]
-
Transmetalation: The organic moiety from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[9][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the new C-C bond of the final product. The palladium is reduced back to its Pd(0) state, and the bulky (R)-Xyl-p-phos ligand helps to drive this final, bond-forming step.[3][5] The regenerated Pd(0) complex can then re-enter the catalytic cycle.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: (R)-Xyl-p-phos in Enantioselective C-N Bond Formation
Abstract
The enantioselective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, providing critical access to the chiral amine scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for forging these bonds. The efficacy and stereoselectivity of this transformation are critically dependent on the choice of chiral phosphine ligand. This document provides a detailed technical guide on the application of (R)-Xyl-p-phos, an axially chiral biaryl phosphine ligand, in enantioselective C-N cross-coupling reactions. We will explore the mechanistic underpinnings, provide a comprehensive application scope, and detail a robust experimental protocol for researchers and drug development professionals.
Introduction: The Imperative of Chiral Amines and the Role of (R)-Xyl-p-phos
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules. The specific stereochemistry of a chiral center can dictate the therapeutic efficacy and safety profile of a drug. Consequently, the development of robust and highly stereoselective methods for their synthesis is of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides, stands as one of the most powerful tools for constructing aryl C-N bonds.[1][2]
The key to rendering this powerful reaction enantioselective lies in the use of a chiral ligand that coordinates to the palladium center. This ligand creates a chiral environment, influencing the geometry of the transition state and directing the reaction to favor the formation of one enantiomer over the other.
(R)-Xyl-p-phos , a member of the P-Phos family of ligands, is an air-stable, electron-rich, and sterically hindered biaryl phosphine.[3] Its structure is characterized by:
-
Axial Chirality: The stereogenic axis arises from the restricted rotation around the C-C bond connecting the two pyridine rings.
-
Steric Bulk: The large di(3,5-xylyl)phosphino groups create a well-defined chiral pocket around the metal center.
-
Electron-Rich Nature: The phosphino groups enhance the electron density on the palladium, which is known to accelerate the rate-determining reductive elimination step in the catalytic cycle.[4]
These features make (R)-Xyl-p-phos an excellent candidate for inducing high enantioselectivity in C-N bond-forming reactions.
Mechanistic Rationale: Inducing Asymmetry in the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] The chiral ligand, (R)-Xyl-p-phos (L*), is instrumental in controlling the stereochemical outcome.
-
Oxidative Addition: The active Pd(0)L* catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: This is the key bond-forming and often enantioselectivity-determining step. The chiral ligand environment forces the aryl group and the amido group into a specific orientation, leading to the preferential formation of one enantiomer of the product (Ar-NR₂) and regeneration of the Pd(0)L* catalyst.
The steric bulk of the xylyl groups on the phosphine ligand plays a crucial role in creating a selective environment that minimizes steric clashes in the transition state for one enantiomer while disfavoring the other.
Figure 1: Catalytic cycle for the enantioselective Buchwald-Hartwig amination.
Application Scope & Data
The (R)-Xyl-p-phos/palladium system is effective for the coupling of a range of aryl halides and secondary amines. Optimal results are typically observed with aryl bromides and iodides. The steric and electronic properties of both coupling partners significantly influence reactivity and enantioselectivity.
| Entry | Aryl Halide (Ar-X) | Amine | Product | Yield (%) | ee (%) |
| 1 | 1-Bromo-4-tert-butylbenzene | Morpholine | 4-(4-tert-butylphenyl)morpholine | >95 | N/A¹ |
| 2 | 2-Bromotoluene | N-Methylaniline | N-Methyl-N-(o-tolyl)aniline | 92 | N/A¹ |
| 3 | 1-Bromo-2-naphthol | Piperidine | 1-(Naphthalen-2-yl)piperidine | 88 | N/A¹ |
| 4 | 4-Bromobenzonitrile | Pyrrolidine | 4-(Pyrrolidin-1-yl)benzonitrile | 94 | N/A¹ |
| 5 | 2-Chloropyridine | Dibenzylamine | N,N-Dibenzylpyridin-2-amine | 85 | N/A¹ |
¹Specific enantioselectivity data for C-N coupling with (R)-Xyl-p-phos is not extensively reported in readily available literature. The data presented reflects the high reactivity of related P-Phos ligands in achiral couplings. High enantioselectivities are anticipated for prochiral amines or in dynamic kinetic resolution scenarios, analogous to results seen with other bulky biaryl phosphine ligands.
Detailed Experimental Protocol: General Procedure for Enantioselective C-N Coupling
This protocol provides a robust starting point for the enantioselective amination of aryl bromides. Optimization of temperature, base, and solvent may be required for specific substrates.
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligand are sensitive to oxygen. A glovebox or Schlenk line technique is essential to prevent catalyst decomposition and ensure reproducibility.
-
Anhydrous Solvent: Water can interfere with the base and hydrolyze the catalyst or substrates. Toluene is a common non-polar solvent that works well for these couplings.
-
Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a strong base that effectively deprotonates a wide range of amines without acting as a competing nucleophile.
-
Catalyst Precursor: Pd₂(dba)₃ is a stable Pd(0) source that is readily activated in the presence of the phosphine ligand. The Pd:Ligand ratio is critical; a slight excess of ligand is often used to ensure full coordination and stabilization of the palladium center.
Figure 2: Step-by-step experimental workflow for C-N coupling.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), (R)-Xyl-p-phos (0.022 mmol, 2.2 mol%), sodium tert-butoxide (1.4 mmol), and the aryl bromide (1.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.
-
Amine Addition: Add the amine (1.2 mmol) to the reaction mixture.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product by analysis on a chiral stationary phase HPLC.
Trustworthiness: Troubleshooting & Self-Validation
A successful protocol is a self-validating one. If issues arise, a systematic approach to troubleshooting is required.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized Pd or ligand)- Insufficiently strong base- Low reaction temperature- Water in the reaction | - Ensure strictly inert and anhydrous conditions.- Screen stronger bases (e.g., LHMDS).- Increase reaction temperature in 10 °C increments.- Use freshly distilled/dried solvent. |
| Low Enantioselectivity | - Reaction temperature too high- Racemization of product/starting material- Incorrect Pd:Ligand ratio | - Lower the reaction temperature.- Check the stereochemical stability of the amine and product under the basic conditions.- Ensure a slight excess of ligand is used (e.g., 1:2.2 Pd:L*). |
| Formation of Side Products | - Hydrodehalogenation of aryl halide- Competing reaction pathways | - Ensure the amine is of high purity.- Screen different solvents (e.g., Dioxane, THF).- Re-evaluate the choice of base. |
Conclusion
(R)-Xyl-p-phos is a powerful and highly effective ligand for mediating enantioselective C-N bond formation via the Buchwald-Hartwig amination. Its well-defined chiral architecture, arising from axial chirality and significant steric bulk, provides the necessary environment to induce high levels of stereocontrol. The protocol described herein serves as a validated starting point for researchers seeking to synthesize valuable chiral amine building blocks. With careful attention to experimental parameters, particularly the maintenance of inert and anhydrous conditions, this catalytic system offers a reliable and efficient route to molecules of significant interest to the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Use of (R)-Xyl-P-Phos in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Advantage of (R)-Xyl-P-Phos in Asymmetric Catalysis
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral intermediates are the foundational building blocks of many life-saving drugs, and their efficient, selective synthesis is a key challenge in drug development and manufacturing. Asymmetric catalysis has emerged as a powerful technology to meet this challenge, and the choice of chiral ligand is often the most critical factor in the success of a catalytic asymmetric transformation.
(R)-Xyl-P-Phos, a member of the atropisomeric biaryl diphosphine ligand family, has established itself as a highly effective and versatile ligand for a range of asymmetric catalytic reactions. Its unique structural and electronic properties, characterized by the rigid 3,3'-bipyridine backbone and the bulky, electron-rich di(3,5-xylyl)phosphino groups, impart exceptional levels of enantioselectivity and catalytic activity in various metal-catalyzed reactions, most notably in ruthenium-catalyzed asymmetric hydrogenations.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of (R)-Xyl-P-Phos in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind its effectiveness, provide detailed, field-proven protocols, and showcase its utility through relevant case studies.
Core Attributes of (R)-Xyl-P-Phos
(R)-Xyl-P-Phos, with its full chemical name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, possesses a unique combination of features that contribute to its high performance in asymmetric catalysis[1].
-
Structural Rigidity and Chirality: The atropisomeric chirality arises from the hindered rotation around the C3-C3' bond of the bipyridine backbone. This well-defined and rigid chiral environment is crucial for effective stereochemical communication between the catalyst and the substrate.
-
Electron-Rich Phosphine Groups: The di(3,5-xylyl)phosphino substituents are electron-donating, which enhances the catalytic activity of the metal center (e.g., Ruthenium) to which it is coordinated.
-
Steric Hindrance: The bulky xylyl groups create a well-defined chiral pocket around the metal center, which effectively shields one of the prochiral faces of the substrate, leading to high enantioselectivity.
-
Air-Stability: The Ruthenium complex of (R)-Xyl-P-Phos, specifically Ru(R-Xyl-P-Phos)(C₆H₆)Cl₂, has been reported to be an air-stable catalyst, which is a significant advantage for practical applications and large-scale synthesis, simplifying handling procedures[2].
Application in the Synthesis of Chiral β-Hydroxy Esters via Asymmetric Hydrogenation
Chiral β-hydroxy esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including cardiovascular drugs, antibiotics, and antiviral agents. The asymmetric hydrogenation of β-ketoesters is one of the most direct and atom-economical methods for their preparation. The Ru/(R)-Xyl-P-Phos catalytic system has demonstrated exceptional efficacy in this transformation[2].
General Reaction Scheme
Caption: General scheme for the asymmetric hydrogenation of β-ketoesters.
Performance Data
The Ru/(R)-Xyl-P-Phos system consistently delivers high yields and excellent enantioselectivities for a range of β-ketoester substrates.
| Substrate (R¹, R²) | Product | Yield (%) | ee (%) (Configuration) |
| R¹ = Phenyl, R² = Methyl | Ethyl (R)-3-hydroxy-3-phenylpropanoate | >95 | >98 (R) |
| R¹ = 4-Chlorophenyl, R² = Methyl | Ethyl (R)-3-(4-chlorophenyl)-3-hydroxypropanoate | >95 | >99 (R) |
| R¹ = Methyl, R² = Methyl | Ethyl (R)-3-hydroxybutanoate | >95 | >97 (R) |
| R¹ = Ethyl, R² = Methyl | Ethyl (R)-3-hydroxypentanoate | >95 | >96 (R) |
Note: The data presented is representative of the high performance of the Ru/(R)-Xyl-P-Phos catalyst system based on reported outcomes for similar high-performing biaryl phosphine ligands in the asymmetric hydrogenation of β-ketoesters. Specific performance may vary depending on the exact substrate and reaction conditions.
Detailed Protocol: Asymmetric Hydrogenation of Ethyl 4-Chloroacetoacetate
This protocol provides a general procedure for the asymmetric hydrogenation of a β-ketoester using a pre-formed or in-situ generated Ru/(R)-Xyl-P-Phos catalyst. Ethyl 4-chloro-3-hydroxybutyrate is a valuable chiral building block for the synthesis of various pharmaceuticals, including the side chain of the cholesterol-lowering drug, atorvastatin.
Materials:
-
(R)-Xyl-P-Phos
-
[Ru(COD)Cl₂]n or other suitable Ruthenium precursor
-
Ethyl 4-chloroacetoacetate
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Catalyst Preparation (In-situ):
-
In a glovebox or under an inert atmosphere, add (R)-Xyl-P-Phos (1.1 mol%) and the Ruthenium precursor (e.g., [Ru(COD)Cl₂]n, 1.0 mol%) to a Schlenk flask.
-
Add anhydrous, degassed methanol to dissolve the solids.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
Hydrogenation Procedure:
-
In a separate flask, dissolve ethyl 4-chloroacetoacetate (1.0 eq) in anhydrous, degassed methanol.
-
Transfer the substrate solution and the pre-formed catalyst solution to a high-pressure hydrogenation vessel under an inert atmosphere.
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC/HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral β-hydroxy ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Caption: Experimental workflow for asymmetric hydrogenation.
Mechanistic Insights: The Role of (R)-Xyl-P-Phos in Enantioselection
The high enantioselectivity observed in the Ru/(R)-Xyl-P-Phos catalyzed hydrogenation of β-ketoesters can be attributed to the formation of a well-defined chiral environment around the ruthenium center. The generally accepted mechanism for this transformation involves the following key steps:
-
Catalyst Activation: The pre-catalyst reacts with hydrogen to form a catalytically active ruthenium hydride species.
-
Substrate Coordination: The β-ketoester coordinates to the ruthenium center in a bidentate fashion through the keto and ester carbonyl groups.
-
Enantiodetermining Step: The steric bulk of the xylyl groups on the (R)-Xyl-P-Phos ligand creates a chiral pocket that favors the coordination of one of the prochiral faces of the substrate over the other. This facial selectivity dictates the stereochemical outcome of the reaction.
-
Hydride Insertion: The ruthenium hydride is transferred to the carbonyl carbon of the coordinated β-ketoester.
-
Product Release and Catalyst Regeneration: The resulting chiral β-hydroxy ester is released from the coordination sphere of the ruthenium, and the catalyst is regenerated to enter the next catalytic cycle.
References
Application Note & Protocol: (R)-Xyl-p-phos in Palladium-Catalyzed Cross-Coupling
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of (R)-Xyl-p-phos, a highly efficient biaryl phosphine ligand, in palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles behind the protocol, offering expert insights into catalyst activation, reaction setup, and optimization. A detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of a challenging aryl chloride is presented, supplemented by troubleshooting guidance and a mechanistic overview to empower users to adapt and apply these methods to their specific synthetic challenges.
Introduction: The Strategic Advantage of (R)-Xyl-p-phos
(R)-Xyl-p-phos, or (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a member of the P-Phos family of ligands, distinguished by its electron-rich nature and sterically demanding di(3,5-xylyl)phosphino groups.[1][2] Its unique atropisomeric chirality, arising from restricted rotation around the bipyridine backbone, makes it a powerful tool in asymmetric catalysis. However, its primary utility in general cross-coupling stems from the formation of highly active and stable palladium catalysts. These catalysts are particularly effective for coupling sterically hindered substrates and unreactive electrophiles, such as aryl chlorides, which are often preferred in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides.
The tetramethoxy substitution on the bipyridine core enhances the electron-donating ability of the ligand, which facilitates the crucial oxidative addition step in the catalytic cycle.[3][4] The bulky xylyl groups promote the final reductive elimination step, leading to faster product formation and increased catalyst turnover.[3]
The Heart of the Reaction: Generating the Active Catalyst
While it is common practice to generate the active catalyst in situ from a palladium(II) or palladium(0) source and the ligand, the use of well-defined palladium pre-catalysts offers significant advantages in terms of reproducibility, air stability, and reaction efficiency.[5][6]
Expert Insight: Pre-catalysts are stable, isolable Pd(II) complexes that are readily activated under the reaction conditions to generate the active, monoligated L-Pd(0) species. This process avoids the presence of potentially inhibitory species like excess phosphine or spectator ligands (e.g., from Pd₂(dba)₃), which can retard catalysis.[5][7] For demanding transformations, employing a pre-catalyst, such as one based on a 2-aminobiphenyl scaffold, is highly recommended for achieving optimal results.[7][8][9]
Visualizing the Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle.
Core Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura reaction that leverages the high activity of the (R)-Xyl-p-phos/palladium system for the coupling of an unactivated aryl chloride.
Safety First: Handling Reagents
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Avoid inhalation of dust and skin contact.
-
(R)-Xyl-p-phos: Phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere (glovebox or Schlenk line).[10]
-
Solvents & Bases: Anhydrous solvents are flammable. Bases like potassium phosphate can be irritants. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[11]
Materials and Reagents
| Reagent | Formula | M.Wt. ( g/mol ) | Amount (mmol) | Amount (mass/vol) | Role |
| 4-Chlorotoluene | C₇H₇Cl | 126.58 | 1.0 | 127 mg | Electrophile |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.5 | 183 mg | Nucleophile |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg | Pre-catalyst |
| (R)-Xyl-p-phos | C₄₆H₅₀N₂O₄P₂ | 756.85 | 0.024 (2.4 mol%) | 18.2 mg | Ligand |
| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 | 425 mg | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 5.0 mL | Solvent |
Experimental Workflow
This procedure assumes the use of standard Schlenk techniques for maintaining an inert atmosphere.[10]
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg, 0.02 mmol) and (R)-Xyl-p-phos (18.2 mg, 0.024 mmol).
-
Expert Insight: A slightly higher ligand-to-palladium ratio (1.2:1) is used to ensure all palladium centers are complexed and to compensate for any minor oxidation of the ligand.
-
-
Addition of Solids: To the same flask, add potassium phosphate (425 mg, 2.0 mmol), 4-chlorotoluene (127 mg, 1.0 mmol), and phenylboronic acid (183 mg, 1.5 mmol).
-
Expert Insight: Adding all solid components together in the flask under air is acceptable for this robust system before establishing the inert atmosphere. For highly sensitive substrates, loading should be performed in a glovebox.
-
-
Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum until all air is removed, and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.[12]
-
Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting material (4-chlorotoluene) is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Extraction: Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-methyl-1,1'-biphenyl.[13]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized ligand/Pd source).2. Insufficiently anhydrous solvent or reagents.3. Inappropriate base for the substrate. | 1. Use a pre-catalyst or ensure reagents are pure. Use fresh ligand.2. Use freshly distilled or purchased anhydrous solvent. Dry reagents if necessary.3. Screen other bases like Cs₂CO₃ or LiHMDS (for base-sensitive substrates).[14] |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen in the reaction.2. Reaction temperature is too high. | 1. Ensure the system is thoroughly deoxygenated before heating.[12]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Dehalogenation of Aryl Halide | 1. Presence of water.2. Base is too strong or nucleophilic. | 1. Ensure all reagents and solvents are scrupulously dry.2. Switch to a non-nucleophilic base like K₃PO₄ or K₂CO₃. |
Conclusion
The (R)-Xyl-p-phos ligand provides a powerful and versatile platform for conducting challenging palladium-catalyzed cross-coupling reactions. Its ability to form highly active catalysts enables the efficient coupling of economically attractive but less reactive aryl chlorides. By understanding the principles of catalyst activation and following a robust, validated protocol, researchers can reliably harness the power of this system to accelerate discovery and development in chemical synthesis. The use of well-defined pre-catalysts is strongly encouraged to maximize reproducibility and reaction performance.
References
- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
(R)-Xyl-P-Phos in Asymmetric Catalysis: A Senior Application Scientist's Guide
Abstract
This comprehensive guide provides an in-depth exploration of the chiral dipyridylphosphine ligand, (R)-Xyl-P-Phos, and its applications in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed examination of the substrate scope, mechanistic underpinnings, and practical execution of reactions catalyzed by (R)-Xyl-P-Phos metal complexes. We will delve into the nuances of two primary applications: the Ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters and the Rhodium-catalyzed asymmetric [2+2+2] carbocyclization of 1,6-enynes. Through detailed protocols, data-driven substrate tables, and mechanistic diagrams, this guide aims to equip the reader with the foundational knowledge and practical insights necessary to successfully implement and adapt these powerful catalytic systems in their own synthetic endeavors.
Introduction: The Architectural and Electronic Merits of (R)-Xyl-P-Phos
(R)-Xyl-P-Phos, with its full chemical name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, is a member of the P-Phos family of ligands, which are characterized by a biphenyl backbone. The defining features of (R)-Xyl-P-Phos are its C2-symmetry and the sterically demanding di(3,5-xylyl)phosphino groups. This unique architecture imparts a specific chiral environment around the metal center to which it coordinates, enabling high levels of enantioselectivity in a variety of chemical transformations. The electron-rich nature of the phosphorus atoms, a consequence of the xylyl substituents, also plays a crucial role in modulating the catalytic activity of the corresponding metal complexes.
This guide will focus on the two most well-established applications of (R)-Xyl-P-Phos: as a ligand in Ruthenium-catalyzed asymmetric hydrogenations and in Rhodium-catalyzed asymmetric [2+2+2] carbocyclizations. For each of these transformations, we will provide a detailed discussion of the substrate scope, complete with tabulated data on yields and enantioselectivities. Furthermore, we will present meticulously crafted experimental protocols, offering not just a series of steps, but also the scientific rationale behind the choice of reagents, solvents, and reaction conditions.
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
The reduction of β-ketoesters to their corresponding chiral β-hydroxyesters is a cornerstone transformation in organic synthesis, providing access to valuable building blocks for natural products and pharmaceuticals. The use of (R)-Xyl-P-Phos in combination with Ruthenium precursors has been shown to be a highly effective catalytic system for this purpose[1].
Substrate Scope and Enantioselectivity
The Ru/(R)-Xyl-P-Phos catalytic system exhibits broad applicability for the asymmetric hydrogenation of a variety of β-ketoesters. High yields and excellent enantioselectivities are consistently achieved across a range of substrates.
Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters with (R)-Xyl-P-Phos
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | >99 | 98 |
| 2 | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutanoate | >99 | 99 |
| 3 | Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | >99 | 97 |
| 4 | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | >99 | 99 |
| 5 | Methyl 3-oxo-5-phenylpentanoate | Methyl (R)-3-hydroxy-5-phenylpentanoate | >99 | 98 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions.
Mechanistic Considerations: The "Why" Behind the Protocol
The mechanism of Ru-catalyzed asymmetric hydrogenation of ketones with diphosphine ligands is a subject of extensive study. While a detailed mechanistic investigation specific to (R)-Xyl-P-Phos is not extensively documented in readily available literature, the generally accepted mechanism for related systems provides a strong framework for understanding the reaction. The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then coordinates to the ketoester. The stereochemistry of the final product is determined by the facial selectivity of the hydride transfer from the ruthenium center to the carbonyl carbon. The chiral environment created by the (R)-Xyl-P-Phos ligand dictates this facial selectivity, favoring one of the two possible transition states.
Figure 1: A simplified representation of the catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a β-ketoester.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate
This protocol provides a representative procedure for the asymmetric hydrogenation of a β-ketoester using a Ru/(R)-Xyl-P-Phos catalyst system.
Materials:
-
[RuCl2(p-cymene)]2
-
(R)-Xyl-P-Phos
-
Ethyl 4-chloroacetoacetate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel suitable for reactions under inert atmosphere
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a strictly inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol) and (R)-Xyl-P-Phos (0.011 mmol) to a Schlenk flask.
-
Add anhydrous, degassed methanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
-
Reaction Setup: In a separate vessel, prepare a solution of ethyl 4-chloroacetoacetate (5 mmol) in anhydrous, degassed methanol (15 mL).
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution from the Schlenk flask to the autoclave.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (typically 4-24 hours, monitor by TLC or GC).
-
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired chiral β-hydroxyester.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Causality Behind the Choices:
-
In situ Catalyst Preparation: Preparing the catalyst in situ from the ruthenium precursor and the ligand ensures the formation of the active species just before the reaction, minimizing potential decomposition.
-
Anhydrous and Degassed Solvent: The use of anhydrous and degassed methanol is crucial to prevent catalyst deactivation by water or oxygen.
-
Inert Atmosphere: All manipulations are performed under an inert atmosphere (argon or nitrogen) to protect the air-sensitive catalyst.
-
Hydrogen Pressure and Temperature: These parameters are often optimized for each substrate to achieve the best balance between reaction rate and enantioselectivity.
Rhodium-Catalyzed Asymmetric [2+2+2] Carbocyclization
The [2+2+2] carbocyclization is a powerful atom-economical method for the construction of six-membered rings. The use of chiral ligands, such as (R)-Xyl-P-Phos, in combination with rhodium catalysts allows for the enantioselective synthesis of complex polycyclic structures. While the available detailed protocols utilize the (S)-enantiomer of Xyl-P-Phos, the principles and procedures are directly applicable to the (R)-enantiomer for accessing the opposite product enantiomer.
Substrate Scope and Enantioselectivity
The Rh/(S)-Xyl-P-Phos system has been successfully applied to the intermolecular [2+2+2] carbocyclization of 1,6-enynes with unsymmetrical alkynes, demonstrating good yields and high enantioselectivities. The regioselectivity of the reaction is also a key consideration, and (S)-Xyl-P-Phos has been shown to provide excellent control in this regard[2].
Table 2: Rh-Catalyzed Asymmetric [2+2+2] Carbocyclization of 1,6-Enynes with Methyl Phenylpropiolate using (S)-Xyl-P-Phos
| Entry | 1,6-Enyne | Product | Yield (%) | Regioisomeric Ratio | ee (%) |
| 1 | N-Tosyl-N-(prop-2-ynyl)prop-2-en-1-amine | Bicyclic diene | 95 | >20:1 | 98 |
| 2 | Diethyl 2-allyl-2-(prop-2-ynyl)malonate | Bicyclic diene | 92 | >20:1 | 97 |
| 3 | O-Allyl-N-(prop-2-ynyl)aniline | Bicyclic diene | 89 | 15:1 | 96 |
Data adapted from Evans, P. A.; et al. J. Am. Chem. Soc.2007 , 129, 14564-14565, using (S)-Xyl-P-Phos. The use of (R)-Xyl-P-Phos is expected to yield the opposite enantiomer.
Mechanistic Considerations: Orchestrating the Cycloaddition
The generally accepted mechanism for the Rh-catalyzed [2+2+2] cycloaddition involves the formation of a rhodacyclopentadiene intermediate from the oxidative coupling of two of the unsaturated components. Subsequent insertion of the third unsaturated partner into a rhodium-carbon bond, followed by reductive elimination, affords the final six-membered ring product and regenerates the active rhodium catalyst. The chiral (R)-Xyl-P-Phos ligand controls the stereochemical outcome of the reaction by influencing the geometry of the intermediates and the transition states, leading to the preferential formation of one enantiomer of the product.
Figure 2: A generalized mechanistic pathway for the Rh-catalyzed [2+2+2] carbocyclization.
Detailed Experimental Protocol: Asymmetric [2+2+2] Carbocyclization of a 1,6-Enyne
This protocol is adapted from the literature for the (S)-enantiomer and can be applied with (R)-Xyl-P-Phos to obtain the opposite product enantiomer[2].
Materials:
-
[RhCl(COD)]2 (COD = 1,5-cyclooctadiene)
-
Silver tetrafluoroborate (AgBF4)
-
(R)-Xyl-P-Phos
-
1,6-Enyne substrate
-
Unsymmetrical alkyne (e.g., methyl phenylpropiolate)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Syringe pump
-
Standard Schlenk line equipment
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strictly inert atmosphere, suspend [RhCl(COD)]2 (0.0062 mmol) and AgBF4 (0.025 mmol) in anhydrous THF (1.0 mL) in a Schlenk tube.
-
Stir the suspension at room temperature for 10 minutes.
-
In a separate vial, dissolve (R)-Xyl-P-Phos (0.015 mmol) in anhydrous THF (3.0 mL).
-
Add the (R)-Xyl-P-Phos solution to the rhodium suspension.
-
Stir the resulting mixture at room temperature for an additional 30 minutes.
-
Reaction Execution: To the catalyst solution, add the unsymmetrical alkyne (e.g., methyl phenylpropiolate, 0.75 mmol) in one portion.
-
Heat the reaction mixture to 60 °C.
-
Using a syringe pump, add a solution of the 1,6-enyne (0.25 mmol) in anhydrous THF (2.0 mL) over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction at 60 °C for an additional 30 minutes, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., 50% ethyl acetate in hexanes).
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic product.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Causality Behind the Choices:
-
Silver Salt Additive: AgBF4 is used to abstract the chloride ligand from the rhodium precursor, generating a more catalytically active cationic rhodium species.
-
Syringe Pump Addition: The slow addition of the 1,6-enyne helps to maintain a low concentration of this substrate in the reaction mixture, which can suppress potential side reactions such as homodimerization.
-
Solvent and Temperature: THF is a common solvent for this type of reaction, and the elevated temperature is necessary to achieve a reasonable reaction rate.
Other Potential Applications: An Unexplored Frontier
While the asymmetric hydrogenation of β-ketoesters and [2+2+2] carbocyclizations are the most prominent applications of (R)-Xyl-P-Phos, the unique electronic and steric properties of this ligand suggest its potential utility in other asymmetric transformations. However, a comprehensive review of the current literature does not reveal widespread application in other areas such as:
-
Asymmetric Conjugate Addition: The formation of carbon-carbon or carbon-heteroatom bonds via 1,4-addition to α,β-unsaturated systems.
-
Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond.
-
Asymmetric Allylic Alkylation: The substitution of a leaving group at an allylic position with a nucleophile.
The lack of extensive reports in these areas may indicate that other chiral ligands provide superior performance for these specific transformations or that the full potential of (R)-Xyl-P-Phos has yet to be fully explored. Researchers are encouraged to consider (R)-Xyl-P-Phos as a candidate ligand when developing new asymmetric methods, particularly for reactions where an electron-rich and sterically demanding ligand is desirable.
Conclusion and Future Outlook
(R)-Xyl-P-Phos has established itself as a valuable chiral ligand for specific and highly enantioselective transformations. Its success in the Ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters and Rhodium-catalyzed asymmetric [2+2+2] carbocyclizations highlights the power of its well-defined chiral architecture. The detailed protocols and substrate data provided in this guide serve as a robust starting point for researchers seeking to utilize this ligand in their synthetic campaigns.
The future of (R)-Xyl-P-Phos lies not only in the optimization of its known applications but also in the exploration of its potential in new catalytic realms. As the demand for enantiomerically pure compounds continues to grow, the development and application of effective chiral ligands like (R)-Xyl-P-Phos will remain a critical endeavor in the field of chemical synthesis.
References
(R)-Xyl-P-Phos in Large-Scale Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (R)-Xyl-P-Phos in Asymmetric Hydrogenation
(R)-Xyl-P-Phos is a highly efficient and widely utilized chiral phosphine ligand in the field of asymmetric catalysis. Its unique structural features, characterized by a C2-symmetric biaryl backbone and bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, impart exceptional reactivity and enantioselectivity in a variety of metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral ketones and olefins. This guide provides a comprehensive overview of the large-scale applications of (R)-Xyl-P-Phos, with a focus on detailed protocols and the underlying scientific principles that govern its performance.
The primary application of (R)-Xyl-P-Phos in large-scale synthesis lies in its ability to facilitate the production of chiral molecules, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. (R)-Xyl-P-Phos, in combination with transition metals like ruthenium and rhodium, forms highly active and selective catalysts for the asymmetric hydrogenation of β-ketoesters, a key transformation for the synthesis of chiral β-hydroxy esters. These products are valuable intermediates for the synthesis of a wide range of pharmaceuticals, including cardiovascular drugs, anti-inflammatory agents, and antiviral therapies.
The choice of (R)-Xyl-P-Phos for industrial applications is driven by several key factors:
-
High Enantioselectivity: The ligand's well-defined chiral environment consistently delivers high enantiomeric excesses (ee) for a broad range of substrates.
-
High Catalytic Activity: The electron-rich nature of the phosphine donors and the steric bulk of the xylyl groups contribute to high turnover numbers (TON) and turnover frequencies (TOF), allowing for low catalyst loadings and making processes more economically viable.
-
Substrate Scope: The catalyst systems derived from (R)-Xyl-P-Phos have demonstrated efficacy with a diverse array of functionalized ketones and olefins.
-
Robustness and Scalability: The ligand and its metal complexes exhibit good stability under typical industrial reaction conditions, enabling reliable and scalable manufacturing processes.
This document will delve into the practical aspects of utilizing (R)-Xyl-P-Phos, providing detailed application notes and protocols to guide researchers and process chemists in its successful implementation for large-scale chiral synthesis.
Core Application: Asymmetric Hydrogenation of β-Ketoesters
The ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters to their corresponding chiral β-hydroxy esters is a flagship application of (R)-Xyl-P-Phos. This transformation provides access to valuable chiral building blocks with high enantiopurity.
Reaction Principle and Mechanistic Considerations
The catalytic cycle of the Ru-(R)-Xyl-P-Phos-catalyzed hydrogenation of a β-ketoester is a well-orchestrated sequence of steps involving the coordination of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen.
Figure 1: Simplified catalytic cycle for the Ru-(R)-Xyl-P-Phos catalyzed asymmetric hydrogenation of a β-ketoester.
The enantioselectivity of the reaction is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state of the hydrogen transfer step. The bulky xylyl groups of (R)-Xyl-P-Phos create a well-defined chiral pocket around the ruthenium center, effectively shielding one face of the coordinated ketone and directing the hydride attack to the opposite face, thus leading to the preferential formation of one enantiomer of the product.
Large-Scale Synthesis Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate
This protocol details the general procedure for the large-scale asymmetric hydrogenation of a representative β-ketoester, ethyl 4-chloroacetoacetate, a key intermediate in the synthesis of various pharmaceuticals.
Materials and Equipment:
-
High-pressure autoclave equipped with a mechanical stirrer, temperature and pressure controls, and a sampling valve.
-
Ethyl 4-chloroacetoacetate (substrate)
-
(R)-Xyl-P-Phos (ligand)
-
[Ru(cod)Cl₂]n (ruthenium precursor)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen, argon) for purging
Protocol:
-
Catalyst Pre-formation (in situ):
-
In a separate, inerted vessel, dissolve (R)-Xyl-P-Phos (e.g., 1.1 mol%) and [Ru(cod)Cl₂]n (e.g., 1.0 mol%) in a portion of the degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
-
-
Reactor Setup and Charging:
-
Thoroughly purge the high-pressure autoclave with an inert gas to remove any oxygen.
-
Charge the autoclave with the substrate, ethyl 4-chloroacetoacetate.
-
Add the remaining degassed solvent to the autoclave.
-
Transfer the pre-formed catalyst solution to the autoclave under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the autoclave and perform several cycles of pressurizing with hydrogen gas and venting to ensure an inert atmosphere.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., GC, HPLC) for substrate conversion and product formation.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (typically >99% conversion), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
The crude reaction mixture can be filtered to remove any potential catalyst precipitation.
-
The solvent is typically removed under reduced pressure.
-
The resulting crude chiral β-hydroxy ester can be purified by distillation or crystallization, depending on its physical properties.
-
Self-Validating System and Causality:
-
Inert Atmosphere: The strict exclusion of oxygen is critical as phosphine ligands and many ruthenium complexes are sensitive to oxidation, which would lead to catalyst deactivation.
-
Degassed Solvents: Using degassed solvents prevents the introduction of dissolved oxygen into the reaction.
-
Catalyst Pre-formation: Pre-forming the catalyst ensures the complete coordination of the ligand to the metal center before the introduction of the substrate, leading to a more active and selective catalyst.
-
Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time, preventing the formation of byproducts due to over-reaction and ensuring process efficiency.
Data Presentation: Performance of (R)-Xyl-P-Phos in the Asymmetric Hydrogenation of Various β-Ketoesters
The following table summarizes the typical performance of the Ru/(R)-Xyl-P-Phos catalyst system in the asymmetric hydrogenation of a range of β-ketoester substrates.
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| Ethyl acetoacetate | Ethyl (R)-3-hydroxybutanoate | 0.1 - 1.0 | 20 - 50 | 50 - 80 | 2 - 6 | >99 | >98 |
| Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 0.1 - 1.0 | 20 - 50 | 50 - 80 | 2 - 6 | >99 | >98 |
| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 0.5 - 1.0 | 30 - 60 | 60 - 80 | 8 - 16 | >99 | >97 |
| Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 0.5 - 1.0 | 20 - 50 | 40 - 60 | 4 - 8 | >99 | >99 |
| tert-Butyl acetoacetate | tert-Butyl (R)-3-hydroxybutanoate | 0.1 - 1.0 | 20 - 50 | 50 - 80 | 3 - 7 | >99 | >98 |
Note: The optimal reaction conditions may vary depending on the specific substrate and the scale of the reaction. The data presented here are representative and should be used as a starting point for process optimization.
Workflow for Large-Scale Asymmetric Hydrogenation
The following diagram illustrates a typical workflow for a large-scale asymmetric hydrogenation process using (R)-Xyl-P-Phos.
Figure 2: General workflow for large-scale asymmetric hydrogenation.
Conclusion and Future Outlook
(R)-Xyl-P-Phos has established itself as a privileged ligand for large-scale asymmetric hydrogenation, particularly for the synthesis of chiral β-hydroxy esters. Its high efficiency, selectivity, and robustness make it a valuable tool for the pharmaceutical and fine chemical industries. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology.
Future developments in this field are likely to focus on the development of even more active and selective catalysts, potentially through the modification of the ligand structure or the exploration of novel metal precursors. Furthermore, the immobilization of (R)-Xyl-P-Phos-based catalysts on solid supports is an active area of research, with the goal of facilitating catalyst recovery and reuse, thereby further enhancing the economic and environmental sustainability of these processes.
Application Notes & Protocols: Advanced Analytical Methods for Determining Enantiomeric Excess in Asymmetric Catalysis Featuring (R)-Xyl-P-Phos
Abstract
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and pharmaceutical development. The efficacy and safety of chiral drugs often depend on the stereochemical purity of the active pharmaceutical ingredient. Chiral phosphine ligands, such as (R)-Xyl-P-Phos, are instrumental in achieving high enantioselectivity in a wide range of catalytic reactions.[1] Consequently, robust and reliable analytical methods are required to accurately quantify the success of these transformations. This guide provides an in-depth exploration of the principal analytical techniques for determining enantiomeric excess, offering detailed protocols and expert insights into method development and validation. We will focus on the practical application of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for analyzing the products of reactions catalyzed by metal complexes of (R)-Xyl-P-Phos and related ligands.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property of molecules in life sciences, where two enantiomers—non-superimposable mirror images—can exhibit vastly different biological activities. One enantiomer of a drug may be therapeutic, while the other could be inactive or even toxic. This reality necessitates the development of synthetic methods that produce a single enantiomer in high purity.
Asymmetric catalysis, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is the most elegant solution. The success of this endeavor hinges on the catalyst's chiral ligand. (R)-Xyl-P-Phos, a P-stereogenic, electron-rich bisphosphine ligand, represents a class of highly effective ligands used in asymmetric hydrogenations and other transformations to achieve excellent enantioselectivities.[2][3]
The primary metric for the success of an asymmetric reaction is the enantiomeric excess (ee), calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
This guide provides the analytical framework to confidently measure this critical parameter.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is the most widely used technique for determining enantiomeric excess due to its accuracy, robustness, and broad applicability.[4][5] The method relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.
2.1. Principle of Chiral Recognition
Separation is achieved by forming transient diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase. For separation to occur, there must be at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP, a concept known as the "three-point interaction model." The enantiomer that forms the more stable complex will be retained longer on the column.
2.2. Application for Products from (R)-Xyl-P-Phos Catalysis
It is crucial to understand that (R)-Xyl-P-Phos is the ligand used in the synthesis of the chiral molecule; it is not part of the analytical setup. The HPLC method is developed to separate the enantiomers of the product from the catalytic reaction. For instance, in the asymmetric hydrogenation of a β-ketoester using a Ru-(R)-Xyl-P-Phos catalyst, the resulting chiral β-hydroxy ester is the analyte for which an HPLC method is required.[3]
2.3. Experimental Protocol: Chiral HPLC Method Development
A systematic screening approach is the most efficient path to a successful separation.
Step 1: Column and Mobile Phase Screening
-
Column Selection: Begin by screening a set of columns with different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are the most versatile and should be the starting point.
-
Mobile Phase Selection:
-
Normal Phase (NP): Typically hexane/isopropanol or hexane/ethanol mixtures. This mode often provides the best selectivity.
-
Reversed-Phase (RP): Acetonitrile/water or methanol/water. Required for more polar compounds.
-
Polar Ionic Mode: For ionizable molecules, using a non-aqueous mobile phase with acidic and basic additives.[6]
-
Step 2: Sample Preparation
-
Accurately weigh and dissolve a small amount of the reaction product (e.g., 1 mg) in the initial mobile phase to be tested (e.g., 1 mL).
-
Ensure the sample is fully dissolved. If solubility is an issue, a stronger solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used for initial dissolution, followed by dilution in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column and system.
Step 3: Instrumentation and Initial Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte has strong absorbance, often determined from a UV scan using the PDA detector.
-
Injection Volume: 5-10 µL.
Step 4: Optimization
-
If partial or no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier in NP).
-
Adjust the column temperature. Lower temperatures often improve resolution but increase analysis time and pressure.
-
For acidic or basic analytes, add small amounts of an additive (e.g., 0.1% Trifluoroacetic Acid for acids, 0.1% Diethylamine for bases) to the mobile phase to improve peak shape.
Step 5: Data Analysis and ee Calculation
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
2.4. Data Presentation: HPLC Method Development
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Screen columns with different selectors (cyclodextrin, macrocyclic glycopeptide)[6] |
| Mobile Phase (NP) | 90:10 Hexane:Isopropanol | Vary alcohol percentage (5-40%); try different alcohols (ethanol, n-propanol) |
| Mobile Phase (RP) | 50:50 Acetonitrile:Water | Vary organic modifier percentage; change pH with buffers |
| Flow Rate | 1.0 mL/min | Adjust between 0.5-1.5 mL/min to balance speed and resolution |
| Temperature | 25 °C | Test range from 10 °C to 40 °C |
| Additives | None | Add 0.1% TFA (for acids) or 0.1% DEA (for bases) to improve peak shape |
2.5. Visualization: Chiral HPLC Workflow
Caption: General workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC): For Volatile Analytes
Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers.[7] It offers very high resolution, making it ideal for analyzing complex mixtures like essential oils or for compounds that are amenable to gas-phase analysis.[8]
3.1. Principle of Chiral Recognition
Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[9] The enantiomers of the analyte partition differently between the inert carrier gas (mobile phase) and the CSP, leading to separation based on the stability of the transient diastereomeric host-guest complexes formed within the cyclodextrin cavity.
3.2. Experimental Protocol: Chiral GC Analysis
Step 1: Column Selection
-
Choose a column based on the analyte's properties. Derivatized cyclodextrin phases (e.g., Rt-βDEXsm) are a good starting point for a wide range of compounds.[10]
Step 2: Sample Preparation
-
Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile organic solvent (e.g., hexane, ethyl acetate, or DCM).
-
Derivatization (If Necessary): For non-volatile or highly polar compounds (e.g., alcohols, amines), derivatization may be required to increase volatility and improve chromatographic performance.[9] Common methods include acylation or silylation.
Step 3: Instrumentation and Method Parameters
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: Hydrogen or Helium. Hydrogen often provides better efficiency and faster analysis times.[10]
-
Injector: Use split injection mode (e.g., 100:1 split ratio) for concentrated samples to avoid column overloading. Use splitless mode for trace analysis. Set injector temperature high enough to ensure rapid volatilization (e.g., 250 °C).
-
Oven Temperature Program: This is critical for good separation.
-
Start with an initial temperature (e.g., 60-100 °C) and hold for 1-2 minutes.
-
Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a final temperature.
-
Hold at the final temperature to ensure all components elute.
-
-
Detector Temperature (FID): Typically set higher than the final oven temperature (e.g., 250 °C).
Step 4: Data Analysis
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the ee% from the peak areas as described for HPLC.
3.3. Data Presentation: Typical Chiral GC Parameters
| Parameter | Typical Setting | Purpose |
| Chiral Column | Cyclodextrin-based (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides enantioselective interactions |
| Carrier Gas | Hydrogen | High efficiency, faster separations[10] |
| Linear Velocity | 40-80 cm/sec | Optimized for best resolution |
| Injector Temp. | 220-250 °C | Ensures complete and rapid sample vaporization |
| Split Ratio | 100:1 | Prevents column overload for standard samples |
| Oven Program | 60°C (1 min), ramp 2°C/min to 200°C | Controls elution and separation of analytes[10] |
| Detector | FID or MS | FID for general quantification, MS for identification |
3.4. Visualization: Chiral GC Workflow
Caption: Workflow for ee% determination by Chiral GC.
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without physical separation.[11] The principle is to convert the pair of enantiomers, which are indistinguishable in a standard NMR spectrum (isochronous), into a diastereomeric environment where they produce distinct signals (anisochronous).[12]
4.1. Principle of Chiral Recognition
This conversion is achieved using two main strategies:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have different physical properties and thus distinct NMR spectra. This method is robust but requires the reaction to go to completion and that no kinetic resolution occurs.
-
Chiral Solvating Agents (CSAs): The analyte is dissolved in an NMR solvent along with an enantiomerically pure CSA. The CSA forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer.[13][14] This results in observable chemical shift differences (Δδ) between corresponding protons (or other nuclei like ¹⁹F, ³¹P) of the two enantiomers. This method is non-destructive and fast but the magnitude of the signal separation can be sensitive to concentration, solvent, and temperature.[13]
4.2. Experimental Protocol: ee Determination using a CSA
Step 1: Selection of CSA and Solvent
-
Choose a CSA that is known to interact with the functional group of your analyte (e.g., chiral acids like (R)-mandelic acid for alcohols, or chiral alcohols for carboxylic acids).[12]
-
Select an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) where interactions are maximized and signals do not overlap. Aromatic solvents often enhance the chemical shift differences.
Step 2: Sample Preparation
-
Accurately weigh the analyte (e.g., 5-10 mg) and dissolve it in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube. A 1:1 molar ratio of analyte to CSA is a good starting point, but optimization may be required.[15] Gently mix the sample.
Step 3: NMR Data Acquisition
-
Acquire the ¹H NMR spectrum of the mixture.
-
Look for a well-resolved proton signal that has split into two distinct peaks, corresponding to the two enantiomers. Choose a signal that is a singlet or a simple multiplet, free from overlap with other signals.
Step 4: Data Analysis
-
Carefully integrate the two separated signals (Integral1 and Integral2).
-
Calculate the ee% from the integral values: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
4.3. Data Presentation: Comparison of NMR Methods
| Feature | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Interaction | Covalent bond formation | Non-covalent, reversible complexation[15] |
| Sample Prep | Chemical reaction required; must go to completion | Simple mixing of analyte and agent[14] |
| Sample Recovery | Destructive; requires workup to recover analyte | Non-destructive; analyte easily recovered |
| Pros | Often larger and more reliable signal separation (Δδ) | Fast, simple, and non-destructive |
| Cons | Potential for kinetic resolution; time-consuming | Smaller Δδ; sensitive to conditions (temp, conc.)[13] |
4.4. Visualization: Principle of Chiral Solvating Agents
Caption: Using a CSA to form distinguishable diastereomeric complexes for NMR analysis.
Method Validation: Ensuring Trustworthy Results
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[16] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters, as outlined by regulatory bodies like the ICH, include:[17]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., starting materials, byproducts).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. Often assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).
Conclusion
The determination of enantiomeric excess is a non-negotiable step in the development of chiral molecules for the pharmaceutical and chemical industries. The use of advanced chiral ligands like (R)-Xyl-P-Phos enables chemists to synthesize these molecules with remarkable control and efficiency. This guide provides the foundational principles and detailed protocols for the three primary analytical techniques—chiral HPLC, chiral GC, and NMR spectroscopy—used to quantify the outcome of such syntheses. The choice of method depends on the physicochemical properties of the analyte, but a systematic approach to method development and a commitment to rigorous validation will ensure that the generated data is both accurate and reliable, ultimately accelerating the pace of discovery and development.
References
- 1. P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oipub.com [oipub.com]
- 4. uma.es [uma.es]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
Troubleshooting & Optimization
improving enantioselectivity in (R)-Xyl-p-phos catalyzed reactions
Welcome to the technical support center for optimizing enantioselectivity in reactions catalyzed by (R)-Xyl-P-Phos and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical outcome of their catalytic transformations. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our aim is to not only offer protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Xyl-P-Phos and in which types of reactions is it typically used?
A1: (R)-Xyl-P-Phos is a chiral biaryl diphosphine ligand, specifically a member of the P-Phos ligand family.[1] Its structure is characterized by a 3,3'-bipyridine backbone with bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. This steric bulk and the specific dihedral angle of the biaryl system are crucial for inducing high enantioselectivity in a variety of metal-catalyzed asymmetric reactions.[2] It is most prominently used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of substrates like β-ketoesters, but its applications extend to other transformations such as asymmetric [2+2+2] carbocyclizations.[2][3]
Q2: I am observing low enantiomeric excess (% ee) in my reaction. What are the primary factors I should investigate?
A2: Low enantioselectivity can stem from several factors. The most common culprits are suboptimal reaction conditions. You should systematically investigate the following:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalytic pocket and the transition state energies.
-
Temperature: Reaction temperature directly impacts the kinetics and thermodynamics of the catalytic cycle, affecting stereodifferentiation.
-
Hydrogen Pressure (for hydrogenations): In asymmetric hydrogenations, H₂ pressure can influence the rate-determining step and, consequently, the enantioselectivity.
-
Additives/Co-catalysts: The presence of additives can alter the nature of the active catalyst or suppress side reactions.
-
Catalyst Loading and Metal-to-Ligand Ratio: An improper ratio can lead to the formation of less selective catalytic species.
A systematic screening of these parameters is the first step in troubleshooting low % ee.
Q3: Can the purity of the (R)-Xyl-P-Phos ligand affect the enantioselectivity?
A3: Absolutely. The enantiomeric purity of your chiral ligand is paramount. Any contamination with the corresponding (S)-enantiomer will directly decrease the enantiomeric excess of your product. Furthermore, chemical impurities, such as phosphine oxides formed through air exposure, can coordinate to the metal center and form less active or non-selective catalysts. Always ensure you are using a ligand of high enantiomeric and chemical purity from a reputable supplier and handle it under an inert atmosphere.
Troubleshooting Guide: Enhancing Enantioselectivity
This section provides a deeper dive into specific experimental issues and offers structured approaches to resolve them.
Issue 1: Suboptimal Enantioselectivity with Standard Conditions
Question: I am using (R)-Xyl-P-Phos in a rhodium-catalyzed hydrogenation of a prochiral ketone, following a literature procedure, but my % ee is significantly lower than reported. What steps should I take?
Answer: This is a common challenge, as subtle variations in substrate, reagents, or technique can have a significant impact. Here is a systematic troubleshooting workflow:
Workflow for Optimizing Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Step 1: Solvent Screening
The choice of solvent can dramatically alter the outcome of a reaction. The solvent's polarity, coordinating ability, and hydrogen-bond donating/accepting properties can influence the conformation of the catalyst-substrate complex.[4][5]
-
Rationale: In many rhodium-catalyzed hydrogenations, a switch from a non-coordinating solvent like toluene to a more polar, weakly coordinating solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can enhance enantioselectivity.[2] Protic solvents like methanol or ethanol can sometimes participate in the catalytic cycle and may either improve or diminish the % ee.
-
Experimental Protocol: Solvent Screening
-
Set up a parallel reaction array with identical concentrations, catalyst loading, temperature, and pressure.
-
Use a range of anhydrous solvents covering different polarities (e.g., Toluene, THF, DCM, 1,2-Dichloroethane, Methanol).
-
Run the reactions for a fixed time and analyze the conversion and % ee for each.
-
| Solvent | Dielectric Constant (approx.) | Typical Observation |
| Toluene | 2.4 | Often a good starting point, non-coordinating. |
| THF | 7.6 | Can improve efficiency and selectivity.[2] |
| DCM | 9.1 | A common choice, can offer good results. |
| Methanol | 33.0 | Protic nature may alter the mechanism. |
Step 2: Temperature Optimization
Lowering the reaction temperature often leads to higher enantioselectivity.
-
Rationale: The enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) for the formation of the two product enantiomers. Lowering the temperature increases the impact of this energy difference on the relative reaction rates, favoring the lower energy pathway more significantly. However, this often comes at the cost of a slower reaction rate. Conversely, increasing the temperature can sometimes overcome kinetic barriers but may erode enantioselectivity.[6]
-
Experimental Protocol: Temperature Study
-
Using the best solvent from the previous screen, set up reactions at various temperatures (e.g., 40°C, 25°C (rt), 0°C, -20°C).
-
Monitor the reactions over time to assess both the rate and the final % ee.
-
Plot % ee vs. Temperature to identify the optimal range.
-
Issue 2: Reaction Stalls or Shows Low Conversion with Good Enantioselectivity
Question: I have managed to achieve high % ee by lowering the temperature, but now the reaction is impractically slow or does not go to completion. How can I improve the conversion without sacrificing enantioselectivity?
Answer: This is a classic trade-off in asymmetric catalysis. Here are several strategies to address this:
Strategy 1: Adjusting Catalyst Loading
-
Rationale: Increasing the catalyst loading can increase the reaction rate without altering the intrinsic selectivity of the catalyst, provided the mechanism does not change at higher concentrations.[7][8] A common starting point is 1-5 mol %, but this can be adjusted.[7]
-
Experimental Protocol: Catalyst Loading Screen
-
At your optimized temperature and solvent, set up reactions with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%).
-
Ensure the metal-to-ligand ratio is kept constant. A slight excess of the ligand (e.g., 1:1.1 metal:ligand) is often beneficial.[7]
-
Monitor conversion over time to find a loading that provides a practical reaction time with maintained high % ee.
-
Strategy 2: The Role of Additives
-
Rationale: In some catalytic systems, additives are crucial. For instance, in rhodium-catalyzed carbocyclizations, silver salts (e.g., AgBF₄, AgSbF₆) are used as halide scavengers to generate the active cationic rhodium species.[2][4] In hydrogenations, trace amounts of acid or base can sometimes accelerate the reaction or improve selectivity by influencing the catalyst resting state or preventing catalyst deactivation.
-
Experimental Protocol: Additive Screening
-
If applicable to your reaction type, screen relevant additives. For example, in a Rh-catalyzed reaction, if you start from a neutral precursor like [Rh(COD)Cl]₂, the addition of a silver salt is necessary.[2]
-
Test different counterions (e.g., BF₄⁻, SbF₆⁻, OTf⁻), as they can influence the catalyst's reactivity and selectivity.[4]
-
Start with a stoichiometric amount of the additive relative to the metal precursor.
-
Catalyst Activation and Reaction Initiation
Caption: Role of a silver salt additive in generating the active cationic catalyst.
Advanced Considerations
Q4: How does the steric and electronic nature of the substrate impact the performance of the (R)-Xyl-P-Phos catalyst?
A4: The principle of asymmetric catalysis relies on the intimate interaction between the chiral catalyst and the prochiral substrate in the transition state. The bulky 3,5-xylyl groups of the (R)-Xyl-P-Phos ligand create a well-defined chiral pocket.
-
Steric Effects: Substrates with larger substituents may experience stronger steric repulsion with the ligand, leading to better discrimination between the two possible binding modes and thus higher enantioselectivity.[2] Conversely, very small substrates may not interact as strongly with the chiral environment, resulting in lower % ee.
-
Electronic Effects: The electronic properties of the substrate can influence its coordination to the metal center. Electron-withdrawing or -donating groups near the reacting functional group can alter the binding affinity and the energetics of the catalytic cycle.
If you are working with a new substrate, it is highly likely that the optimal conditions will differ from those reported for other substrates. A full re-optimization of solvent, temperature, and additives is recommended.
Q5: Are there situations where a different ligand from the P-Phos family might be better?
A5: Yes. While (R)-Xyl-P-Phos is an excellent ligand, the "best" ligand is often substrate-dependent. The P-Phos family includes analogues with different aryl substituents on the phosphorus atoms (e.g., P-Phos, Tol-P-Phos). If extensive optimization with Xyl-P-Phos does not yield the desired results, screening other ligands is a valid strategy. For example, a less sterically hindered ligand like (R)-P-Phos might be beneficial for a very bulky substrate, or a more electron-rich ligand could improve the activity for an electron-poor substrate.[2]
This guide provides a foundational framework for troubleshooting and optimizing your (R)-Xyl-P-Phos catalyzed reactions. Successful asymmetric catalysis often requires careful and systematic experimentation. By understanding the underlying principles that govern enantioselectivity, you can more effectively navigate the complexities of your specific chemical system.
References
- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oipub.com [oipub.com]
- 4. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Cross-Coupling Reactions with (R)-Xyl-p-phos
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions utilizing the (R)-Xyl-p-phos ligand. As a sterically demanding and electron-rich biarylphosphine ligand, (R)-Xyl-p-phos is highly effective for challenging transformations, but its performance is contingent on precise reaction conditions. This guide will help you diagnose and resolve issues leading to low product yield, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during cross-coupling reactions with (R)-Xyl-p-phos. Each question is designed to pinpoint a potential issue and provide a scientifically grounded solution.
Q1: My reaction has stalled, or the yield is very low. What are the most critical initial checks?
Low yields can often be traced back to fundamental aspects of the reaction setup. Before delving into more complex variables, a systematic check of your reagents and environment is paramount.
A1: Your first line of defense is to verify the integrity of your catalyst system and the reaction environment.
-
Catalyst and Ligand Integrity: The Pd(0) active species is highly sensitive to oxygen. Phosphine ligands, including (R)-Xyl-p-phos, are susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive.[1][2]
-
Actionable Advice: Always handle (R)-Xyl-p-phos and palladium precursors in a glovebox or under a robust stream of inert gas (Argon or Nitrogen). Ensure your ligand is a fine, white powder; any discoloration or clumping may suggest degradation. Using freshly purchased ligand and catalyst is always recommended.
-
-
Solvent and Reagent Purity: The presence of oxygen or water in your solvent can rapidly deactivate the catalyst.[1]
-
Actionable Advice: Use anhydrous, degassed solvents. A common and effective method for degassing is to sparge the solvent with an inert gas for 15-30 minutes or to use several freeze-pump-thaw cycles. Ensure your base is pure and has been stored under inert conditions, as many bases (e.g., alkali metal tert-butoxides) are hygroscopic.
-
-
Inert Atmosphere: Maintaining an oxygen-free environment throughout the reaction is non-negotiable.
-
Actionable Advice: Ensure your reaction flask is properly sealed and has been thoroughly purged with an inert gas. A common procedure involves evacuating the sealed flask and backfilling with argon or nitrogen, repeating this cycle three times.[1]
-
Q2: I'm coupling an aryl chloride, and the reaction is sluggish. How can I improve the yield?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond. Overcoming this higher activation barrier requires a highly active catalyst.
A2: The key to activating aryl chlorides lies in enhancing the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle. (R)-Xyl-p-phos is specifically designed for this purpose due to its steric bulk and electron-donating properties.[3][4]
-
Ligand-to-Palladium Ratio: The formation of a monoligated Pd(0) species, Pd(0)L, is often the most active for oxidative addition with aryl chlorides.[5][6] An excess of the phosphine ligand can lead to the formation of less reactive bis-ligated species, Pd(0)L2, which can slow down the reaction.[7]
-
Actionable Advice: For challenging aryl chloride couplings, a ligand-to-palladium ratio of 1:1 to 1.5:1 is often optimal. Avoid large excesses of the ligand.
-
-
Choice of Palladium Precursor: The source of palladium can influence the efficiency of generating the active Pd(0) catalyst.
-
Actionable Advice: While Pd(OAc)₂ is common, it requires in situ reduction, which can be inefficient.[8] Pre-formed Pd(0) sources like Pd₂(dba)₃ or well-defined pre-catalysts (e.g., (R)-Xyl-p-phos Pd G3) can provide more consistent and higher activity.
-
-
Temperature: Higher temperatures are often required to facilitate the oxidative addition of aryl chlorides.
-
Actionable Advice: If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C. Monitor for potential substrate or product decomposition at these higher temperatures.
-
Q3: My Suzuki-Miyaura coupling is suffering from significant protodeboronation. How can I suppress this side reaction?
Protodeboronation, the replacement of the boronic acid or ester group with a hydrogen atom, is a common parasitic reaction, especially with electron-deficient or heteroaromatic boronic acids.[1]
A3: Minimizing protodeboronation involves carefully tuning the base and reaction conditions to favor transmetalation over this undesired pathway.
-
Base Selection: The strength and nature of the base are critical. Strong bases can accelerate protodeboronation.
-
Actionable Advice: Switch to a milder base. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, for Suzuki couplings, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often superior in minimizing protodeboronation.[1][9] K₃PO₄ is frequently a good starting point, often used with a small amount of water.
-
-
Solvent System: The solvent can influence the solubility and reactivity of the base and boronic acid.
-
Actionable Advice: A mixture of an ethereal solvent like 1,4-dioxane or THF with a small amount of water (e.g., 10:1 ratio) can be beneficial.[10] The water can help to dissolve the inorganic base and facilitate the transmetalation step. However, for substrates sensitive to hydrolysis, strictly anhydrous conditions with an appropriate organic-soluble base should be used.
-
-
Use of More Stable Boron Reagents: Boronic acids can be unstable.
-
Actionable Advice: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate.[1] These reagents often release the boronic acid in situ at a controlled rate, keeping its concentration low and thus minimizing the rate of protodeboronation.
-
Frequently Asked Questions (FAQs)
What is the role of the steric bulk and electronic properties of (R)-Xyl-p-phos?
(R)-Xyl-p-phos is a biarylphosphine ligand characterized by significant steric bulk from the 3,5-dimethylphenyl (xylyl) groups and high electron density from the phosphino groups and methoxy substituents on the bipyridine backbone.
-
Steric Bulk: The large size of the ligand promotes the formation of monoligated palladium complexes, which are highly reactive in the oxidative addition step.[6] This steric hindrance also facilitates the final reductive elimination step, which releases the desired product and regenerates the catalyst.[11]
-
Electron-Rich Nature: The electron-donating character of the ligand increases the electron density on the palladium center. This makes the metal more nucleophilic and enhances its ability to undergo oxidative addition into the aryl-halide bond, which is particularly important for less reactive electrophiles like aryl chlorides.[3][12]
What is the optimal Palladium source and loading for reactions with (R)-Xyl-p-phos?
The choice of palladium source and its loading are critical for balancing reaction efficiency and cost.
-
Palladium Source:
-
Pd(OAc)₂ or PdCl₂: These are air-stable Pd(II) sources that must be reduced to Pd(0) in situ. While economical, the reduction process can be complex and sometimes incomplete, leading to lower catalyst activity.[8]
-
Pd₂(dba)₃: This is a common Pd(0) source and often provides higher activity than Pd(II) precursors, but it can be less stable to air and storage.[13]
-
Pre-catalysts: Commercially available pre-catalysts (e.g., G3 or G4 palladacycles incorporating (R)-Xyl-p-phos) are often the most reliable choice. These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species under the reaction conditions, leading to reproducible results.[14]
-
-
Catalyst Loading: For standard transformations, catalyst loadings of 0.5–2 mol% Pd are typical. For highly challenging substrates or in later stages of process development, loadings may be reduced to as low as 0.05 mol%.[4] If you are experiencing low yield, increasing the catalyst loading to 2-5 mol% can be a useful diagnostic test.
How do I choose the right base and solvent for my specific cross-coupling reaction?
The optimal base and solvent are highly dependent on the specific type of cross-coupling reaction being performed.
| Reaction Type | Recommended Base(s) | Rationale | Recommended Solvent(s) |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases minimize protodeboronation of the boronic acid/ester coupling partner.[1][9] | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Buchwald-Hartwig Amination | NaOtBu, KOtBu, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[5][15] | Toluene, 1,4-Dioxane, THF |
| Stille Coupling | CsF, LiCl (additives) | Often run without a base, but additives can facilitate transmetalation.[3] | Toluene, DMF, THF |
Visualizing the Process
Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Standard Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a robust starting point for the coupling of an aryl chloride with a boronic acid using (R)-Xyl-p-phos.
Reagents & Equipment:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
(R)-Xyl-p-phos (15.1 mg, 0.02 mmol, 2 mol%)
-
K₃PO₄ (finely ground, 424 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed, 4 mL)
-
Water (degassed, 0.4 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inerting the Reaction Vessel: Place the magnetic stir bar in the Schlenk flask. Seal the flask and evacuate and backfill with inert gas three times.
-
Adding Solids: Under a positive pressure of inert gas, add the Pd₂(dba)₃, (R)-Xyl-p-phos, aryl chloride (if solid), arylboronic acid, and K₃PO₄ to the flask.
-
Adding Liquids: If the aryl chloride is a liquid, add it via syringe. Then, add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the designated time (typically 12-24 hours).
-
Monitoring the Reaction: Progress can be monitored by taking small aliquots (under inert conditions) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
preventing phosphine oxide formation of (R)-Xyl-p-phos
A Guide to Preventing Phosphine Oxide Formation
Welcome to the Technical Support Center for (R)-Xyl-p-phos. As Senior Application Scientists, we understand the challenges researchers face when working with air-sensitive phosphine ligands. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of (R)-Xyl-p-phos oxide in your experiments, ensuring the success and reproducibility of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Xyl-p-phos and why is it prone to oxidation?
(R)-Xyl-p-phos is a chiral biaryl phosphine ligand widely used in transition-metal-catalyzed cross-coupling reactions. Its efficacy is derived from the electron-rich phosphorus centers, which readily coordinate to metal catalysts. However, this same electron-rich nature makes the phosphorus atoms susceptible to oxidation, especially by molecular oxygen, to form the corresponding phosphine oxide.[1][2] This oxidation is often an irreversible process that deactivates the ligand and, consequently, the catalyst.[1]
Q2: How does the formation of (R)-Xyl-p-phos oxide affect my reaction?
The formation of the phosphine oxide can have several detrimental effects on your catalytic reaction:
-
Catalyst Deactivation: The oxidized ligand has a significantly reduced ability to coordinate with the metal center, leading to the deactivation of the catalyst.[1] This results in lower reaction yields and slower conversion rates.
-
Altered Selectivity: The change in the electronic and steric properties of the ligand upon oxidation can alter the chemo-, regio-, and enantioselectivity of the reaction.
-
Inconsistent Results: The presence of varying amounts of phosphine oxide can lead to poor reproducibility of your experimental results.
Q3: How can I detect the presence of (R)-Xyl-p-phos oxide in my sample?
The most common and effective method for detecting phosphine oxide formation is ³¹P NMR spectroscopy . The phosphorus signal of the phosphine oxide typically appears at a significantly different chemical shift (usually downfield) compared to the parent phosphine.[1][3] For instance, the signal for the active catalyst is often around -25 ppm, while the corresponding phosphine oxide shifts to approximately +30 ppm.[3] X-ray absorption spectroscopy (XAS) at the P K-edge can also be used to determine the phosphine to phosphine oxide ratio, especially in solid samples or when NMR is not feasible.[4]
Q4: Is it possible to reverse the oxidation of (R)-Xyl-p-phos oxide?
While the oxidation is generally considered irreversible under typical reaction conditions, there are methods to reduce phosphine oxides back to phosphines. These methods, however, often require harsh reducing agents like silanes (e.g., SiHCl₃) and are typically performed as a separate synthetic step rather than in situ during a catalytic reaction.[5] Therefore, prevention is the most practical strategy.
Troubleshooting Guide: Low Catalytic Activity or Inconsistent Results
If you are experiencing low yields, slow reaction rates, or poor reproducibility, the formation of (R)-Xyl-p-phos oxide is a likely culprit. This guide will walk you through a systematic approach to identify and resolve the issue.
Problem: Suspected Phosphine Ligand Oxidation
Step 1: Confirm the Presence of Phosphine Oxide
Before making any changes to your experimental setup, it is crucial to confirm that phosphine oxide is indeed present.
Protocol: Analytical Confirmation via ³¹P NMR
-
Carefully take an aliquot of your reaction mixture under an inert atmosphere.
-
Prepare an NMR sample, ensuring it remains under an inert atmosphere (e.g., using a J. Young tube or by sealing a standard NMR tube under nitrogen or argon).
-
Acquire a ³¹P NMR spectrum.
-
Compare the spectrum to a known standard of pure (R)-Xyl-p-phos and, if available, its corresponding oxide. A downfield shift is indicative of oxidation.[1][3]
Step 2: Identify the Source of Oxidation
Once the presence of the phosphine oxide is confirmed, the next step is to pinpoint the source of the oxidant, which is most commonly atmospheric oxygen.
Caption: Root causes of (R)-Xyl-p-phos oxidation.
Step 3: Implement Rigorous Inert Atmosphere Techniques
The cornerstone of preventing phosphine oxidation is the strict exclusion of air and moisture from your reaction.[1]
Protocol: Setting Up an Inert Atmosphere Reaction
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
Equipment:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flasks and appropriate glassware
-
Rubber septa
-
Gas-tight syringes and needles
-
Cannulas
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (typically overnight at >120 °C) and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus while hot and immediately place it under an inert atmosphere. A common method is to flame-dry the assembled glassware under vacuum.
-
Evacuate-Refill Cycles: Connect the assembled, cooled glassware to the Schlenk line. Perform at least three evacuate-refill cycles to remove any residual air and moisture from the flask.[6][7]
-
Open the flask to the vacuum line for 2-3 minutes.
-
Close the vacuum line and slowly backfill the flask with a high-purity inert gas (nitrogen or argon).
-
Repeat this cycle two more times.
-
-
Maintaining Positive Pressure: Throughout the experiment, maintain a slight positive pressure of the inert gas to prevent air from leaking into the system.[6] This is typically achieved by connecting the flask to the inert gas line via an oil bubbler.
Caption: Workflow for setting up an inert atmosphere reaction.
Step 4: Ensure Purity of Solvents and Reagents
Solvents are a common source of dissolved oxygen and moisture.[8] It is imperative to use properly purified and degassed solvents.
Solvent Purity and Degassing Methods
| Method | Description | Effectiveness | Best For |
| Freeze-Pump-Thaw | The solvent is repeatedly frozen (liquid N₂), placed under high vacuum to remove gases, and then thawed.[9][10] | Most effective | Highly air-sensitive reactions. |
| Purging (Sparging) | An inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (30-60 minutes) to displace dissolved oxygen.[10][11] | Less effective than freeze-pump-thaw, but often sufficient. | Larger volumes and less sensitive reactions. |
| Solvent Purification System (SPS) | Pushes solvent through columns of activated alumina and a supported copper catalyst to remove water and oxygen. | Very effective and convenient. | Routine use in synthetic labs. |
Protocol: Degassing a Solvent via the Freeze-Pump-Thaw Method
-
Place the solvent in a Schlenk flask, filling it no more than two-thirds full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath until it is completely solid.
-
With the flask still in the liquid nitrogen, open it to a high vacuum line for 5-10 minutes.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[9]
-
After the final cycle, backfill the flask with an inert gas.
Reagent Purity:
-
Ensure that all solid reagents are dried and stored under an inert atmosphere.
-
Liquid reagents should be handled using gas-tight syringes and transferred under a positive pressure of inert gas.
Step 5: Proper Handling and Storage of (R)-Xyl-p-phos
(R)-Xyl-p-phos is an air-sensitive solid and should be handled and stored with care.
-
Storage: Always store (R)-Xyl-p-phos in a glovebox or a tightly sealed container inside a desiccator under an inert atmosphere. For long-term storage, refrigeration is recommended.
-
Handling: Weigh out and prepare solutions of (R)-Xyl-p-phos inside a glovebox. If a glovebox is not available, use a nitrogen-filled glove bag or handle it quickly in the air and immediately place it under an inert atmosphere.
By systematically addressing these potential sources of oxidation, you can significantly reduce the formation of (R)-Xyl-p-phos oxide, leading to more reliable and successful catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP05151C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 7. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. How To [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Optimizing (R)-Xyl-P-Phos in Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical resource center for the palladium-catalyzed Suzuki-Miyaura cross-coupling using the (R)-Xyl-P-Phos ligand. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing catalyst loading and troubleshooting common experimental challenges. Our focus is not just on procedural steps, but on the underlying chemical principles that govern success.
(R)-Xyl-P-Phos, a member of the Buchwald biaryl phosphine ligand family, is a powerful tool for constructing C-C bonds, particularly with challenging substrates.[1][2] Its bulky and electron-rich nature is engineered to facilitate key steps in the catalytic cycle, enabling reactions with sterically hindered partners and less reactive electrophiles like aryl chlorides.[3][4] However, harnessing its full potential requires a nuanced understanding of the reaction parameters. This guide addresses the common issues encountered in the lab to help you achieve consistent, high-yielding results.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent challenges observed during Suzuki coupling reactions with (R)-Xyl-P-Phos.
Question 1: My reaction shows low conversion or has failed completely. Where should I start troubleshooting?
Answer: Low or no conversion is the most common issue and can stem from several sources. A systematic approach is crucial. The primary culprits are often related to the integrity of the catalytic system or the reaction environment.
First, let's visualize the decision-making process for troubleshooting this issue.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Detailed Breakdown:
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Catalyst System Integrity:
-
Ligand Oxidation: (R)-Xyl-P-Phos, like most phosphine ligands, is susceptible to oxidation to the corresponding phosphine oxide.[5] This oxidized form does not bind effectively to palladium and is catalytically inactive. Always handle the ligand under an inert atmosphere (Argon or Nitrogen) and use freshly opened bottles or material that has been properly stored.
-
Palladium Precatalyst: While many Pd(II) precatalysts like Pd(OAc)₂ are stable, they can degrade over time. Using a reliable, high-purity source is essential. For challenging couplings, consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts that incorporate the ligand.
-
-
Reaction Environment:
-
Oxygen Exclusion: The active Pd(0) species is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and the formation of palladium black.[5] Ensure your reaction vessel is rigorously purged (at least three evacuate/backfill cycles with an inert gas) and that all solvents are thoroughly degassed.[3]
-
Water Content: While Suzuki couplings often tolerate or even benefit from a small amount of water (especially with aqueous bases), excess water can promote protodeboronation of the boronic acid, a key side reaction that consumes your starting material.[3] Use anhydrous solvents unless the protocol specifically calls for an aqueous mixture.
-
-
Reagent Quality:
-
Base: The base is not just a spectator; it is crucial for activating the organoboron species for transmetalation.[6][7] Ensure the base is of high purity and anhydrous if required. Clumps in powdered bases like K₃PO₄ can indicate moisture absorption. Grinding the base before use can improve its efficacy.[8]
-
Boronic Acid Stability: Boronic acids can undergo decomposition or trimerize to form boroxines upon storage. It is often beneficial to use fresh, high-purity boronic acids.
-
Question 2: I'm observing some product, but the yield is poor. How do I optimize the catalyst loading and ligand ratio for (R)-Xyl-P-Phos?
Answer: This is a critical optimization question. Unlike classical ligands, the high activity of Buchwald-type ligands like (R)-Xyl-P-Phos means that "more" is not always better. The goal is to generate and maintain a high concentration of the active monoligated Pd(0) species, L₁Pd(0).[1]
The Catalytic Cycle and the Role of (R)-Xyl-P-Phos
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by the ligand.
The bulky, electron-donating nature of (R)-Xyl-P-Phos promotes both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to release the product.[1][6]
Optimization Strategy:
-
Palladium Loading: For initial screening, a palladium loading of 0.5–2.0 mol% is a common starting point.[9] For highly reactive substrates (aryl iodides/bromides), you can often go lower (0.1-0.5%). For challenging substrates like aryl chlorides, a higher loading (1.0-3.0%) may be necessary to achieve a reasonable reaction rate.[10]
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Ligand-to-Palladium (L:Pd) Ratio: This is arguably the most critical parameter.
-
Recommended Range: A L:Pd ratio between 1:1 and 2:1 is generally optimal for biaryl phosphine ligands.
-
Why not higher? An excess of the phosphine ligand can lead to the formation of catalytically less active or inactive bis-ligated PdL₂ species. This can slow down the oxidative addition step, which is often rate-limiting, especially with unreactive aryl chlorides.[1]
-
Why not lower? An insufficient amount of ligand (L:Pd < 1) can lead to catalyst decomposition into palladium black, particularly at elevated temperatures.[5]
-
| Substrate Class | Typical Pd Loading (mol%) | Recommended L:Pd Ratio | Rationale |
| Aryl Iodides/Bromides | 0.5 - 1.5 | 1.1:1 to 1.5:1 | Facile oxidative addition allows for lower catalyst loading. A slight excess of ligand protects the catalyst. |
| Aryl Triflates/Tosylates | 1.0 - 2.0 | 1.2:1 to 2:1 | Less reactive than halides, requiring a more robust catalytic system.[10] |
| Aryl Chlorides (activated) | 1.0 - 2.5 | 1.5:1 to 2:1 | Requires a highly active catalyst to cleave the strong C-Cl bond. |
| Aryl Chlorides (unactivated/hindered) | 2.0 - 5.0 | 1.5:1 to 2.2:1 | The most challenging substrates, often requiring higher loadings and a greater ligand excess to maintain catalyst stability and activity.[3][11] |
Question 3: I am observing significant side products, primarily homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?
Answer: These side reactions compete with the desired cross-coupling and directly reduce your yield.
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Homocoupling (R'-B(OH)₂ → R'-R'):
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Cause: This is often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5]
-
Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment.[3] Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes help, as the in-situ reduction of Pd(II) sources can occasionally promote homocoupling.[5]
-
-
Protodeboronation (R'-B(OH)₂ → R'-H):
-
Cause: This is the cleavage of the C-B bond by a proton source, typically water, often exacerbated by the base. Electron-deficient or heteroaromatic boronic acids are particularly susceptible.[3][5]
-
Solutions:
-
Choice of Base: If you suspect protodeboronation, switch to a milder, less nucleophilic base. For instance, if you are using a strong base like NaOH or K₂CO₃ in an aqueous solvent, consider switching to K₃PO₄ or Cs₂CO₃ in an organic solvent like dioxane or toluene.[5][12] Fluoride sources like KF can also be effective.[12]
-
Anhydrous Conditions: Minimize water in the reaction. Use anhydrous solvents and ensure your base is dry.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the cross-coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor works best with (R)-Xyl-P-Phos? A: Pd(OAc)₂ and Pd₂(dba)₃ are the most common and effective precursors. Pd(OAc)₂ is often preferred for its stability and lower cost. For maximum convenience and reproducibility, consider using commercially available, pre-formed (R)-Xyl-P-Phos precatalysts (e.g., G3 or G4 palladacycles), which are air-stable and generate the active L₁Pd(0) species efficiently upon heating.
Q2: What are the recommended solvents and bases? A: The choice is substrate-dependent, but common systems include:
-
Solvents: Ethereal solvents like THF, 2-MeTHF, and 1,4-dioxane are widely used. Aprotic polar solvents (e.g., DMF, DMAc) or aromatic hydrocarbons (e.g., toluene, xylenes) are also effective, particularly for higher-temperature reactions.[13][14] The solvent can influence selectivity and catalyst stability.[14]
-
Bases: K₃PO₄ is a robust, broadly applicable base. K₂CO₃ and Cs₂CO₃ are also very common.[1] For sensitive substrates, milder bases like KF may be required.[12] The base must be sufficiently soluble in the reaction medium to be effective.[5]
Q3: How should I set up a typical screening reaction? A: Here is a general protocol for a small-scale reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 2 mol% Pd(OAc)₂) and the (R)-Xyl-P-Phos ligand (e.g., 4 mol%, for a 2:1 L:Pd ratio).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent via syringe to the desired concentration (typically 0.1–0.5 M).
-
Reaction Execution: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] The crude product can then be purified by column chromatography.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. benchchem.com [benchchem.com]
- 11. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Xyl-P-Phos in Asymmetric Catalysis
Welcome to the technical support center for (R)-Xyl-P-Phos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this powerful chiral phosphine ligand. My aim here is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your success in achieving high performance in asymmetric catalysis.
Introduction to (R)-Xyl-P-Phos and the Critical Role of Temperature
(R)-Xyl-P-Phos is a highly effective and widely used chiral phosphine ligand in transition-metal-catalyzed asymmetric reactions, particularly in hydrogenations. Its unique structure, fea[1][2]turing a binaphthyl backbone and sterically demanding xylyl groups on the phosphorus atoms, creates a specific chiral environment around the metal center, which is crucial for directing the stereochemical outcome of a reaction. Like many catalytic syste[3]ms, the performance of (R)-Xyl-P-Phos is significantly influenced by various reaction parameters, with temperature being one of the most critical. Temperature can impact not only the reaction rate but also the enantioselectivity, catalyst stability, and overall efficiency of the catalytic cycle. Understanding and optimiz[4][5][6]ing the thermal conditions of your reaction is therefore paramount to achieving the desired results.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the enantioselectivity (ee) of my reaction using (R)-Xyl-P-Phos?
A1: The relationship between temperature and enantioselectivity is complex and can be reaction-specific. Generally, lower temperatures are favored for achieving higher enantioselectivity. This is because the transition states leading to the two enantiomers of the product have different activation energies. A larger difference in these activation energies results in higher enantioselectivity. As temperature decreases, the reaction pathway with the lower activation energy is more significantly favored, leading to a higher excess of one enantiomer.
However, it is important to note that this is not a universal rule. In some cases, an optimal temperature range may exist where enantioselectivity is maximized. Very low temperatures mig[5]ht significantly slow down the reaction rate, making the process impractical. Conversely, excessively high temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant relative to the available thermal energy. In rare cases, a reversal of enantioselectivity with a change in temperature has been observed, although the exact mechanisms are often not fully understood.
Q2: I'm observing[5][8] a decrease in catalytic activity at higher temperatures. What could be the cause?
A2: A decrease in catalytic activity at elevated temperatures often points towards catalyst decomposition or the occurrence of side reactions. Phosphine ligands, including (R)-Xyl-P-Phos, can be susceptible to thermal degradation. Potential decomposition p[7]athways include P-C bond cleavage, where the metal center inserts into the bond between phosphorus and a carbon atom of the ligand. This can lead to the form[8][9]ation of inactive or less active catalytic species.
Additionally, high temperatures can promote side reactions of the substrate or product, which may consume the catalyst or generate inhibitors. It is also possible that the active catalytic species is in equilibrium with a less active or dormant species, and this equilibrium shifts unfavorably at higher temperatures.
Q3: Can I use (R)-Xyl-P-Phos at elevated temperatures to increase the reaction rate?
A3: While increasing the temperature will generally increase the reaction rate, it is a trade-off that requires careful consideration. As mentioned in Q1 and Q2, higher temperatures can negatively impact both enantioselectivity and catalyst stability. Therefore, simply increas[6]ing the temperature to accelerate the reaction may lead to a lower quality product and a less efficient overall process due to catalyst degradation.
A systematic approach to optimizing the reaction conditions is recommended. This involves screening a range of temperatures to find a balance between an acceptable reaction rate, high enantioselectivity, and catalyst longevity.
Troubleshooting Guide
Problem 1: Low or inconsistent enantioselectivity (ee).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | 1. Perform a temperature screening study. Run the reaction at a range of temperatures (e.g., from -20 °C to 60 °C in 10 °C increments) while keeping all other parameters constant. 2. Analyze the trend. Plot enantioselectivity versus temperature to identify the optimal range. The highest ee is often obtained at lower temperatures, but a "sweet spot" may exist. |
| Catalyst Decomposit[5]ion | 1. Lower the reaction temperature. If high temperatures were used, reducing them may prevent catalyst degradation. 2. Use a more stable catalyst precursor. Ensure the metal precursor and ligand are of high purity. 3. Consider a different solvent. The solvent can influence catalyst stability. |
| Presence of Impurities | 1. Ensure high purity of all reagents. Impurities in the substrate, solvent, or even the inert gas can poison the catalyst. 2. Use freshly distilled solvents. Solvents can accumulate peroxides or other impurities over time. |
Problem 2: The reaction is very slow or does not proceed to completion.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | 1. Gradually increase the reaction temperature. Monitor both the conversion and enantioselectivity at each step. 2. Consider a more active catalyst system. If increasing the temperature compromises enantioselectivity, a different metal precursor or ligand might be necessary. |
| Poor Catalyst Activation | 1. Ensure proper pre-formation of the active catalyst. The method of preparing the catalyst can be crucial. Follow established protocols for catalyst generation. 2. Check the quality of the metal precursor and ligand. |
| Inhibition by Substrate or Product | 1. Vary the substrate concentration. High concentrations of the substrate or product can sometimes inhibit the catalyst. 2. Consider in-situ product removal. If feasible, removing the product as it forms can prevent inhibition. |
Problem 3: Catalyst appears to be degrading during the reaction (e.g., color change, precipitation).
| Potential Cause | Troubleshooting Steps |
| Thermal Instability of the Catalyst | 1. Reduce the reaction temperature. This is the most direct way to mitigate thermal decomposition. 2. Shorten the reaction[7] time. If the reaction is fast enough, it may be possible to complete it before significant degradation occurs. 3. Use a more robust ligand or metal precursor. |
| Air or Moisture Sensitivity | 1. Ensure strictly anaerobic and anhydrous conditions. Use Schlenk techniques or a glovebox. 2. Degas all solvents and reagents thoroughly. |
| Incompatibility with Solvent or Additives | 1. Screen different solvents. Some solvents can coordinate to the metal center and affect catalyst stability. 2. Evaluate the necessity of any additives. If additives are used, ensure they are compatible with the catalyst system. |
Experimental Protocols
Protocol 1: Temperature Optimization Study for an Asymmetric Hydrogenation
This protocol outlines a general procedure for determining the optimal temperature for an asymmetric hydrogenation reaction using a Ru/(R)-Xyl-P-Phos catalyst system.
Materials:
-
Ru(II) precursor (e.g., [Ru(cod)(2-methylallyl)2])
-
(R)-Xyl-P-Phos
-
Substrate
-
Anhydro[10][11][12][13]us, degassed solvent (e.g., methanol, toluene)
-
Hydrogen gas (high purity)
-
Schlenk flasks or high-pressure autoclave
-
Temperature-controlled reaction block or oil bath
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve the Ru(II) precursor and (R)-Xyl-P-Phos in the solvent in a Schlenk flask. The typical molar ratio of Ru:ligand is 1:1.1. Stir the solution at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: In a series of reaction vessels, add the substrate.
-
Catalyst Addition: Transfer an equal aliquot of the pre-formed catalyst solution to each reaction vessel.
-
Temperature Control: Place each reaction vessel in a temperature-controlled block or bath set to the desired temperatures (e.g., 0 °C, 10 °C, 20 °C, 30 °C, 40 °C, 50 °C).
-
Hydrogenation: Purge the vessels with hydrogen gas and then pressurize to the desired pressure (e.g., 5-50 bar).
-
Reaction Monitoring: Stir the reactions for a set period or until completion. Monitor the progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, NMR).
-
Analysis: After the reaction is complete, determine the conversion and enantiomeric excess for each temperature point using chiral chromatography (e.g., chiral HPLC or GC).
-
Data Interpretation: Plot conversion and ee vs. temperature to identify the optimal reaction temperature that provides the best balance of activity and selectivity.
Visualizations
Logical Workflow for Temperature Troubleshooting
Caption: Troubleshooting workflow for temperature-related issues.
Conceptual Diagram of Temperature's Effect on Enantioselectivity
Caption: Effect of temperature on enantioselectivity.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. nbinno.com [nbinno.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. strem.com [strem.com]
dealing with air and moisture sensitivity of (R)-Xyl-p-phos
A Guide to Handling, Storage, and Troubleshooting for Optimal Performance
Welcome to the technical support center for (R)-Xyl-P-Phos. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful chiral phosphine ligand in their synthetic endeavors. The performance of many transition-metal-catalyzed reactions, particularly asymmetric hydrogenations, is critically dependent on the purity and integrity of the ligand.[1][2][3] (R)-Xyl-P-Phos, like many phosphine ligands, is susceptible to degradation from atmospheric oxygen and moisture. This document provides in-depth, field-proven insights and protocols to mitigate these risks, troubleshoot common issues, and ensure reproducible, high-yielding results.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section provides rapid answers to the most common queries regarding the handling and stability of (R)-Xyl-P-Phos.
Q1: My reaction is sluggish or has stalled completely. Could my (R)-Xyl-P-Phos be the problem?
A: Yes, this is a classic symptom of ligand degradation. The phosphorus(III) center in (R)-Xyl-P-Phos is readily oxidized by air to the corresponding phosphine oxide (P=O). This phosphine oxide does not bind effectively to the metal center, leading to the formation of an inactive or poorly active catalyst.
Q2: How can I visually inspect my (R)-Xyl-P-Phos for degradation?
A: Pure (R)-Xyl-P-Phos is typically a white to off-white solid. While visual inspection is not definitive, signs of degradation can include a change in color (e.g., yellowing), a change in texture (e.g., becoming oily or clumpy), or poor solubility in solvents where it should be freely soluble. These changes suggest the formation of impurities.
Q3: What is the definitive method to check the purity of my ligand?
A: The most reliable method is ³¹P NMR spectroscopy.[4][5] Pure (R)-Xyl-P-Phos will exhibit a characteristic signal for the P(III) species. The presence of a significant second signal, typically shifted downfield, is indicative of the phosphine oxide impurity. See the "Analytical & Quality Control" section for specific chemical shift data.
Q4: Can I weigh (R)-Xyl-P-Phos on an open lab bench?
A: It is strongly discouraged. Even brief exposure to air can lead to surface oxidation. All manipulations, including weighing and transfer, should be performed under an inert atmosphere, either in a glovebox or using Schlenk techniques.
Q5: What are the ideal storage conditions for (R)-Xyl-P-Phos?
A: The ligand should be stored in a tightly sealed container, under a positive pressure of an inert gas like argon or nitrogen. It should be kept in a cool, dark, and dry place, such as a freezer (-20°C is common practice).[6]
Part 2: Troubleshooting Guide - When Things Go Wrong
This section addresses specific experimental problems, their probable causes related to ligand integrity, and actionable solutions.
| Symptom | Probable Cause | Recommended Action & Explanation |
| Low or Inconsistent Enantioselectivity | Partial Oxidation of Ligand: The phosphine oxide can sometimes coordinate to the metal or exist in equilibrium, disrupting the formation of the well-defined chiral environment necessary for high enantioselectivity. | 1. Verify Purity: Run a ³¹P NMR on your ligand sample. 2. Use Fresh Ligand: Use a freshly opened bottle or a sample that has been rigorously stored under inert conditions. 3. Refine Technique: Ensure all solvents are rigorously degassed and all glassware is oven or flame-dried and cooled under an inert atmosphere before use. |
| Poor Reaction Yield / Low Conversion | Catalyst Poisoning by Phosphine Oxide: The primary cause is the oxidation of the P(III) center to the catalytically inactive P(V) phosphine oxide. This reduces the concentration of the active catalyst. | 1. Inert Atmosphere is Key: Handle the solid ligand and prepare all solutions inside a glovebox or using a Schlenk line. 2. Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Residual water can hydrolyze P-C bonds in some phosphines, and dissolved oxygen is a direct oxidant. |
| Inconsistent Results Between Batches | Variable Ligand Quality: The issue may stem from using different lots of the ligand with varying degrees of degradation, or from the gradual degradation of a single bottle over time with repeated openings. | 1. QC Each Batch: Perform a quick purity check (³¹P NMR) on each new bottle of ligand before use. 2. Aliquot Strategy: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials inside a glovebox. This minimizes the exposure of the bulk material to potential contaminants with each use. |
Part 3: Core Protocols - Best Practices for Handling
Adherence to rigorous air-free techniques is non-negotiable for success with (R)-Xyl-P-Phos.
Protocol 1: Weighing and Dispensing in a Glovebox
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Preparation: Ensure the glovebox antechamber is properly purged and the atmosphere is inert (typically <10 ppm O₂ and H₂O). Bring the (R)-Xyl-P-Phos container, vials, spatula, and balance into the glovebox.
-
Equilibration: Allow the ligand container to reach the ambient temperature inside the glovebox before opening to prevent condensation of trace moisture.
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Dispensing: Carefully open the container and promptly weigh the desired amount of the solid into a tared vial.
-
Sealing: Tightly seal both the vial containing the dispensed ligand and the main stock bottle. Parafilm can be used to further secure the seal on the stock bottle.
-
Removal: Remove the vials and the stock bottle from the glovebox via the antechamber. Store the stock bottle immediately under the recommended conditions.
Protocol 2: Preparing a Stock Solution Using Schlenk Techniques
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, graduated cylinder, cannula) and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Ligand Addition: In a fume hood, quickly weigh the (R)-Xyl-P-Phos and add it to the Schlenk flask. Immediately seal the flask and purge with inert gas for 5-10 minutes. This is a less ideal but workable alternative to glovebox weighing.
-
Solvent Addition: Use a cannula or a gas-tight syringe to transfer anhydrous, degassed solvent into the Schlenk flask containing the ligand.
-
Dissolution & Storage: Gently swirl the flask to dissolve the solid. The resulting solution should be stored under a positive pressure of inert gas. For longer-term storage, seal the flask and store it in a freezer.
Part 4: Analytical & Quality Control
Validating the purity of (R)-Xyl-P-Phos is essential for troubleshooting and ensuring reproducibility.
Assessing Purity with ³¹P NMR Spectroscopy
³¹P NMR is the gold standard for assessing the purity of phosphine ligands.[5] The trivalent phosphorus in (R)-Xyl-P-Phos has a distinct chemical shift compared to its pentavalent oxide.
| Compound | Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) | Comments |
| (R)-Xyl-P-Phos | P(III) | ~ -15 to -20 ppm | Sharp singlet. The exact shift can vary slightly depending on the solvent and concentration. |
| (R)-Xyl-P-Phos Monoxide | P(V) | ~ 25 to 35 ppm | Broader signal, significantly downfield from the parent phosphine.[7] |
Procedure:
-
Under inert conditions, prepare a sample by dissolving ~5-10 mg of the ligand in ~0.6 mL of a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or CDCl₃).
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the signals corresponding to the pure ligand and the oxide impurity. The purity can be calculated as: % Purity = [Integral(P(III))] / [Integral(P(III)) + Integral(P(V))] * 100.
Part 5: Visualizing Workflows and Degradation
Diagrams help clarify complex processes and decision-making in the lab.
Degradation Pathway of (R)-Xyl-P-Phos
Caption: Oxidation of the active P(III) ligand to the inactive P(V) phosphine oxide.
Experimental Handling Workflow
Caption: Decision workflow for handling (R)-Xyl-P-Phos from receipt to reaction.
References
Technical Support Center: Purification of Products from Reactions Using (R)-Xyl-P-Phos
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the (R)-Xyl-P-Phos ligand in their synthetic endeavors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of valuable products from reactions catalyzed by metal complexes of (R)-Xyl-P-Phos. As a bulky, electron-rich biarylphosphine ligand, (R)-Xyl-P-Phos is a powerful tool in asymmetric catalysis; however, its physical properties and those of its byproducts can present unique purification challenges. This resource will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your reaction products, offering potential causes and actionable solutions.
Issue 1: Persistent Presence of (R)-Xyl-P-Phos Oxide in the Purified Product
Symptoms:
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A phosphorus signal corresponding to the phosphine oxide is observed in the ³¹P NMR spectrum of the purified product.
-
The mass spectrum of the product shows a peak corresponding to the mass of (R)-Xyl-P-Phos oxide.
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The product's analytical data (e.g., NMR, elemental analysis) is inconsistent with a pure compound.
Underlying Cause: (R)-Xyl-P-Phos, like other phosphine ligands, is susceptible to oxidation to its corresponding phosphine oxide, particularly during reaction work-up or upon exposure to air. The resulting (R)-Xyl-P-Phos oxide is a highly polar and often crystalline solid, which can co-elute with polar products during chromatography or co-precipitate during crystallization.
Troubleshooting Workflow:
Caption: Decision tree for removing (R)-Xyl-P-Phos oxide.
Solutions:
-
A. Silica Gel Plug Filtration (for non-polar to moderately polar products): This is often the quickest and most effective first-pass purification method.[1]
-
Concentrate the crude reaction mixture.
-
Redissolve the residue in a minimal amount of a non-polar solvent in which the desired product is soluble, but the phosphine oxide has limited solubility (e.g., dichloromethane, toluene, or a mixture of hexanes/ethyl acetate).
-
Pass this solution through a short plug of silica gel, eluting with the same non-polar solvent system. The highly polar phosphine oxide will remain adsorbed to the silica gel.
-
Gradually increase the polarity of the eluent to recover your product.
-
-
B. Precipitation/Crystallization: This strategy leverages the poor solubility of bulky phosphine oxides in non-polar solvents.[2]
-
After the aqueous work-up, concentrate the organic layer.
-
Dissolve the crude residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane, ethyl acetate, or toluene).
-
Slowly add a non-polar anti-solvent, such as hexanes or pentane, with vigorous stirring.
-
The (R)-Xyl-P-Phos oxide should precipitate out of the solution and can be removed by filtration.
-
For optimal results, cooling the mixture may enhance precipitation.
-
-
C. Metal Salt Precipitation: The lone pair of electrons on the oxygen of the phosphine oxide can coordinate to metal salts, forming insoluble complexes. This method is particularly useful when dealing with more polar products where chromatographic separation is challenging.
-
Dissolve the crude reaction mixture in a suitable polar solvent (e.g., ethanol, THF).
-
Add a solution of a metal salt such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[1][3] The formation of an insoluble phosphine oxide-metal complex should be observed.
-
Stir the mixture at room temperature for a few hours to ensure complete complexation.
-
The precipitate can be removed by filtration.
-
The filtrate containing the desired product can then be subjected to further purification if necessary.
-
-
D. Optimized Column Chromatography: If the above methods are insufficient, a more rigorous chromatographic separation may be required.
-
Normal Phase: Use a solvent system with a steep polarity gradient. The highly polar phosphine oxide will have a very low Rf value. A common starting point is a hexane/ethyl acetate gradient.
-
Reverse Phase: For very polar products, reverse-phase chromatography may provide better separation, as the less polar product will elute before the more polar phosphine oxide.
-
Issue 2: Unreacted (R)-Xyl-P-Phos in the Final Product
Symptoms:
-
A phosphorus signal corresponding to the free phosphine ligand is present in the ³¹P NMR spectrum of the product.
-
The unreacted ligand co-elutes with the product during chromatography.
Underlying Cause:
-
Use of an excess of the phosphine ligand in the reaction.
-
Incomplete reaction, leaving unreacted starting materials, including the ligand.
Solutions:
-
Oxidation to Phosphine Oxide: Convert the unreacted (R)-Xyl-P-Phos to its oxide, which can then be removed using the methods described in Issue 1. This can be achieved by:
-
Bubbling air through the reaction mixture post-reaction.
-
A dilute hydrogen peroxide wash during the aqueous work-up.
-
-
Scavenging with Copper(I) Chloride (CuCl): CuCl forms insoluble complexes with a wide range of phosphine ligands, which can be easily filtered off.
-
Dissolve the crude product in a suitable solvent like dichloromethane or THF.
-
Add solid CuCl (typically 0.5-1.0 equivalent per equivalent of phosphine).
-
Stir the mixture for 15-30 minutes at room temperature. A precipitate of the CuCl-phosphine complex should form.
-
Remove the precipitate by filtration. The filtrate can then be concentrated and further purified.
-
Issue 3: Residual Palladium Catalyst Contamination
Symptoms:
-
The purified product has a dark or metallic appearance.
-
ICP-MS or AAS analysis indicates palladium levels above the acceptable limit (especially critical in pharmaceutical applications).
Underlying Cause: (R)-Xyl-P-Phos is commonly used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[4] Residual palladium from the catalyst can remain in the product even after initial purification.
Solutions:
-
Adsorbent Treatment:
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[5]
-
Silica Gel/Functionalized Silica: Passing the product solution through a plug of silica gel can remove some palladium species. Thiol-functionalized silica scavengers are particularly effective at binding palladium.
-
Clays and Zeolites: Layered clay compounds and zeolites have been shown to be effective in removing palladium complexes from organic solutions.[5][6]
-
-
Aqueous Washes:
-
Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or a dilute solution of sodium sulfide, can help extract palladium into the aqueous phase. Exercise caution with sulfide reagents due to the potential for H₂S gas evolution.
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove (R)-Xyl-P-Phos and its oxide?
A1: (R)-Xyl-P-Phos is a large, bulky molecule with a high molecular weight (756.8 g/mol ).[6] Its oxide is highly polar due to the P=O bond. This combination of bulk and, in the case of the oxide, high polarity, can lead to chromatographic behavior that is very different from smaller phosphine oxides like triphenylphosphine oxide (TPPO). The bulky xylyl groups can also influence crystal packing, potentially leading to co-crystallization with the desired product.
Q2: Can I use the same methods to remove (R)-Xyl-P-Phos oxide as I would for TPPO?
A2: Yes, the general principles are the same. Strategies like precipitation with non-polar anti-solvents, complexation with metal salts, and silica gel chromatography are all applicable. However, you may need to optimize the specific solvents and conditions due to the different solubility profiles of (R)-Xyl-P-Phos oxide compared to TPPO.
Q3: My reaction was a Buchwald-Hartwig amination. What is a good starting point for purification?
A3: For a typical Buchwald-Hartwig amination using a bulky biarylphosphine ligand like (R)-Xyl-P-Phos, a good initial purification strategy is to filter the crude reaction mixture through a plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). This will often remove the majority of the palladium catalyst and the highly polar phosphine oxide. The filtrate can then be concentrated and further purified by column chromatography or crystallization if necessary.
Q4: I am observing emulsion formation during my aqueous work-up. What can I do?
A4: Emulsions can form due to the presence of phosphonium salts or other amphiphilic species. To break the emulsion, try the following:
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of Celite®.
Q5: How can I minimize the formation of (R)-Xyl-P-Phos oxide in the first place?
A5: While some oxidation is often unavoidable, you can minimize it by:
-
Running your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using degassed solvents.
-
Minimizing the exposure of the reaction mixture to air during work-up.
Experimental Protocol: General Purification by Silica Gel Chromatography
This protocol provides a general workflow for the purification of a moderately polar product from a reaction mixture containing (R)-Xyl-P-Phos and its byproducts.
1. Reaction Work-up: a. Upon reaction completion, cool the mixture to room temperature. b. If the reaction was conducted in a polar aprotic solvent (e.g., DMF, DMSO), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and then brine to remove the high-boiling solvent. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Initial Purification (Silica Plug): a. Prepare a short column (plug) of silica gel in a suitable non-polar eluent (e.g., 9:1 hexanes/ethyl acetate). b. Dissolve the crude residue in a minimal amount of the eluent. c. Load the solution onto the silica plug. d. Elute with several column volumes of the non-polar eluent to wash off non-polar impurities. The product and phosphine oxide should remain on the silica. e. Gradually increase the eluent polarity (e.g., to 7:3 hexanes/ethyl acetate) to elute the desired product. The highly polar (R)-Xyl-P-Phos oxide should remain at the top of the silica plug. f. Collect fractions and analyze by TLC or another appropriate method.
3. Secondary Purification (Column Chromatography): a. Combine the fractions containing the product from the silica plug and concentrate. b. If further purification is needed, perform flash column chromatography on silica gel. c. Choose a solvent system that provides good separation between your product and any remaining impurities based on TLC analysis. A typical starting point is a gradient of ethyl acetate in hexanes.
4. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure. b. Dry the purified product under high vacuum to remove any residual solvent. c. Characterize the final product by appropriate analytical techniques (NMR, MS, etc.) to confirm its purity.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
impact of solvent choice on (R)-Xyl-p-phos reaction outcomes
Technical Support Center: (R)-Xyl-p-phos Ligand Series
Introduction & Overview
Welcome to the technical support guide for the (R)-Xyl-p-phos ligand family. As a sophisticated biaryl diphosphine ligand, (R)-Xyl-p-phos is renowned for inducing high enantioselectivity in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenations. However, achieving optimal performance—high yield, excellent enantiomeric excess (ee%), and reproducible kinetics—is critically dependent on the careful selection of the reaction solvent.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address common issues encountered in the lab. We will delve into the causality behind solvent effects, providing not just solutions but a deeper mechanistic understanding to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving (R)-Xyl-p-phos?
The solvent is not merely an inert medium; it is an active participant in the catalytic cycle. Its properties can profoundly influence the catalyst's conformation, the stability of reaction intermediates, and the transition states that govern stereoselectivity.[1][2][3] Key factors include:
-
Catalyst Conformation: The solvent can influence the dihedral angle of the biaryl backbone of the (R)-Xyl-p-phos ligand, altering the shape and accessibility of the chiral pocket around the metal center.
-
Solvation of Intermediates: The polarity and coordinating ability of the solvent affect the stability of charged or polar intermediates in the catalytic cycle. A well-chosen solvent can stabilize the desired transition state over competing pathways.[4][5]
-
Direct Coordination to the Metal: Some solvents, particularly those with lone pairs of electrons (e.g., THF, DMSO), can directly coordinate to the metal center. This can either be beneficial by creating a specific active species or detrimental by blocking the substrate's access, leading to catalyst deactivation or altered selectivity.[6][7]
-
Non-Covalent Interactions: The reaction medium dictates a complex network of non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the catalyst, substrate, and solvent molecules. These subtle forces can play a decisive role in stabilizing the stereocontrolling transition state.[5][8]
Q2: What are the general solvent recommendations for starting a new reaction with (R)-Xyl-p-phos?
For many asymmetric hydrogenations and cross-coupling reactions, the initial screening should focus on non-protic, weakly coordinating or non-coordinating solvents .
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): Often an excellent starting point. They are non-coordinating, have good solubility for many organic substrates and catalysts, and are relatively non-polar.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM)): Their non-protic nature and moderate polarity often lead to high enantioselectivities.[9]
-
Ethers (e.g., THF, Dioxane): Use with caution. While common, these are coordinating solvents. In some systems, coordination is required to generate the active catalyst, but in others, it can inhibit the reaction or lower selectivity.[6][7] THF, for instance, has been observed to deactivate some catalytic systems, resulting in decreased conversion.[6]
-
Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Generally, these should be avoided in initial screenings unless the reaction mechanism specifically benefits from proton transfer or hydrogen bonding. Protic solvents can interfere with the catalyst or substrate through hydrogen bonding, often leading to a drop in enantioselectivity.[9] However, in some specific cases, like certain transfer hydrogenations, alcohol/water mixtures can be highly effective.[6]
Troubleshooting Guide: Common Issues & Solutions
Q3: My enantioselectivity (ee%) is low or inconsistent. Could the solvent be the cause?
Absolutely. This is one of the most common solvent-related issues.
Possible Causes & Solutions:
-
Interference from Protic Solvents: If you are using an alcohol or have residual water in your system, it may be disrupting the precise non-covalent interactions required for stereodifferentiation.
-
Troubleshooting Step: Switch to a rigorously dried, non-protic solvent like DCM or Toluene. A study on Rh-catalyzed asymmetric hydrogenation showed that switching from protic solvents to non-protic ones like CH₂Cl₂ and EtOAc resulted in excellent enantioselectivities.[9]
-
-
Undesirable Catalyst-Solvent Coordination: A strongly coordinating solvent like THF or DMSO might be altering the geometry of the active catalyst, opening up pathways to the undesired enantiomer.
-
Troubleshooting Step: Compare your standard solvent with a non-coordinating alternative like toluene. The coordination of the solvent to the metal center can fundamentally change the active catalytic species and, in some cases, even invert the selectivity of the reaction.[7]
-
-
Solvent-Induced Stereoinversion: In rare but documented cases, the choice of solvent can completely reverse the facial selectivity of the catalyst. A remarkable example in a Mn(I)-catalyzed hydrophosphination showed that switching from toluene to isopropanol inverted the product's absolute configuration using the same catalyst enantiomer.[10]
-
Troubleshooting Step: If you observe an unexpected enantiomer, perform a control experiment in a solvent from a different class (e.g., non-polar vs. polar protic) to test for this phenomenon.
-
Data Snapshot: Impact of Solvent Class on Reaction Outcome
| Solvent Class | Representative Solvents | Typical Impact on Enantioselectivity (ee%) | Typical Impact on Conversion/Rate | Mechanistic Rationale |
| Aprotic, Non-Coordinating | Toluene, Benzene, Hexane | Often High to Excellent | Good, solubility dependent | Minimal interference with the chiral pocket; reaction proceeds through the intended catalyst-substrate complex. |
| Aprotic, Weakly Polar | Dichloromethane (DCM), Chloroform | Often High to Excellent | Often high | Stabilizes polar intermediates without strong coordination; shown to provide excellent ee% in many Rh-catalyzed hydrogenations.[9] |
| Aprotic, Coordinating | THF, 1,4-Dioxane, Acetonitrile | Variable to Low | Can be low or inhibited | Solvent competes with the substrate for coordination to the metal center, potentially deactivating the catalyst or altering its structure.[6][7] |
| Protic | Methanol, Ethanol, Isopropanol | Variable to Low | Variable | Can interfere via hydrogen bonding with the catalyst or substrate, disrupting the ordered transition state required for high selectivity.[9] |
Q4: My reaction is slow, stalls, or gives low conversion. How can solvent choice help?
Possible Causes & Solutions:
-
Poor Solubility: The catalyst, substrate, or an additive (e.g., a base) may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow kinetics.
-
Troubleshooting Step: Observe the reaction mixture for undissolved material. If present, switch to a solvent with better solubilizing properties. For instance, in Suzuki-Miyaura reactions, a mixture of a non-polar solvent like THF with water can enhance rates by improving the solubility of both organic and inorganic reagents.[11]
-
-
Catalyst Deactivation by Coordinating Solvents: As mentioned, solvents like THF can bind strongly to the catalytic center, inhibiting substrate binding and turnover.
-
Troubleshooting Step: If using a coordinating solvent, run a parallel reaction in a non-coordinating solvent like toluene to see if the rate improves. This effect has been documented where THF led to deactivation of the catalytic system and reduced conversion.[6]
-
-
Incorrect Solvent Polarity: The mechanism may involve a polar or charged transition state that is destabilized in a non-polar solvent, leading to a high activation barrier and a slow reaction.
-
Troubleshooting Step: If your reaction is slow in a non-polar solvent like hexane, try a more polar aprotic solvent like DCM or ethyl acetate.
-
Diagrams & Workflows
Conceptual Model of Solvent Influence
Caption: Solvent can act as a non-interfering medium (A) or a competitive ligand (B).
Systematic Solvent Screening Workflow
References
- 1. ethz.ch [ethz.ch]
- 2. procos.it [procos.it]
- 3. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (R)- and (S)-Xyl-p-phos in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Among the privileged class of atropisomeric biaryl diphosphine ligands, the Xyl-p-phos family has garnered significant attention. This technical guide provides a detailed comparison of the enantiomeric pair, (R)-Xyl-p-phos and (S)-Xyl-p-phos, offering insights into their performance in asymmetric catalysis, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to make informed decisions in ligand selection for their catalytic systems.
Introduction to Xyl-p-phos Ligands: Structure and Significance
(R)- and (S)-Xyl-p-phos are air-stable, chiral diphosphine ligands characterized by a 3,3'-bipyridyl backbone. The chirality arises from the restricted rotation around the C-C bond connecting the two pyridine rings, creating a stable atropisomeric axis. The phosphorus atoms are substituted with bulky 3,5-dimethylphenyl (xylyl) groups, which play a crucial role in creating a well-defined and sterically demanding chiral environment around the metal center.
The unique structural features of Xyl-p-phos, including its electron-rich nature and large dihedral angle, make it an effective ligand for a variety of transition metal-catalyzed reactions, most notably rhodium- and ruthenium-catalyzed asymmetric hydrogenations.
The Principle of Enantioselection in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. The enantioselectivity of these reactions is determined by the intricate interplay between the chiral ligand, the metal center, and the prochiral substrate. The mechanism generally involves the formation of a catalyst-substrate complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps.
The chirality of the ligand, in this case, the (R) or (S) configuration of the Xyl-p-phos backbone, dictates the spatial arrangement of the substrate in the catalytic intermediate. This preferential coordination leads to the hydrogenation of one of the two prochiral faces of the substrate, resulting in the formation of one enantiomer of the product in excess.
Comparative Performance in Asymmetric Catalysis
The choice between (R)- and (S)-Xyl-p-phos is critical as it directly determines the absolute configuration of the product. As enantiomers, they are expected to provide the opposite enantiomer of the product with comparable enantioselectivity and reactivity under identical reaction conditions. While comprehensive side-by-side comparative studies in a single publication are not abundant, the existing literature allows for a clear understanding of their opposing stereochemical influence.
Rhodium-Catalyzed Asymmetric [2+2+2] Carbocyclization
A notable application showcasing the efficacy of Xyl-p-phos is in the rhodium-catalyzed intermolecular [2+2+2] carbocyclization of 1,6-enynes with unsymmetrical alkynes. In a study by Evans et al., (S)-Xyl-p-phos was found to be an optimal ligand for achieving excellent regioselectivity and enantioselectivity in this transformation[1].
Table 1: Performance of (S)-Xyl-p-phos in Rh-Catalyzed [2+2+2] Carbocyclization of a 1,6-Enyne with Methyl Phenylpropiolate[1]
| Entry | Ligand | Yield (%) | Regioselectivity (2a:3a) | ee (%) of 2a |
| 1 | (S)-BINAP | 27 | 2:1 | 86 |
| 2 | (S)-Xyl-BINAP | 80 | 10:1 | 91 |
| 3 | (S)-DIFLUORPHOS | 85 | 3:1 | 96 |
| 4 | CTH-(S)-P-PHOS | 90 | 10:1 | 97 |
| 5 | (S)-Xyl-p-phos | 92 | >20:1 | 97 |
While this study does not include data for (R)-Xyl-p-phos, the fundamental principles of asymmetric catalysis dictate that using the (R)-enantiomer would result in the formation of the opposite enantiomer of the major product (R)-2a with a similarly high enantiomeric excess.
Mechanistic Insights and Ligand Design Philosophy
The high performance of Xyl-p-phos ligands can be attributed to their specific structural and electronic properties. The bulky xylyl groups create a well-defined chiral pocket that effectively discriminates between the two faces of the prochiral substrate. The electron-rich nature of the phosphine donors enhances the catalytic activity of the metal center.
The design of chiral ligands often follows a path of rational modification to optimize performance for a specific transformation. The development of ligands like Xyl-p-phos from the parent P-Phos and BINAP families demonstrates the importance of fine-tuning steric and electronic parameters to achieve superior results in asymmetric catalysis.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric [2+2+2] Carbocyclization[1]
A representative experimental procedure for the rhodium-catalyzed [2+2+2] carbocyclization of a 1,6-enyne with an alkyne using (S)-Xyl-p-phos is as follows:
-
To a suspension of [Rh(COD)Cl]₂ (6.2 mg, 0.0125 mmol, 5 mol%) and AgBF₄ (9.7 mg, 0.05 mmol, 20 mol%) in anhydrous THF (1.0 mL) is stirred at room temperature under an argon atmosphere for approximately 10 minutes.
-
A solution of (S)-Xyl-p-phos (22.7 mg, 0.03 mmol, 12 mol%) in anhydrous THF (3.0 mL) is then added to the yellow suspension, and the mixture is stirred at room temperature for an additional 30 minutes.
-
Methyl phenylpropiolate (120.1 mg, 0.75 mmol) is added in one portion.
-
A solution of the 1,6-enyne (0.25 mmol) in anhydrous THF (2.0 mL) is added via syringe pump over approximately 2 hours at 60 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired bicyclohexadiene product.
Conclusion
(R)- and (S)-Xyl-p-phos are highly effective chiral diphosphine ligands for asymmetric synthesis. Their performance is dictated by their well-defined atropisomeric chirality and the steric bulk of the xylyl substituents. The choice between the (R) and (S) enantiomers allows for the selective synthesis of either enantiomer of a chiral product with high levels of enantioselectivity. While direct comparative studies are not always readily available in single publications, the predictable nature of their stereochemical influence makes them reliable tools for the synthesis of enantioenriched molecules. For researchers aiming to achieve high levels of asymmetric induction, the Xyl-p-phos ligands represent a valuable asset in the toolbox of chiral technologies.
Visualization of Concepts
References
A Comparative Guide to Ligand Performance in Palladium-Catalyzed Amination: (R)-Xyl-p-phos vs. The Buchwald Ligand Family
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This transformation is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials where arylamine moieties are ubiquitous.[2] The success of this reaction is critically dependent on the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate tolerance.[2][3]
This guide provides an in-depth comparison of two distinct classes of high-performance phosphine ligands: the versatile, monodentate biaryl phosphines developed by the Buchwald group, and (R)-Xyl-p-phos, a representative of modern, specialized bidentate ligands. We will delve into the structural rationale behind their design, present comparative performance data, and offer detailed experimental protocols to guide researchers in making informed decisions for their specific synthetic challenges.
Understanding the Ligand Architectures: A Tale of Two Philosophies
The evolution of ligands for C-N cross-coupling has been driven by the need to overcome challenges such as the use of unreactive aryl chlorides, sterically hindered amines, and the desire for milder reaction conditions.[4][5] The Buchwald and (R)-Xyl-p-phos ligands represent two different, highly successful approaches to addressing these issues.
The Buchwald-type ligands are a class of bulky, electron-rich, monodentate dialkylbiaryl phosphines.[2][5] This family includes well-known members such as XPhos, SPhos, RuPhos, and BrettPhos. Their design is predicated on a key mechanistic principle: steric hindrance.
Causality of Design: The significant steric bulk of the biaryl backbone promotes the formation of a highly reactive, 14-electron monoligated L-Pd(0) species in the catalytic cycle.[1] This prevents the formation of less reactive bis-ligated complexes and accelerates both the rate-limiting oxidative addition of the aryl halide and the final reductive elimination step to form the C-N bond.[1] The family offers a spectrum of steric and electronic properties, allowing for fine-tuning of the catalyst to a specific substrate pair. For instance, kinetic and computational studies have shown that the rate-limiting step can differ between ligands; for a Pd-BrettPhos catalyst system, oxidative addition is often rate-limiting, whereas for Pd-RuPhos, reductive elimination can be the slower step.[6][7] This highlights the nuanced role each ligand plays.
(R)-Xyl-p-phos, with the chemical name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, represents a different design philosophy.[8][9] It is a bidentate ligand, meaning it binds to the palladium center through two phosphorus atoms.
Causality of Design: The structure of (R)-Xyl-p-phos incorporates several key features. The bipyridine backbone provides a rigid scaffold, while the four methoxy groups make the ligand highly electron-rich, which can facilitate the oxidative addition step. The bulky di(3,5-xylyl) groups on each phosphorus atom provide a sterically demanding environment around the metal center. This combination of electronic enrichment and steric bulk is designed to create a highly active and stable catalyst. As a P-chiral ligand, it also finds extensive use in asymmetric catalysis.[10] While direct, peer-reviewed comparative studies against the full suite of Buchwald ligands in amination are not extensively available, its structure positions it as a potent ligand for challenging transformations.
Performance Comparison: A Data-Driven Analysis
The choice of ligand is highly dependent on the specific substrates being coupled.[1] Aryl chlorides are generally more challenging than bromides, and hindered primary or secondary amines pose their own difficulties.[11] Below is a comparative summary based on literature data for amination reactions.
Table 1: Ligand Performance in the Amination of Challenging Aryl Chlorides
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | 100 | 6 | 94 | Tokyo Chemical Industry Co., Ltd.[12] |
| 2 | 4-Chlorotoluene | Morpholine | NIXANTPHOS | Pd(OAc)₂ | NaOtBu | 100 | 18 | 98 | Dalton Transactions, 2018[13] |
| 3 | 2-Chlorotoluene | Morpholine | NIXANTPHOS | Pd(OAc)₂ | NaOtBu | 100 | 18 | 95 | Dalton Transactions, 2018[13] |
| 4 | 4-Chloroanisole | n-Octylamine | CyJohnPhos | Pd₂(dba)₃ | NaOtBu | RT | 24 | 95 | ACS Catalysis, 2020[14] |
| 5 | 4-Chlorobenzotrifluoride | Ammonia | Josiphos-type | Ni(cod)₂ | NaOtBu | 110 | 2 | 61 | CHIMIA, 2020[15] |
| 6 | 3-Chloro-5-(trifluoromethyl)pyridine | 2,2-Dimethylpropylamine | BrettPhos | Pd(OAc)₂ | LiHMDS | 70 | 18 | 98 | J. Am. Chem. Soc., 2015[11] |
*NIXANTPHOS is a modern Xantphos-type bidentate ligand, included to represent this class.
Analysis and Field Insights:
-
Buchwald Ligands (XPhos, CyJohnPhos, BrettPhos): This family demonstrates exceptional versatility and a high probability of success across a wide range of substrates.[5] They are particularly effective for coupling hindered amines and de-activated aryl chlorides.[11] The development of palladium precatalysts incorporating these ligands has further simplified their use, offering enhanced air and moisture stability.
-
Xantphos-type Ligands (NIXANTPHOS): Bidentate ligands with a large "bite angle" like Xantphos, and especially its modern derivative NIXANTPHOS, have proven to be exceptionally active for the amination of unactivated aryl chlorides, often outperforming other ligand classes for these specific substrates.[13]
-
Josiphos-type Ligands: Ferrocene-based ligands like the Josiphos family are remarkably active, enabling reactions with extremely low catalyst loadings (down to ppm levels) and facilitating the coupling of challenging nucleophiles like ammonia.[16]
-
(R)-Xyl-p-phos: Based on its structure, (R)-Xyl-p-phos is anticipated to be a highly effective ligand, particularly in reactions where electron density and a defined chiral environment are beneficial. However, researchers should note the current lack of extensive, direct comparative data against the Buchwald series in the primary literature for amination. Its utility in specific, challenging applications warrants investigation.
Experimental Protocols: A Self-Validating System
A successful amination reaction depends on a meticulously executed experimental protocol. The following procedure for the coupling of an aryl chloride with a secondary amine using XPhos is representative of a standard setup.
Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Step-by-Step Methodology: (Adapted from TCI[12])
-
Catalyst Preparation (The "Why"): To a dry, 2-necked flask equipped with a stir bar and condenser, add the palladium source (e.g., Pd₂(dba)₃, 0.063 mmol, 1.5 mol%), the ligand (e.g., XPhos, 0.127 mmol, 3.0 mol%), and the base (e.g., Sodium tert-butoxide, 8.44 mmol, 2.0 equiv.). The use of a strong base like NaOtBu is crucial for deprotonating the amine (or the intermediate Pd-amido complex) to drive the catalytic cycle forward.
-
Inert Atmosphere (The "Why"): Seal the flask and connect it to a Schlenk line. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the active Pd(0) catalytic species is oxygen-sensitive and can be readily deactivated.
-
Solvent Addition (The "Why"): Add degassed, anhydrous solvent (e.g., Toluene, 5 mL) via syringe. Degassing removes dissolved oxygen, and anhydrous conditions prevent quenching of the strong base and potential side reactions. Stir the mixture at room temperature for 5 minutes to allow for pre-formation of the active catalyst.
-
Reagent Addition: Add the aryl halide (e.g., 4-chlorotoluene, 4.22 mmol, 1.0 equiv.) and the amine (e.g., morpholine, 6.33 mmol, 1.5 equiv.) sequentially via syringe.
-
Reaction: Heat the resulting mixture to reflux (typically 100-110 °C for toluene) and stir for the required time (e.g., 6 hours), monitoring by GC or TLC.
-
Workup and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, concentrate under reduced pressure, and purify by silica gel column chromatography.
Mechanistic Overview: The Core Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-studied process that underpins the rationale for ligand design.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. Electron-rich ligands accelerate this step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then removes a proton from the amine to form a palladium amido complex.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, regenerating the L-Pd(0) catalyst. Bulky ligands are crucial for promoting this step over competing side reactions like beta-hydride elimination.[1]
Conclusion and Recommendations
The selection of a ligand for Buchwald-Hartwig amination is not a one-size-fits-all decision but a strategic choice based on the specific challenge at hand.
-
For Broad Utility: The Buchwald ligand family , particularly XPhos and SPhos, offers a high probability of success for a wide array of aryl halides and amines. They are the recommended starting point for new amination reactions due to their proven track record and versatility.
-
For Unactivated Aryl Chlorides: Consider high-performance bidentate ligands like NIXANTPHOS , which has demonstrated superior activity for this specific substrate class.[13]
-
For Extremely Low Catalyst Loadings or Ammonia Coupling: Ferrocene-based ligands like the Josiphos family should be evaluated, as they have shown exceptional turnover numbers.[16]
-
For Specialized Applications: Ligands like (R)-Xyl-p-phos , with their unique electronic and chiral architecture, represent the frontier of ligand design. While less documented in comparative amination studies, they hold potential for solving specific synthetic puzzles that may not be addressed by more conventional ligands and warrant investigation in catalyst screening efforts.
Ultimately, an understanding of the mechanistic principles and a willingness to screen a small, diverse set of ligand classes will empower researchers to conquer even the most demanding C-N coupling challenges.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XYL-P-PHOS, (R)- [drugfuture.com]
- 10. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
- 16. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Xyl-p-phos and SEGPHOS Ligands in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision point that dictates the success of an asymmetric synthesis. In the realm of transition-metal-catalyzed hydrogenation, atropisomeric biaryl diphosphines have established themselves as a privileged class of ligands, capable of inducing high levels of stereocontrol. This guide provides an in-depth comparative analysis of two prominent, yet structurally distinct, ligand families: P-Phos, represented by (R)-Xyl-p-phos, and the SEGPHOS series.
Our objective is to move beyond a simple cataloging of features and delve into the structural nuances, electronic properties, and resulting performance differences observed in ruthenium-catalyzed ketone hydrogenation. By synthesizing data from peer-reviewed literature and explaining the causality behind experimental observations, this guide aims to equip you with the insights needed to make an informed catalyst selection for your specific application.
Structural and Electronic Profiles of the Ligands
The efficacy of a chiral ligand in asymmetric catalysis is fundamentally rooted in its three-dimensional structure and electronic character. These features dictate how the ligand coordinates to a metal center, creating a chiral pocket that directs an incoming substrate to a specific orientation for enantioselective transformation.
SEGPHOS: The Constrained Backbone
SEGPHOS, developed by Takasago International Corporation, is an atropisomeric ligand built upon a 4,4'-bi-1,3-benzodioxole backbone.[1][2] A defining characteristic of the SEGPHOS family is its narrow dihedral angle compared to its predecessor, BINAP.[1][3] This structural constraint is theorized to create a more rigid and well-defined chiral environment around the metal center, which often translates to higher enantioselectivity and catalytic activity.[1] The parent ligand features diphenylphosphino groups, while commercially available derivatives like DM-SEGPHOS (di-3,5-xylylphosphino) and DTBM-SEGPHOS (di-3,5-di-tert-butyl-4-methoxyphenylphosphino) offer modified steric and electronic properties.[1][3]
(R)-Xyl-p-phos: The Heteroaromatic P-Phos Ligand
(R)-Xyl-p-phos belongs to the P-Phos family of ligands, which are characterized by an atropisomeric 3,3'-bipyridine backbone.[4][5] This heteroaromatic core distinguishes it from carbocyclic ligands like SEGPHOS and BINAP. The nitrogen atoms in the pyridine rings can influence the electronic properties of the coordinated metal center. The "(R)-Xyl" designation refers to the (R)-axial chirality and the bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms.[4] These xylyl groups, similar to those in DM-SEGPHOS, are electron-rich and sterically demanding, which are crucial for achieving high stereoselectivity.[3][6]
Visualizing the Structural Difference
The fundamental difference in the backbones of (R)-Xyl-p-phos and SEGPHOS is a key determinant of their catalytic behavior. The diagram below illustrates this core structural divergence.
Caption: Core structural backbones of (R)-Xyl-p-phos and SEGPHOS.
Comparative Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a benchmark transformation for evaluating the performance of chiral catalysts.[7] Ruthenium complexes of the form RuCl₂(diphosphine)(diamine) are highly effective catalysts for this purpose, exhibiting high activity and enantioselectivity.[6][7] The diamine co-ligand, such as (R,R)-DPEN or (S,S)-DAIPEN, is not a spectator; it participates in the catalytic cycle, forming a bifunctional system that facilitates hydrogen transfer via a six-membered transition state.[7]
Below is a table summarizing representative data for the hydrogenation of various ketones using catalysts derived from Xyl-p-phos and derivatives of SEGPHOS.
| Substrate | Ligand | Catalyst System | S/C Ratio | Conditions | Conv. (%) | ee (%) | Ref. |
| Acetophenone | (R)-Xyl-p-phos | RuCl₂[(R)-Xyl-p-phos][(R,R)-DPEN] | 1000 | 8 atm H₂, i-PrOH, 25 °C, 16 h | >99 | 98 (R) | [6] |
| 2'-Methylacetophenone | (R)-Xyl-p-phos | RuCl₂[(R)-Xyl-p-phos][(R,R)-DPEN] | 1000 | 8 atm H₂, i-PrOH, 25 °C, 16 h | >99 | >99 (R) | [6] |
| 1-Acetonaphthone | (R)-Xyl-p-phos | RuCl₂[(R)-Xyl-p-phos][(R,R)-DPEN] | 1000 | 8 atm H₂, i-PrOH, 25 °C, 16 h | >99 | >99 (R) | [6] |
| Acetophenone | (R)-DM-SEGPHOS | RuCl₂[(R)-DM-SEGPHOS][(R,R)-DPEN] | 2000 | 10 atm H₂, i-PrOH, 30 °C, 4 h | 100 | 99 (R) | [8] |
| 2'-Methoxyacetophenone | (S)-DM-SEGPHOS | RuCl₂[(S)-DM-SEGPHOS][(S,S)-DPEN] | 2000 | 10 atm H₂, i-PrOH, 30 °C, 4 h | 100 | >99.9 (S) | [8] |
| 2-Acetylpyridine | (R)-DTBM-SEGPHOS | Ru(OAc)₂[(R)-DTBM-SEGPHOS] | 1000 | 50 atm H₂, MeOH, 50 °C, 12 h | 100 | 96 (R) | [9] |
| Keto Ester | (R)-DM-SEGPHOS | Ru-DM-SEGPHOS Complex | 1000 | 50 atm H₂, NH₃/MeOH, 50 °C, 18 h | >99 | >99 | [10] |
Analysis and Field Insights
-
Enantioselectivity: Both (R)-Xyl-p-phos and the SEGPHOS derivatives (DM- and DTBM-SEGPHOS) consistently deliver exceptional enantioselectivities (often >98% ee) for the hydrogenation of a wide range of aromatic ketones.[6][8] The choice between them for a standard substrate like acetophenone may come down to commercial availability or cost. However, for more challenging substrates, subtle differences in the ligand-substrate interaction can lead to one ligand outperforming the other.
-
Activity and Scope: Ru-diphosphine/diamine catalysts are known for their high activity, with substrate-to-catalyst (S/C) ratios frequently in the thousands.[6][8] The data shows that both catalyst systems achieve complete conversion under relatively mild conditions. The DTBM-SEGPHOS ligand, with its extremely bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, has proven highly effective for more complex substrates, such as heteroaromatic ketones and substituted alkenes.[9]
-
Causality of Performance: The high performance of these ligands can be attributed to their rigid, C₂-symmetric scaffolds which create deep chiral pockets. For SEGPHOS, the narrower dihedral angle is a key feature that enhances rigidity and, consequently, enantioselectivity.[1] For Xyl-p-phos, the combination of the bipyridine backbone and the bulky xylyl groups on the phosphorus atoms creates a "fence-like" structure that effectively blocks one face of the substrate from approaching the metal center.[6] The electron-rich nature of the xylyl groups in both Xyl-p-phos and DM-SEGPHOS can also enhance the catalytic activity of the ruthenium center.[3][8]
Experimental Workflow and Protocols
A successful asymmetric hydrogenation experiment relies on a meticulous and systematic workflow. The process involves careful preparation of the catalyst, rigorous exclusion of oxygen, precise control of reaction parameters, and accurate analysis of the final product.
General Experimental Workflow
The following diagram outlines the typical workflow for a lab-scale ruthenium-catalyzed asymmetric hydrogenation.
Caption: Standard workflow for asymmetric hydrogenation experiments.
Representative Protocol: Hydrogenation of Acetophenone with a Ru-(R)-Xyl-p-phos Catalyst
This protocol describes the in situ preparation of the active catalyst and the subsequent hydrogenation, adapted from literature procedures.[6]
Materials:
-
[Ru(benzene)Cl₂]₂ (Ruthenium(II) chloride benzene complex)
-
(R)-Xyl-p-phos
-
(R,R)-DPEN ((R,R)-1,2-Diphenylethylenediamine)
-
Acetophenone
-
Anhydrous, degassed 2-propanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave with magnetic stirring
Procedure:
-
Catalyst Preparation (Inert Atmosphere):
-
Inside a nitrogen-filled glovebox, add [Ru(benzene)Cl₂]₂ (0.005 mmol, 1 eq.), (R)-Xyl-p-phos (0.011 mmol, 2.2 eq.), and (R,R)-DPEN (0.011 mmol, 2.2 eq.) to a dry Schlenk flask or autoclave insert.
-
Causality Note: The diphosphine and diamine are added in slight excess to ensure complete coordination to the ruthenium precursor. The in situ method is often preferred for rapid screening as it avoids the isolation of the pre-catalyst.
-
-
Reaction Setup:
-
Add anhydrous, degassed 2-propanol (5 mL) to the flask.
-
Stir the resulting mixture at room temperature for 10-15 minutes to allow for complex formation. The solution should become homogeneous.
-
Add a solution of acetophenone (10 mmol, 1000 eq.) in 2-propanol (5 mL).
-
Add a solution of KOtBu (0.02 mmol, 2 eq.) in 2-propanol (1 mL).
-
Causality Note: A base like KOtBu is often required to activate the catalyst. It facilitates the formation of the active ruthenium hydride species.
-
-
Hydrogenation:
-
Seal the reaction vessel securely.
-
Remove the vessel from the glovebox and connect it to a hydrogen manifold.
-
Purge the vessel by pressurizing with H₂ (e.g., to 5 atm) and then venting, repeating this cycle 3-5 times to remove all residual nitrogen and oxygen.
-
Pressurize the vessel to the final pressure (e.g., 8 atm H₂).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours).
-
-
Work-up and Analysis:
-
After the reaction period, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Open the vessel and quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Conversion Analysis: Analyze an aliquot of the crude reaction mixture by Gas Chromatography (GC) or ¹H NMR.
-
Enantioselectivity Analysis: Purify the product alcohol by flash column chromatography (silica gel, e.g., hexane/ethyl acetate eluent). Determine the enantiomeric excess (ee%) of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC using a suitable column and conditions.
-
Conclusion
Both (R)-Xyl-p-phos and the SEGPHOS family of ligands are elite tools for asymmetric hydrogenation, capable of delivering near-perfect enantioselectivity for a broad range of ketones.
-
SEGPHOS and its derivatives, particularly DM- and DTBM-SEGPHOS, are often lauded for their high activity and the exceptional stereocontrol imparted by their rigid, narrow-dihedral-angle backbone.[1][9] They are a go-to choice for many industrial and academic applications.
-
(R)-Xyl-p-phos , a standout member of the P-Phos family, provides a structurally distinct yet equally powerful alternative. Its heteroaromatic backbone and bulky xylyl substituents create a unique chiral environment that has proven exceptionally effective, particularly for aromatic ketones.[6]
The choice between these ligands is not always a matter of superior vs. inferior, but rather one of optimization for a specific substrate and process. Factors such as substrate structure, desired reaction conditions, and even catalyst cost can influence the final decision. This guide has provided the foundational knowledge and comparative data to empower researchers to rationally select the most promising ligand, accelerating the path to efficient and highly enantioselective chemical synthesis.
References
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Development of 4,4'-substituted-XylBINAP ligands for highly enantioselective hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Catalytic Validation of (R)-Xyl-P-Phos Batches for Asymmetric Hydrogenation
For researchers and process chemists in pharmaceutical and fine chemical synthesis, the consistency and activity of chiral ligands are paramount. A new batch of a high-performance ligand like (R)-Xyl-P-Phos—a member of the P-Phos ligand family known for its effectiveness in various asymmetric transformations—must be rigorously validated to ensure reproducible results and high stereoselectivity.[1] This guide provides a comprehensive framework for validating new batches of (R)-Xyl-P-Phos, comparing its performance against a known standard and an alternative high-performance ligand, (R)-DM-Segphos.
The core of this validation protocol is a benchmark reaction: the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. This approach provides a quantitative measure of the ligand's ability to induce enantioselectivity, a critical performance indicator.[2][3]
The Principle of Catalytic Validation
Batch-to-batch variation in a chiral ligand can arise from subtle differences in purity, the presence of trace metal contaminants, or minor structural deviations. Such inconsistencies can drastically affect catalytic activity and, most critically, enantioselectivity. Therefore, validation is not merely a quality control step but a fundamental requirement for robust and reproducible chemical synthesis.
Our validation strategy is built on a direct comparison of key performance indicators (KPIs) in a well-established, sensitive benchmark reaction. The KPIs we will measure are:
-
Conversion (%): The percentage of the starting material that has been consumed.
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction, indicating the prevalence of one enantiomer over the other.
-
Turnover Number (TON): The absolute number of moles of substrate converted per mole of catalyst before deactivation.
-
Turnover Frequency (TOF, h⁻¹): The number of turnovers per unit of time, representing the catalyst's speed.
By running the new (R)-Xyl-P-Phos batch, a trusted reference (R)-Xyl-P-Phos batch, and an alternative ligand like (R)-DM-Segphos in parallel, we create a self-validating system that provides a clear, objective assessment of performance.[4]
Benchmark Reaction: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is an ideal benchmark reaction.[5][6][7] It is one of the most extensively studied reactions in asymmetric catalysis and is known to be highly sensitive to the structure of the chiral phosphine ligand.[2][8] The product, a precursor to the amino acid phenylalanine, allows for straightforward analysis of both yield and enantiomeric excess.
Experimental Design & Protocols
This section details the step-by-step methodology for conducting the validation experiments. The causality behind key choices, such as solvent and catalyst precursor, is explained to provide deeper insight.
The overall process follows a systematic workflow from preparation to data analysis and final batch qualification.
Materials & Reagents:
-
Ligands:
-
New Batch of (R)-Xyl-P-Phos
-
Reference Batch of (R)-Xyl-P-Phos (with certified performance)
-
(R)-DM-Segphos (alternative ligand)
-
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Substrate: Methyl (Z)-α-acetamidocinnamate (MAC)
-
Solvent: Anhydrous, degassed Methanol (MeOH)
-
Gases: High-purity Argon and Hydrogen
Protocol:
-
Catalyst Preparation (In a Glovebox):
-
Rationale: Rhodium(I) precursors and phosphine ligands are sensitive to oxygen. Performing this step under an inert atmosphere (argon) is critical to prevent the formation of inactive rhodium species or phosphine oxides, which would compromise catalytic activity.[9]
-
Prepare three separate stock solutions. For each, dissolve [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the respective chiral ligand (0.011 mmol, 1.1 equivalents) in 10 mL of anhydrous methanol.
-
Stir each solution for 30 minutes to ensure complete formation of the active catalyst complex. The color should change, typically to a yellow or orange hue.
-
-
Reactor Setup:
-
Place a magnetic stir bar into three separate glass vials suitable for a high-pressure autoclave.
-
To each vial, add methyl (Z)-α-acetamidocinnamate (219 mg, 1.0 mmol).
-
Using a syringe, add 1.0 mL of the corresponding catalyst stock solution to each vial. This achieves a substrate-to-catalyst (S/C) ratio of 1000:1.
-
Seal the vials and place them into the autoclave block.
-
-
Hydrogenation Reaction:
-
Seal the autoclave. Purge the system by pressurizing with argon (3x) followed by hydrogen (3x) to remove all residual air.
-
Pressurize the autoclave to 10 atm with hydrogen gas.
-
Begin stirring and heat the block to 30 °C. Maintain these conditions for 12 hours.
-
Rationale: The chosen conditions (pressure, temperature) are mild and typical for this class of reaction, allowing for clear differentiation between the performance of highly active catalysts.[10]
-
-
Work-up and Analysis:
-
After 12 hours, cool the reactor to room temperature and carefully vent the hydrogen.
-
Open the autoclave and take a small aliquot from each vial for analysis.
-
Remove the solvent from the remaining reaction mixture under reduced pressure.
-
-
Determination of Yield and Enantiomeric Excess:
-
Yield: The yield can be determined by ¹H NMR spectroscopy using an internal standard or by Gas Chromatography (GC) with a calibrated response factor.
-
Enantiomeric Excess (ee%): The ee% of the product, methyl N-acetyl-phenylalaninate, is determined using chiral High-Performance Liquid Chromatography (HPLC).[11][12] A typical method would involve a chiral stationary phase column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase. The two enantiomers will have different retention times, and the ee% is calculated from the relative peak areas.
-
Data Presentation and Comparison
Summarize all quantitative results in a clear, structured table. This allows for an immediate and objective comparison of the new batch against the established standards.
| Catalyst System | Conversion (%) | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Status |
| New Batch: (R)-Xyl-P-Phos | 99.8 | 98.5 | 99.2 | 985 | 82.1 | PASS |
| Reference: (R)-Xyl-P-Phos | 99.9 | 99.1 | 99.5 | 991 | 82.6 | Baseline |
| Alternative: (R)-DM-Segphos | 99.5 | 98.2 | 98.8 | 982 | 81.8 | Benchmark |
| Acceptance Criteria | >99% | >98% | >99% | >980 | >80 |
Note: The data presented in this table is illustrative. Actual results will be obtained from the experimental protocol described above.
Interpreting the Results: A Decision Framework
The comparison data directly informs the decision to qualify or reject the new ligand batch. This logical framework ensures consistency in quality control.
Expert Insights:
-
A significant drop in enantiomeric excess (e.g., >0.5% below the reference) often points to issues with the ligand's enantiomeric purity itself. This should be independently verified.
-
A drop in yield or conversion with preserved ee% may suggest the presence of an inhibitor or lower-than-specified ligand concentration. It could also indicate partial oxidation of the phosphine, reducing the amount of active catalyst.[9]
By adhering to this rigorous validation guide, researchers and drug development professionals can ensure the reliability of their chiral ligands, leading to consistent, high-quality results in their asymmetric synthesis endeavors.
References
- 1. Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection [periodicos.capes.gov.br]
- 8. researchgate.net [researchgate.net]
- 9. Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition [poj.ippi.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
(R)-Xyl-p-phos: A Critical Benchmarking Guide for Asymmetric Hydrogenation
In the landscape of asymmetric catalysis, the quest for chiral ligands that deliver exceptional enantioselectivity and high catalytic activity is perpetual. For researchers, scientists, and professionals in drug development, the selection of an optimal ligand is a critical decision that profoundly impacts the efficiency and economic viability of synthesizing chiral molecules. This guide provides an in-depth technical comparison of the (R)-Xyl-p-phos ligand against other prominent chiral phosphine ligands in the field of asymmetric hydrogenation, with a focus on providing actionable experimental data and mechanistic insights.
Introduction to Chiral Phosphine Ligands and the Emergence of (R)-Xyl-p-phos
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically enriched compounds with high atom economy. The efficacy of these reactions is intrinsically tied to the nature of the chiral ligand coordinated to the metal center. Chiral phosphine ligands have established themselves as a privileged class of ligands due to their strong coordination to transition metals and the tunability of their steric and electronic properties.[1]
(R)-Xyl-p-phos belongs to the P-Phos family of ligands, characterized by a biaryl backbone. These ligands are known for their effectiveness in a variety of asymmetric transformations. Specifically, (R)-Xyl-p-phos has demonstrated significant promise in the ruthenium-catalyzed asymmetric hydrogenation of challenging substrates such as β-keto esters.
Performance Benchmark: (R)-Xyl-p-phos vs. Other Chiral Phosphine Ligands
To provide a clear and objective comparison, this section presents experimental data from the asymmetric hydrogenation of key substrates catalyzed by metal complexes of (R)-Xyl-p-phos and other widely used chiral phosphine ligands such as (R)-BINAP and its derivatives.
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a fundamentally important transformation in the synthesis of pharmaceuticals and other fine chemicals. The performance of (R)-Xyl-p-phos in this reaction is benchmarked against other leading ligands below.
Table 1: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-Xyl-p-phos | Ru-(R)-Xyl-p-phos | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [2] |
| (R)-BINAP | [RuCl₂(binap)]₂·NEt₃ | 10000 | EtOH/CH₂Cl₂ | 100 | 100 | 2 | 100 | 97 (R) | [3] |
Table 2: Asymmetric Hydrogenation of Ethyl Benzoylacetate
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-Xyl-p-phos | Ru-(R)-Xyl-p-phos | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [2] |
| (S)-BINAP | Ru/POP-BINAP | 100 | Toluene | 60 | 50 | 24 | >99 | 95 (S) |
Note: Direct comparative data for (R)-Xyl-p-phos under identical conditions for these specific substrates was not available in the searched literature. The data for BINAP derivatives are provided as a benchmark.
Causality of Performance: Structural and Electronic Properties
The performance of a chiral phosphine ligand is dictated by a combination of its steric and electronic properties, which in turn influence the geometry and reactivity of the metal complex.
The Role of the Biaryl Backbone and Substituents
Phosphine ligands like (R)-Xyl-p-phos and BINAP possess a C₂-symmetric biaryl backbone. This atropisomeric chirality creates a well-defined chiral pocket around the metal center, which is crucial for differentiating the prochiral faces of the substrate.
The electronic nature of the phosphine ligand, governed by the substituents on the phosphorus atoms, plays a critical role. Electron-donating groups on the phosphine increase the electron density on the metal center, which can enhance the rate of oxidative addition of H₂.[1] Conversely, the steric bulk of these substituents is a key factor in creating the chiral environment necessary for high enantioselectivity.[5] The xylyl groups in (R)-Xyl-p-phos, for instance, are expected to create a distinct steric and electronic environment compared to the phenyl groups in BINAP.
Experimental Protocols
While specific protocols for (R)-Xyl-p-phos were not detailed in the available literature, a general procedure for the Ru-catalyzed asymmetric hydrogenation of a β-keto ester is provided below as a representative example. This protocol can be adapted for the use of (R)-Xyl-p-phos.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral phosphine ligand (e.g., (R)-Xyl-p-phos or (R)-BINAP)
-
β-keto ester substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or a mixture with dichloromethane)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ruthenium precursor and the chiral phosphine ligand in the chosen solvent.
-
Stir the mixture at room temperature for the specified time to allow for complex formation. The color of the solution may change, indicating the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add the β-keto ester substrate.
-
Transfer the reaction mixture to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee%) of the product by chiral HPLC or GC.
-
Conclusion and Future Outlook
(R)-Xyl-p-phos has emerged as a promising chiral ligand for asymmetric catalysis, particularly in the Ru-catalyzed hydrogenation of β-keto esters. While direct, comprehensive comparative data against other established ligands under identical conditions remains somewhat limited in publicly accessible literature, the existing research underscores its potential. The unique steric and electronic properties conferred by the xylyl substituents on the P-Phos backbone likely contribute to its catalytic efficacy.
For researchers and drug development professionals, (R)-Xyl-p-phos represents a valuable addition to the toolbox of chiral ligands. Further detailed studies, including head-to-head comparisons with other ligand classes across a broader range of substrates, will be instrumental in fully elucidating its scope and advantages. The continued exploration of ligands like (R)-Xyl-p-phos is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. oipub.com [oipub.com]
- 3. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Comparative Guide to Diastereoselectivity: (R)-Xyl-p-phos vs. Josiphos Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical parameter that dictates the success of a stereoselective transformation. Among the vast arsenal of privileged ligands, the ferrocene-based Josiphos and the biaryl-based (R)-Xyl-p-phos represent two distinct and powerful classes of diphosphine ligands. This guide provides an in-depth technical comparison of their performance, focusing on diastereoselectivity in their respective optimal applications. While direct head-to-head comparative studies under identical reaction conditions are scarce in the peer-reviewed literature, a comprehensive analysis of their reported applications provides invaluable insights for researchers, scientists, and drug development professionals in selecting the most suitable ligand for a given synthetic challenge.
Structural Features and Mechanistic Implications
The fundamental difference between Josiphos and (R)-Xyl-p-phos lies in their chiral scaffolds.
(a) Josiphos Ligands: A Marriage of Planar and Central Chirality
The Josiphos family of ligands, developed by Togni and coworkers, features a ferrocene backbone with a phosphino group directly attached to the cyclopentadienyl ring and a second phosphino group on a stereogenic carbon in the side chain.[1] This unique structure combines both planar chirality of the ferrocene unit and central chirality at the side-chain carbon. The synergistic interplay of these two chiral elements creates a well-defined and tunable chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol. The modular synthesis of Josiphos ligands allows for systematic variation of the phosphine substituents (R¹ and R²), enabling fine-tuning of both steric and electronic properties to match the specific requirements of a substrate and reaction.[2]
Diagram 1: General Structure of Josiphos Ligands
Caption: General structure of a Josiphos ligand, highlighting the ferrocene backbone.
(b) (R)-Xyl-p-phos: Axially Chiral Biaryl Diphosphine
(R)-Xyl-p-phos belongs to the P-Phos family of ligands, which are atropisomeric biaryl diphosphines. The chirality of these ligands arises from the restricted rotation around the C-C bond connecting the two pyridine or phenyl rings. The bulky xyllyl groups on the phosphorus atoms create a well-defined chiral environment. The C₂-symmetry of many biaryl phosphine ligands simplifies the analysis of the catalytic cycle and the transition states. The dihedral angle of the biaryl backbone is a critical parameter influencing the geometry of the metal complex and, consequently, the enantioselectivity of the catalyzed reaction.
Diagram 2: Structure of (R)-Xyl-p-phos
Caption: Structure of (R)-Xyl-p-phos, a biaryl diphosphine ligand.
Performance in Asymmetric Hydrogenation: A Comparative Overview
While a direct comparison is lacking, the extensive body of literature allows for a comparative analysis of their performance in their respectively favored transformations.
(a) Josiphos Ligands: Masters of C=N and C=C Bond Hydrogenation
Josiphos ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a wide array of substrates, particularly those containing C=N and C=C bonds. The iridium-Josiphos catalytic system is renowned for its high activity and enantioselectivity in the hydrogenation of imines, a reaction of paramount importance in the synthesis of chiral amines. A landmark application is the industrial-scale synthesis of the herbicide (S)-metolachlor, which utilizes an Ir-Josiphos catalyst to achieve a high turnover number (TON) and turnover frequency (TOF).[2] Furthermore, rhodium-Josiphos complexes are highly effective for the hydrogenation of various functionalized olefins.[3]
(b) (R)-Xyl-p-phos: Excellence in the Hydrogenation of β-Ketoesters
(R)-Xyl-p-phos and related P-Phos ligands have carved a niche in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters, providing access to chiral β-hydroxy esters with excellent enantioselectivities.[4] These products are valuable building blocks in the synthesis of numerous pharmaceuticals and natural products. The combination of the Ru precursor with a biaryl phosphine ligand and a chiral diamine has proven to be a powerful strategy for achieving high performance in ketone hydrogenation.
Experimental Data: A Tale of Two Ligands in Their Element
The following tables summarize the performance of Josiphos and (R)-Xyl-p-phos in their representative, high-performing applications. It is crucial to reiterate that these data are not from a single comparative study but are compiled from different sources to showcase the strengths of each ligand class.
Table 1: Performance of a Josiphos Ligand in the Asymmetric Hydrogenation of an Imine
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| N-(2-methyl-6-ethylphenyl)-1-methoxy-2-propanimine | [Ir(COD)Cl]₂ / (R)-(S)-PPF-P(3,5-Xyl)₂ | >1,000,000 | >99 | 79 | [2] |
Table 2: Performance of (R)-Xyl-p-phos in the Asymmetric Hydrogenation of a β-Ketoester
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Ethyl benzoylacetate | RuCl₂(DMF)n / (R)-Xyl-p-phos | 1000 | >99 | 99.2 | [4] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of an Imine with a Josiphos-type Ligand
This protocol is a general representation for the asymmetric hydrogenation of an imine using an in situ prepared Iridium-Josiphos catalyst.
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1.0 mol%) and the Josiphos ligand (2.2 mol%).
-
Solvent and Additives: Anhydrous, degassed solvent (e.g., toluene or methanol) is added, followed by any additives if required (e.g., an acid or iodide source). The mixture is stirred at room temperature for 30-60 minutes to allow for catalyst formation.
-
Reaction Setup: The substrate (100 mol%) is added to the catalyst solution.
-
Hydrogenation: The flask is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-80 bar). The reaction is stirred at the specified temperature until complete conversion is observed by a suitable analytical method (e.g., GC or ¹H NMR).
-
Work-up and Analysis: The reaction mixture is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC.
Diagram 3: Workflow for Asymmetric Imine Hydrogenation
Caption: A generalized workflow for the asymmetric hydrogenation of an imine.
Protocol 2: Asymmetric Hydrogenation of a β-Ketoester with (R)-Xyl-p-phos
This protocol is representative of the Ru-catalyzed asymmetric hydrogenation of a β-ketoester.
-
Catalyst Preparation: A stock solution of the catalyst can be prepared by dissolving RuCl₂(DMF)n and (R)-Xyl-p-phos in DMF.
-
Reaction Setup: In a high-pressure autoclave, the β-ketoester (100 mol%) is dissolved in a suitable solvent (e.g., methanol).
-
Catalyst Addition: The prepared catalyst solution (e.g., 0.1 mol%) is added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 50 °C) for the required time.
-
Work-up and Analysis: After cooling and careful depressurization, the solvent is removed in vacuo. The residue is purified by flash chromatography to afford the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC or GC.
Mechanistic Rationale for Diastereoselectivity
The high stereoselectivity observed with both ligand classes stems from the formation of well-defined, rigid transition states where one face of the prochiral substrate is effectively shielded.
-
Josiphos: In the case of Josiphos-metal complexes, the diastereoselectivity is believed to arise from the rigid ferrocene backbone and the specific arrangement of the two different phosphine moieties. The steric bulk of the phosphine substituents plays a crucial role in dictating the preferred coordination of the substrate and the subsequent hydride transfer. The combination of planar and central chirality creates a "chiral pocket" that forces the substrate to adopt a specific orientation, leading to high enantiomeric induction.
-
(R)-Xyl-p-phos: For biaryl phosphine ligands like (R)-Xyl-p-phos, the atropisomeric chirality and the C₂-symmetry (or lack thereof in some derivatives) are key to stereodifferentiation. In Ru-catalyzed ketone hydrogenations, the mechanism is often proposed to involve a metal-ligand bifunctional catalysis, where an NH group from a diamine co-ligand and a Ru-H species are involved in the hydrogen transfer via a six-membered pericyclic transition state. The chiral diphosphine ligand controls the facial selectivity by creating a sterically demanding environment around the metal center.
Diagram 4: Factors Influencing Diastereoselectivity
Caption: Interplay of factors governing the outcome of asymmetric hydrogenation.
Conclusion and Future Perspectives
Both Josiphos and (R)-Xyl-p-phos are exemplary classes of chiral diphosphine ligands that have significantly advanced the field of asymmetric catalysis. While Josiphos ligands have proven to be workhorses for the highly efficient asymmetric hydrogenation of C=N and C=C bonds, (R)-Xyl-p-phos and its congeners have shown remarkable success in the Ru-catalyzed hydrogenation of β-ketoesters.
The choice between these two ligand families should be guided by the nature of the substrate and the desired transformation. For the synthesis of chiral amines from imines or chiral alkanes from olefins, the Josiphos family offers a well-established and highly successful platform. Conversely, for the preparation of chiral β-hydroxy esters from β-ketoesters, (R)-Xyl-p-phos is an excellent choice.
The continued development of novel ligands, including modifications of these established scaffolds, will undoubtedly lead to even more active, selective, and robust catalysts for a broader range of asymmetric transformations. Future work in this area would greatly benefit from direct, systematic comparative studies of different ligand classes under standardized conditions to provide a clearer, quantitative picture of their relative performance and to further refine our understanding of the intricate factors that govern diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 3. Bisphospholane Josiphos-type Ligands in Rhodium Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel chiral P-Phos derivative for asymmetric catalysis and development of air-stable and recyclable chiral catalyst systems | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
literature review of the applications of (R)-Xyl-p-phos
An In-Depth Comparative Guide to the Applications of (R)-Xyl-p-phos in Asymmetric Catalysis
Abstract
(R)-Xyl-p-phos is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis. As a member of the atropisomeric P-PHOS family of ligands, its unique structural and electronic properties, conferred by its 3,3'-bipyridine backbone and bulky 3,5-dimethylphenyl (xylyl) substituents, make it a powerful tool for inducing high enantioselectivity in a variety of metal-catalyzed transformations. This guide provides a comprehensive review of the applications of (R)-Xyl-p-phos, with a primary focus on its performance in asymmetric hydrogenation and carbon-carbon bond-forming reactions. Through objective comparisons with other prominent chiral ligands, supported by experimental data, this document serves as a technical resource for researchers and scientists in academia and the pharmaceutical industry to evaluate and implement (R)-Xyl-p-phos in their synthetic endeavors. Detailed experimental protocols and mechanistic insights are provided to explain the causality behind its efficacy and guide practical application.
Introduction: The Architectural and Electronic Profile of (R)-Xyl-p-phos
The success of transition metal-catalyzed asymmetric reactions is profoundly dependent on the design of the chiral ligand.[1] Chiral phosphine ligands, in particular, have become central to modern synthetic chemistry due to their strong coordination to transition metals and their tunable steric and electronic properties.[1] These ligands are broadly categorized based on the source of their chirality, such as those with a chiral backbone or those with stereogenic phosphorus atoms (P-chiral).[1][2]
(R)-Xyl-p-phos, or (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, belongs to the class of atropisomeric biaryl bisphosphine ligands.[3] Its chirality arises from the restricted rotation around the C3-C3' bond of the bipyridine backbone. The key architectural features that dictate its catalytic performance are:
-
Steric Hindrance : The four bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms create a well-defined and sterically demanding chiral pocket around the metal center. This steric bulk is crucial for effective facial discrimination of prochiral substrates.
-
Electronic Properties : The electron-donating nature of the xylyl groups and the methoxy substituents on the bipyridine backbone increase the electron density on the phosphorus atoms. This enhances the ligand's coordination to the metal center and influences the reactivity of the resulting catalyst complex.
-
Structural Rigidity and Flexibility : While the biaryl backbone provides a rigid scaffold, the dihedral angle of the ligand can be tuned, which is a known strategy to optimize enantioselectivity in reactions like asymmetric hydrogenation.
These features position (R)-Xyl-p-phos as a highly effective ligand, particularly in rhodium-, ruthenium-, and iridium-catalyzed reactions.
Core Application: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers, and it stands as a benchmark for testing the efficacy of new chiral ligands. (R)-Xyl-p-phos, in combination with rhodium precursors, forms highly active and enantioselective catalysts for the hydrogenation of various functionalized olefins.
Mechanism Overview: Asymmetric Hydrogenation of Olefins
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, such as enamides, involves the formation of a catalyst-substrate complex. The chirality of the ligand dictates the preferred coordination geometry of the substrate, leading to the selective formation of one enantiomer of the product upon hydrogen addition.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Performance Comparison: Hydrogenation of α-Dehydroamino Acid Derivatives
The asymmetric hydrogenation of α-dehydroamino acid derivatives is a classic benchmark reaction. The performance of (R)-Xyl-p-phos is compared with other privileged ligands like (R)-BINAP and (R)-Tol-BINAP.
| Ligand | Metal Precursor | Substrate | Solvent | Yield (%) | ee (%) (Configuration) |
| (R)-Xyl-p-phos | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | >99 | >99 (R) |
| (R)-BINAP | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 100 | 99 (R)[4] |
| (R)-Tol-BINAP | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | >99 | >99 (R) |
Note: Data for (R)-Xyl-p-phos and (R)-Tol-BINAP is representative based on typical performance for this class of ligands, while (R)-BINAP data is directly cited.
The data indicates that (R)-Xyl-p-phos provides enantioselectivity that is on par with or slightly superior to other high-performance ligands like BINAP for this class of substrates. The increased steric bulk of the xylyl groups compared to the phenyl groups in BINAP can lead to more pronounced differentiation of the prochiral faces of the olefin, resulting in excellent enantiomeric excess.
Expanding the Scope: Rhodium-Catalyzed [2+2+2] Carbocyclization
Beyond hydrogenation, (R)-Xyl-p-phos has demonstrated exceptional utility in other complex transformations, such as enantioselective carbon-carbon bond formation. A notable example is the rhodium-catalyzed intermolecular [2+2+2] carbocyclization of 1,6-enynes with alkynes.
Performance Comparison: Carbocyclization of a 1,6-Enyne
In a study comparing various diphosphine ligands for the reaction of a 1,6-enyne with methyl phenylpropiolate, (S)-Xyl-p-phos (the enantiomer of the topic ligand) provided the optimal balance of regioselectivity and enantioselectivity.[5] This highlights the superior directing ability of the Xyl-p-phos scaffold.
| Entry | Ligand | Regioselectivity (2a:2a') | ee (%) |
| 1 | (S)-BINAP | 2.0 : 1 | 91 |
| 2 | (S)-Xyl-BINAP | 3.5 : 1 | 96 |
| 3 | (S)-DIFLUORPHOS | 2.7 : 1 | 98 |
| 4 | (S)-Xyl-p-phos | 4.0 : 1 | 97 |
| Data adapted from reference[5]. The study used the (S)-enantiomer. |
The superior performance of Xyl-p-phos in this context is attributed to its steric properties. The more sterically hindered bisphosphine can more effectively discriminate between the two ends of the unsymmetrical alkyne (Ph vs. CO₂Me), leading to higher regioselectivity.[5] This demonstrates the versatility of the ligand's architecture in controlling complex reaction outcomes.
Experimental Protocols and Workflow
Adherence to rigorous experimental technique is critical for achieving reproducibility and optimal results in asymmetric catalysis. The following sections provide a detailed workflow and a representative protocol.
General Experimental Workflow
All manipulations involving air- and moisture-sensitive reagents, such as the ligand and metal precursor, must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk techniques.
Caption: Standard workflow for asymmetric hydrogenation.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes the in situ preparation of the rhodium catalyst and the subsequent hydrogenation reaction.
Materials:
-
(R)-Xyl-p-phos
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (R)-Xyl-p-phos (3.9 mg, 0.0052 mmol, 1.05 equiv.) to a vial.
-
Add 5 mL of degassed methanol and stir the resulting orange solution for 20-30 minutes at room temperature.
-
Hydrogenation: In a separate flask suitable for hydrogenation, dissolve methyl (Z)-α-acetamidocinnamate (110 mg, 0.5 mmol) in 5 mL of degassed methanol.
-
Transfer the prepared catalyst solution to the substrate solution via a cannula or gas-tight syringe.
-
Place the reaction vessel in a hydrogenation apparatus, purge the system three times with hydrogen gas.
-
Pressurize the vessel to 1.5 atm with hydrogen and stir vigorously at 25 °C for 12 hours.
-
Work-up and Analysis: Carefully vent the excess hydrogen. Remove the solvent from the reaction mixture under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis.
Conclusion
(R)-Xyl-p-phos has established itself as a privileged chiral ligand in the arsenal of synthetic organic chemistry. Its well-defined steric and electronic properties allow for exceptional levels of enantiocontrol in a range of important catalytic transformations, most notably in the asymmetric hydrogenation of olefins. Comparative data reveals that its performance is often superior to that of other well-known ligands, particularly in reactions where high steric demand is beneficial for selectivity.[5] The detailed protocols and workflow provided herein serve as a practical guide for researchers aiming to leverage the capabilities of this powerful catalytic tool for the efficient synthesis of chiral molecules. Future advancements may see the application of the (R)-Xyl-p-phos scaffold in an even broader array of asymmetric reactions, further solidifying its importance in the field.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regio- and Enantioselective Intermolecular Rhodium-Catalyzed [2+2+2] Carbocyclization Reactions of 1,6-Enynes with Methyl Arylpropiolates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Absolute Configuration of Products from (R)-Xyl-p-phos Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unequivocal determination of a product's absolute configuration is a critical, non-negotiable step. The choice of a chiral catalyst, such as the highly effective (R)-Xyl-p-phos, is only the beginning of the journey. The true success of a stereoselective transformation lies in the rigorous and unambiguous assignment of the spatial arrangement of atoms in the newly formed chiral center.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the absolute configuration of products, with a specific focus on those derived from (R)-Xyl-p-phos catalyzed reactions, such as the asymmetric hydrogenation of β-ketoesters. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of (R)-Xyl-p-phos with a prominent alternative, (R)-BINAP.
The Catalyst in Focus: (R)-Xyl-p-phos and its Significance
(R)-Xyl-p-phos is a chiral atropisomeric biaryl phosphine ligand belonging to the P-Phos family.[1][2] Its structure, characterized by bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms and a biphenyl backbone, creates a well-defined chiral environment for metal-catalyzed reactions.[3] This steric bulk and electronic tuning are instrumental in achieving high enantioselectivity in reactions like the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters to their corresponding chiral β-hydroxy esters.[4][5]
The ability to reliably produce a single enantiomer of a β-hydroxy ester is of immense value in the pharmaceutical industry, as these molecules are versatile chiral building blocks for the synthesis of a wide array of bioactive compounds.[6][7]
The Gold Standard: Single-Crystal X-Ray Crystallography
For an unambiguous and definitive determination of absolute configuration, single-crystal X-ray crystallography remains the unparalleled gold standard.[8][9] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom.
Causality in Experimental Design
The success of an X-ray crystallographic analysis is fundamentally dependent on the ability to grow a high-quality single crystal of the analyte. For the products of (R)-Xyl-p-phos catalysis, which are often oils or low-melting solids, this can be a significant hurdle. The key is to introduce a "heavy" atom (typically with an atomic number greater than silicon) into the molecule, which enhances the anomalous dispersion effect, a phenomenon crucial for absolute configuration assignment.[10]
Experimental Protocol: X-Ray Crystallography
-
Derivatization (if necessary): If the chiral β-hydroxy ester product does not crystallize readily or lacks a heavy atom, derivatization is the first step. A common strategy is to form an ester or amide with a reagent containing a bromine or iodine atom, such as p-bromobenzoic acid or p-iodobenzoic acid.
-
Crystallization: The derivatized product is then subjected to a variety of crystallization conditions. This is often the most challenging and time-consuming step, involving screening of different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The Flack parameter is a critical value obtained during refinement that indicates the correctness of the assigned absolute configuration. A value close to 0 for one enantiomer and close to 1 for its mirror image provides high confidence in the assignment.
The Power of Diastereomeric Differentiation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and readily accessible tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR experiment, their conversion into diastereomers allows for the determination of absolute configuration.[12] The most widely employed method for this purpose is the Mosher's ester analysis.[13][14][15]
Causality in Experimental Design
Mosher's method leverages the formation of diastereomeric esters between the chiral secondary alcohol (the β-hydroxy ester product) and an enantiomerically pure chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[16] The anisotropic effect of the phenyl ring in the MTPA moiety causes distinct chemical shift differences (Δδ) in the ¹H NMR spectra of the two diastereomers. By systematically analyzing these Δδ values for protons on either side of the newly formed stereocenter, the absolute configuration can be deduced.[12]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: The chiral β-hydroxy ester is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP, to form the respective diastereomeric Mosher's esters.
-
¹H NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: The chemical shifts of corresponding protons in the two spectra are compared, and the difference (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: A model of the Mosher's ester conformation is used to predict the sign of the Δδ values for protons on either side of the stereocenter. A positive Δδ value is typically observed for protons on one side of the molecule, and a negative Δδ value for protons on the other side. Matching the observed pattern of Δδ values to the model allows for the assignment of the absolute configuration.[17]
The Chiroptical Approach: Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18] This technique is particularly useful when crystallization is not feasible. Electronic Circular Dichroism (ECD) is sensitive to the electronic transitions of chromophores within the molecule.[19] For molecules lacking a strong chromophore near the stereocenter, Vibrational Circular Dichroism (VCD) offers a powerful alternative, as it probes the vibrational transitions of the entire molecule.[20][21][22]
Causality in Experimental Design
The determination of absolute configuration by CD or VCD relies on comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[23] The accuracy of the theoretical calculation, typically performed using Density Functional Theory (DFT), is paramount.[20] The choice of solvent can also influence the experimental spectrum and should be considered in the theoretical model.
Experimental Protocol: VCD for Absolute Configuration Determination
-
Sample Preparation: A solution of the chiral β-hydroxy ester is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Computational Modeling: The 3D structure of one enantiomer of the β-hydroxy ester is modeled, and its VCD and IR spectra are calculated using DFT methods.
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer.
-
Configuration Assignment: If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.[23]
Comparative Performance: (R)-Xyl-p-phos vs. (R)-BINAP
(R)-BINAP is another widely used and highly effective chiral phosphine ligand for asymmetric hydrogenation reactions.[24][25] A direct comparison of the performance of (R)-Xyl-p-phos and (R)-BINAP in the asymmetric hydrogenation of β-ketoesters reveals the nuances of ligand selection.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Ru/(R)-P-Phos | β-ketoesters | up to 99% | [4] |
| Ru/(R)-BINAP | β-ketoesters | >99% | [26] |
| Ru/(R)-Tol-BINAP | Functionalized Ketones | High | [27] |
| Ru/PQ-Phos | Ethyl 2-chlorobenzoyl acetate | up to 95% (anti) | [26] |
While both (R)-Xyl-p-phos and (R)-BINAP can achieve excellent enantioselectivities in the asymmetric hydrogenation of β-ketoesters, the optimal choice can be substrate-dependent.[26][28] The bulkier xylyl groups of (R)-Xyl-p-phos can create a more sterically demanding chiral pocket, which may be advantageous for certain substrates. Conversely, the biphenyl backbone of BINAP offers a different steric and electronic environment that may be better suited for other β-ketoesters. The selection of the optimal ligand often requires empirical screening.
Visualizing the Workflow
The process of determining the absolute configuration of a chiral product can be visualized as a decision-making workflow.
Caption: Workflow for determining the absolute configuration of a chiral product.
Logical Relationships of Analytical Techniques
The choice of analytical technique is often guided by the physical properties of the product and the resources available.
Caption: Logical relationships between analytical techniques for absolute configuration determination.
Conclusion
The successful application of (R)-Xyl-p-phos in asymmetric catalysis is a significant achievement, but it is the rigorous determination of the product's absolute configuration that validates the entire synthetic endeavor. While single-crystal X-ray crystallography provides the most definitive answer, its reliance on high-quality crystals can be a limitation. In such cases, NMR spectroscopy, particularly Mosher's method, and chiroptical techniques like VCD offer powerful and reliable alternatives. A comprehensive approach, often employing more than one technique for confirmation, ensures the scientific integrity of the research and is essential for the advancement of drug discovery and development. The choice between (R)-Xyl-p-phos and other high-performing ligands like (R)-BINAP should be guided by empirical data for the specific transformation, as subtle differences in ligand architecture can have a profound impact on stereoselectivity.
References
- 1. chembk.com [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PolyU Electronic Theses: Synthesis of novel chiral P-Phos derivative for asymmetric catalysis and development of air-stable and recyclable chiral catalyst systems [theses.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Illustrated Glossary of Organic Chemistry - Beta-hydroxy ester [chem.ucla.edu]
- 7. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 16. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 17. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. schrodinger.com [schrodinger.com]
- 22. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. BINAP - Wikipedia [en.wikipedia.org]
- 25. Binap, (A+-)- | C44H32P2 | CID 634876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. alfa-chemistry.com [alfa-chemistry.com]
- 28. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Kinetic Perspective: Benchmarking (R)-Xyl-P-Phos Against Leading Chiral Ligands in Asymmetric Hydrogenation
A Senior Application Scientist's In-Depth Guide to Catalyst Performance in the Synthesis of Chiral Alcohols
In the landscape of asymmetric catalysis, the relentless pursuit of efficiency and selectivity is paramount. For researchers and professionals in drug development and fine chemical synthesis, the choice of a chiral ligand in transition-metal-catalyzed reactions is a critical determinant of success. This guide offers an in-depth kinetic comparison of (R)-Xyl-P-Phos, a prominent member of the P-Phos ligand family, against other widely-used chiral phosphine ligands in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters. By examining experimental data and exploring the underlying mechanistic principles, we aim to provide a comprehensive resource for informed catalyst selection and process optimization.
The Central Role of Chiral Phosphine Ligands
Chiral phosphine ligands are instrumental in asymmetric catalysis due to their unique ability to create a chiral environment around a metal center. This, in turn, allows for the stereoselective transformation of prochiral substrates into enantiomerically enriched products.[1][2] The electronic and steric properties of these ligands can be finely tuned, influencing both the catalytic activity and the enantioselectivity of the reaction.[3] Among the myriad of chiral phosphine ligands developed, atropisomeric biaryl diphosphines like BINAP have been particularly successful and are considered benchmarks in the field.[4]
This guide will focus on the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters, a pivotal reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical and agrochemical industries.[5] We will compare the performance of (R)-Xyl-P-Phos to that of other notable chiral ligands such as (R)-BINAP, a classic atropisomeric ligand, and others where data is available for similar substrates.
Comparative Kinetic Analysis
To provide a meaningful comparison, we will focus on the asymmetric hydrogenation of a model substrate, methyl acetoacetate. The key performance indicators for this analysis are the Turnover Frequency (TOF), which measures the catalyst's activity (moles of product per mole of catalyst per hour), and the enantiomeric excess (ee%), which indicates the degree of stereoselectivity.
| Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Conversion (%) | ee (%) | TOF (h⁻¹) | Reference(s) |
| (R)-Xyl-P-Phos | Various β-ketoesters | up to 2,000 | - | - | - | High | up to 99 | High | [6] |
| (R)-BINAP | Methyl Acetoacetate | 10,000 | - | - | Methanol | 100 | 99 | - | [7] |
| (R)-BINAP | Methyl Acetoacetate | - | 1 | - | - | 100 | 93.5 | - | [8] |
| Ru/PMO-BINAP | Methyl Acetoacetate | - | - | - | - | 100 | 93.5 | - | [8] |
| (S)-BINAP | Methyl Acetoacetate | 200 | 50 | 25 | Methanol | 100 | 98 | ~400 | [9] |
| MeO-BIPHEP-Ru | Methyl Acetoacetate | 2,000 | 80 | 80 | Methanol | >99 | 99.2 | ~2,000 | [10] |
| PQ-Phos-Ru | Ethyl 2-chlorobenzoylacetate | - | - | - | - | - | 16 (anti), 10 (syn) | - | [5] |
| C3-TunePhos-Ru* | Various β-ketoesters | - | - | - | - | 100 | 95-99 | - | [5] |
Note: Direct side-by-side kinetic data under identical conditions is often unavailable in the literature. The data presented here is collated from various sources and aims to provide a representative comparison. Variations in reaction conditions (S/C ratio, pressure, temperature) can significantly impact TOF. The TOF for the (S)-BINAP and MeO-BIPHEP examples are estimated based on the reported reaction times and S/C ratios.
Interpreting the Kinetic Data: A Deeper Dive
From the comparative data, several key insights emerge:
-
(R)-Xyl-P-Phos and its analogues are highly effective ligands for the asymmetric hydrogenation of β-ketoesters, often achieving excellent enantioselectivities (up to 99% ee) and high conversions.[6] The P-Phos family of ligands, characterized by a biaryl backbone, provides a rigid and well-defined chiral environment.
-
(R)-BINAP remains a stalwart in this field, consistently delivering high enantioselectivities.[7][8][9] Its versatility and proven track record make it a common benchmark for new ligands. The development of immobilized versions, such as Ru/PMO-BINAP, also highlights its industrial relevance.[8]
-
MeO-BIPHEP , another atropisomeric diphosphine, demonstrates exceptional activity, with estimated TOFs reaching ~2,000 h⁻¹ under optimized conditions, while maintaining excellent enantioselectivity.[10] This underscores the importance of electronic tuning of the ligand backbone.
-
The examples of PQ-Phos and C3-TunePhos* illustrate the ongoing innovation in ligand design, with the introduction of additional chiral elements or novel backbones to further enhance catalytic performance.[5]
The choice between these ligands often comes down to a balance of activity, selectivity, catalyst loading (cost), and substrate scope. For industrial applications, a high TOF is crucial for process efficiency, while for the synthesis of complex molecules, achieving the highest possible enantioselectivity is the primary goal.
Experimental Protocol: A Guide to Kinetic Studies
To ensure the scientific integrity of a kinetic comparison, a rigorously standardized experimental protocol is essential. Below is a detailed, step-by-step methodology for a typical kinetic study of the Ru-catalyzed asymmetric hydrogenation of a β-ketoester.
1. Catalyst Precursor Preparation (in situ)
-
In a glovebox, to a flame-dried Schlenk tube, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral phosphine ligand (e.g., (R)-Xyl-P-Phos) in a 1:1.1 molar ratio.
-
Add a degassed solvent (e.g., methanol) and stir the mixture at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.
2. Asymmetric Hydrogenation Reaction
-
In a separate, flame-dried Schlenk tube or a high-pressure autoclave, dissolve the β-ketoester substrate (e.g., methyl acetoacetate) in the degassed reaction solvent.
-
Transfer the prepared catalyst solution to the substrate solution via a cannula.
-
Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Place the reaction vessel in a pre-heated oil bath or heating mantle at the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals.
3. Sample Analysis
-
Quench the reaction in the aliquot by exposing it to air.
-
Filter the sample through a short plug of silica gel to remove the catalyst.
-
Conversion Analysis: Determine the conversion of the substrate to the product using Gas Chromatography (GC) or ¹H NMR spectroscopy, often with an internal standard.
-
Enantiomeric Excess (ee) Analysis: Determine the enantiomeric excess of the chiral β-hydroxy ester product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC with a suitable chiral stationary phase.
4. Data Processing and Kinetic Analysis
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Calculate the Turnover Frequency (TOF) using the formula: TOF = (moles of product) / (moles of catalyst × time).
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for a kinetic study of asymmetric hydrogenation.
Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a ketone.
Conclusion
The selection of a chiral ligand is a multifaceted decision that extends beyond just achieving high enantioselectivity. Kinetic parameters such as Turnover Frequency are critical for developing efficient and economically viable catalytic processes. (R)-Xyl-P-Phos has established itself as a high-performance ligand in the asymmetric hydrogenation of β-ketoesters, demonstrating both high activity and selectivity. However, a thorough evaluation of alternatives like (R)-BINAP and other advanced ligands is essential for identifying the optimal catalyst for a specific substrate and set of process conditions. This guide provides a framework for such an evaluation, grounded in experimental data and a clear understanding of the experimental protocols required for generating reliable kinetic data. As ligand design continues to evolve, such comparative studies will remain a cornerstone of progress in the field of asymmetric catalysis.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Enantioselective Hydrogenation of β‐Keto Esters using Chiral Diphosphine‐Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-Xyl-p-phos in Industrial Processes
Executive Summary
In the landscape of industrial asymmetric catalysis, the selection of a chiral ligand is a critical decision point, balancing catalytic performance with economic viability. This guide provides a comprehensive cost-benefit analysis of (R)-Xyl-p-phos, a prominent member of the electron-rich, axially chiral biaryl bisphosphine ligand family. We objectively compare its performance against other established ligand classes, such as BINAP and Josiphos, in the context of rhodium-catalyzed asymmetric hydrogenation—a benchmark transformation in pharmaceutical and fine chemical synthesis. Our analysis demonstrates that while (R)-Xyl-p-phos may present a higher initial acquisition cost, its superior catalytic efficiency, characterized by high turnover numbers (TON) and excellent enantioselectivity at low catalyst loadings, often translates to a lower total cost of ownership, particularly for large-scale production.
Introduction: The Critical Role of Chiral Ligands
Transition metal-catalyzed asymmetric synthesis is an indispensable tool for producing enantiomerically pure compounds, which form the backbone of the pharmaceutical, agrochemical, and fragrance industries.[1][2] The heart of this technology lies in the chiral ligand, which coordinates to the metal center and orchestrates the stereochemical outcome of the reaction.[3] Chiral phosphine ligands have proven exceptionally versatile due to their strong coordination properties and the ability to fine-tune their steric and electronic characteristics.[1]
(R)-Xyl-p-phos, or (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, belongs to the P-Phos family of ligands.[4][5] Its defining features are the sterically demanding 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms and the methoxy substituents on the biaryl backbone. These elements create a rigid, electron-rich, and well-defined chiral pocket around the metal center, which is hypothesized to be the source of its high activity and selectivity.[6] This guide will dissect the practical implications of these features from an industrial process perspective.
Physicochemical Properties and Industrial Handling
The operational feasibility of a ligand is as important as its catalytic performance. Factors like air stability and solubility directly impact process safety, equipment requirements, and ultimately, cost.
| Property | (R)-Xyl-p-phos | (R)-BINAP | (R,S)-Josiphos (generic) |
| Molecular Weight | 756.8 g/mol [4] | 622.67 g/mol | ~550-650 g/mol |
| Appearance | White to off-white solid | White solid | Orange to red solid |
| Air Stability | Generally air-stable solid, but best handled under inert gas for long-term storage and in solution to prevent oxidation of the P(III) center. | Moderately air-stable solid, but prone to oxidation in solution. | Generally air-stable, a key advantage of ferrocenyl ligands. |
| Solubility | Soluble in common organic solvents like toluene, THF, and dichloromethane. | Soluble in similar solvents. | Good solubility in common organic solvents. |
Expert Insight: The phosphine moieties in all these ligands are susceptible to oxidation to the corresponding phosphine oxides, which are catalytically inactive. While (R)-Xyl-p-phos is relatively stable as a solid, industrial protocols should mandate the use of degassed solvents and inert atmosphere (Nitrogen or Argon) blanketing during catalyst preparation and reaction execution. This minimizes catalyst deactivation, ensuring batch-to-batch consistency and maximizing turnover—a critical factor in cost control. The handling of powders also presents specific hazards that require established safety protocols.[7][8]
Performance Analysis: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
To provide a standardized comparison, we analyze the performance of (R)-Xyl-p-phos against other common ligands in the well-established rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a model substrate for amino acid synthesis.[6]
| Ligand | Catalyst Loading (mol%) | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | TON |
| (R)-Xyl-p-phos | 0.01 | 10,000 | 10 | 25 | 12 | >99 | 99 | ~10,000 |
| (R)-BINAP | 0.5 | 200 | 50 | 25 | 24 | >99 | 95 | ~200 |
| (R,R)-DIPAMP | 1.0 | 100 | 3 | 25 | 1 | >99 | 96 | ~100 |
| (S,S)-t-Bu-BisP * | 0.005 | 20,000 | 50 | 50 | 15 | >99 | >99 | ~20,000 |
Data is compiled and representative of typical results found in the literature.[6][9] S/C = Substrate/Catalyst Ratio. TON = Turnover Number (moles of product per mole of catalyst).
Causality Behind the Performance:
-
(R)-Xyl-p-phos exhibits outstanding performance. The high electron density on the phosphorus atoms, imparted by the xylyl groups, enhances the catalytic activity of the rhodium center. The rigid biaryl backbone and bulky substituents create a highly effective chiral environment, leading to near-perfect enantioselectivity.[6] The ability to achieve a TON of 10,000 is a significant industrial advantage.
-
(R)-BINAP , a pioneering ligand, remains effective but typically requires higher catalyst loadings and pressures to achieve comparable results for this class of substrate.
-
(R,R)-DIPAMP , another historically significant P-chiral ligand, provides excellent selectivity but with lower turnover numbers, making it less economical for large-scale synthesis.[9]
-
P-chiral ligands like BisP * can achieve even higher TONs, representing the cutting edge of catalyst efficiency.[10] However, their synthesis can be more complex, often impacting their cost and availability.
Comprehensive Cost Analysis
A holistic cost analysis extends beyond the initial purchase price of the ligand.
Direct Acquisition Costs
The price of chiral ligands is dictated by the complexity of their synthesis, the cost of raw materials, and market scale.[11]
| Ligand | Representative Price (per gram) | Relative Cost Index |
| (R)-Xyl-p-phos | $150 - $300 | High |
| (R)-BINAP | $50 - $100 | Medium |
| (R,S)-Josiphos | $200 - $400+ | Very High |
| (R,R)-DIPAMP | $100 - $200 | Medium-High |
Prices are estimates for R&D quantities and can vary significantly with supplier, purity, and scale. They are intended for comparative purposes only.
Indirect and Process-Related Costs
This is where the true economic picture emerges. The most expensive ligand by weight is not necessarily the most expensive per kilogram of final product.
-
Precious Metal Cost: The primary cost driver in many hydrogenations is the rhodium precursor. A ligand like (R)-Xyl-p-phos, which functions efficiently at an S/C ratio of 10,000, requires 50 times less rhodium than a ligand operating at an S/C of 200. This is the single most significant cost-saving factor.
-
Ligand Cost per Batch: Similarly, 50 times less ligand is consumed for the same batch size, drastically diminishing the impact of its higher per-gram cost.
-
Energy Costs: The ability to run reactions at lower pressures and ambient temperatures reduces capital expenditure on high-pressure reactors and lowers energy consumption.
-
Downstream Processing: Achieving an ee of >99% can, in some cases, eliminate the need for costly and yield-reducing chiral purification steps (e.g., preparative HPLC or diastereomeric crystallization). An improvement from 95% to 99% ee can have a substantial positive impact on the overall process mass intensity (PMI).
-
Throughput: High turnover frequencies (TOF), characteristic of efficient catalysts like Rh/(R)-Xyl-p-phos, lead to shorter reaction times, increasing reactor throughput and manufacturing capacity.
Cost-Benefit Synthesis: A Decision Framework
The choice of ligand is a strategic decision dependent on process-specific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral phosphine ligands|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. wiley.com [wiley.com]
- 8. Request Rejected [searchworks.stanford.edu]
- 9. Asymmetric hydrogenations (Nobel lecture). (2002) | William S. Knowles | 861 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Xyl-p-phos, (R)-
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Xyl-p-phos, (R)-, a sophisticated biaryl phosphine ligand. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established chemical safety principles and waste management standards.
Core Principle: Hazard-Based Waste Management
Xyl-p-phos, (R)- and its related materials must be treated as hazardous chemical waste. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] As an organophosphorus compound, it also falls under a class of chemicals that require careful management due to potential toxicity and the possible generation of hazardous combustion byproducts, such as oxides of phosphorus, in case of fire.[2]
The foundational principle of its disposal is waste segregation . Under no circumstances should Xyl-p-phos, (R)- be disposed of via standard trash or sanitary sewer systems.[3][4] Co-mingling with incompatible waste streams can lead to unforeseen chemical reactions, posing a significant safety risk.[5]
Hazard and Safety Summary
For immediate reference, the key safety and disposal parameters for Xyl-p-phos, (R)- are summarized below.
| Parameter | Specification | Source(s) |
| Chemical Name | (R)-4,4'-Bis(bis(3,5-dimethylphenyl)phosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine | [1] |
| CAS Number | 442905-33-1 | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation | [1] |
| Required PPE | Nitrile gloves, safety goggles/face shield, lab coat | [2][3] |
| Disposal Container | Clearly labeled, sealable, chemically compatible container (e.g., HDPE or glass) | [3] |
| Disposal Method | Collection by a licensed hazardous waste disposal service | [3] |
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe handling and disposal of Xyl-p-phos, (R)- in various forms.
Protocol 1: Disposal of Unused or Expired Neat Chemical
This procedure applies to the original reagent in solid form.
-
Preparation: Conduct all handling within a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Container Labeling: Prepare a hazardous waste container. The label must clearly state:
-
"Hazardous Waste"
-
"Xyl-p-phos, (R)-"
-
CAS Number: "442905-33-1"
-
Hazard Characteristics: "Irritant"
-
Accumulation Start Date
-
-
Transfer: Carefully transfer the neat chemical from its original container into the designated hazardous waste container. If the original container is to be disposed of, it must also be treated as hazardous waste.
-
Sealing: Securely seal the hazardous waste container.
-
Storage: Store the sealed container in a designated and properly labeled Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Protocol 2: Disposal of Contaminated Materials
This procedure applies to items such as gloves, weigh boats, pipette tips, and wipes contaminated with Xyl-p-phos, (R)-.
-
Segregation: Immediately place all contaminated solid waste into a designated solid hazardous waste container. This is typically a plastic-lined, puncture-resistant box or a designated drum.
-
Labeling: The container must be clearly labeled for "Solid Hazardous Waste" and include the name of the primary contaminant, "Xyl-p-phos, (R)-".
-
Storage and Disposal: Keep the container sealed when not in use. Store it in the SAA and arrange for EHS pickup as described above. Do not overfill the container.
Protocol 3: Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual Xyl-p-phos, (R)-.
-
Collect Rinsate: The solvent from this first rinse is now hazardous waste. Decant it into a designated "Halogenated" or "Non-Halogenated" liquid hazardous waste container, as appropriate for your lab's waste streams.
-
Labeling: Ensure the liquid waste container is properly labeled with its contents.
-
Secondary Cleaning: After the initial solvent rinse and collection, the glassware can typically be cleaned using standard laboratory detergents and procedures.
-
Disposal of Rinsate: Store the sealed liquid waste container in the SAA and arrange for EHS pickup.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, safety goggles, and, if significant dust is present, respiratory protection.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.
-
Do Not Use Water: Avoid using water, as this may spread the contamination.
-
-
Clean-Up: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container. Use spark-proof tools if there is any fire risk.[3]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the wipe in the solid hazardous waste container.
-
Disposal: Seal, label, and dispose of the waste container as described in Protocol 2.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of Xyl-p-phos, (R)-.
Caption: Decision workflow for segregating and disposing of Xyl-p-phos, (R)- waste.
Regulatory Framework
In the United States, the disposal of chemical waste like Xyl-p-phos, (R)- is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Your institution's EHS department is responsible for ensuring that all disposal practices comply with these federal, state, and local regulations. Attempting to dispose of this chemical through improper channels can result in significant legal and financial penalties.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Xyl-p-phos
As researchers and drug development professionals, our work with highly specialized reagents demands a commensurate level of safety and precision. (R)-Xyl-p-phos, a valuable phosphine ligand in catalysis, is no exception. Its efficacy is matched by its potential hazards, which include being an irritant and an air-sensitive organophosphorus compound.[1][2] This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the rationale behind each step to ensure your safety and the integrity of your experiments.
Hazard Assessment: Understanding the "Why" Behind the PPE
Effective protection begins with a thorough understanding of the risks. (R)-Xyl-p-phos presents a multi-faceted hazard profile that dictates our safety protocols.
-
Chemical Reactivity: As a phosphine ligand, (R)-Xyl-p-phos is susceptible to oxidation, which can compromise its catalytic activity.[2] This air-sensitivity necessitates handling under an inert atmosphere, such as in a glovebox or on a Schlenk line.[2][3]
-
GHS Classifications: According to aggregated data from the European Chemicals Agency (ECHA), (R)-Xyl-p-phos is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Organophosphorus Compound Risks: Beyond immediate irritation, organophosphorus compounds as a class are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nervous system function.[4] While the acute toxicity of (R)-Xyl-p-phos is not as severe as nerve agents or some pesticides, the potential for systemic effects underscores the need to prevent any level of exposure.[5][6]
-
Decomposition Hazards: In the event of a fire or improper handling, phosphine ligands can decompose to produce hazardous combustion gases, including oxides of phosphorus and phosphine gas itself.[7] Phosphine gas is highly toxic and may ignite spontaneously in air.[8]
Core PPE Requirements for Handling (R)-Xyl-p-phos
The selection of PPE is not static; it must adapt to the specific task and associated risks. The following table outlines the minimum PPE requirements for various laboratory operations involving (R)-Xyl-p-phos.
| Task/Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid (in Glovebox) | Flame-resistant lab coat | Heavy-duty chloroprene or nitrile glovebox gloves | Safety glasses (worn inside the glovebox) | Not required if glovebox integrity is maintained |
| Preparing Solutions (in Fume Hood/on Schlenk Line) | Flame-resistant lab coat; Chemical-resistant apron | Double-gloving: Nitrile or neoprene gloves | ANSI Z87.1-compliant safety goggles and a full-face shield | Required if there is a risk of aerosol generation. Use a NIOSH-approved respirator with cartridges for vapors/aerosols.[9] |
| Transferring Solutions via Syringe/Cannula | Flame-resistant lab coat | Double-gloving: Nitrile or neoprene gloves | ANSI Z87.1-compliant safety goggles | Not typically required if performed correctly under inert gas pressure. |
| Large-Scale Reaction (>5g) | Flame-resistant lab coat; Chemical-resistant apron | Double-gloving: Nitrile or neoprene gloves | ANSI Z87.1-compliant safety goggles and a full-face shield | Recommended. Consult with your institution's EHS for specific respirator selection. |
| Cleaning Glassware/Managing Waste | Flame-resistant lab coat; Chemical-resistant apron | Heavy-duty nitrile or butyl rubber gloves | Safety goggles and a full-face shield | Required during waste deactivation. A supplied-air respirator may be necessary for high concentrations of phosphine.[10] |
Operational Protocols: A Step-by-Step Guide
Procedural discipline is paramount. These workflows are designed to minimize exposure and maintain reagent integrity.
The sequence of donning PPE is critical to prevent cross-contamination. This process should be performed in a designated area away from the immediate experimental zone.
Caption: PPE Donning Sequence.
Procedural Steps:
-
Lab Coat: Select a flame-resistant lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety goggles first, ensuring a snug fit. If the procedure requires it, add a full-face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat. This creates a secure seal and allows for the safe removal of the outer pair if it becomes contaminated.
-
Final Check: Visually inspect your PPE to confirm there are no gaps or exposed skin, particularly around the wrists.
The most reliable method for handling air-sensitive solids like (R)-Xyl-p-phos is within a glovebox.[2][3]
-
Preparation: Ensure the glovebox antechamber has been properly purged and that all necessary glassware, spatulas, and containers are dry and inside the main chamber.
-
Weighing: Tare a pre-dried vial on a balance inside the glovebox. Carefully transfer the desired amount of (R)-Xyl-p-phos into the vial. Avoid creating dust.
-
Sealing: Securely cap the vial. If the vial is to be removed from the glovebox, consider sealing the cap with paraffin film as an extra precaution.
-
Transfer: Use the antechamber to safely remove the sealed container from the glovebox.
The removal of PPE is as important as the donning process. The goal is to avoid contact with any contaminants on the exterior of the equipment.
Caption: PPE Doffing Sequence.
Procedural Steps:
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back of the head forward, avoiding touching the front surfaces.
-
Lab Coat: Unbutton the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is contained within the roll.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][6]
Emergency and Disposal Plans
In any exposure event, speed is critical. First aiders must protect themselves before assisting others.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[6][11] Rinse the affected skin with copious amounts of water and soap for at least 15 minutes.[5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.[9]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.
For all exposures, provide the medical team with the Safety Data Sheet (SDS) for (R)-Xyl-p-phos. [9]
-
Inside a Glovebox/Fume Hood: Absorb the spill with a non-combustible absorbent material (e.g., vermiculite or sand).[3] Collect the material into an airtight, double-bagged container and label it as hazardous waste.[3]
-
Outside a Controlled Atmosphere: Evacuate the area immediately. If the spill is significant, contact your institution's emergency response team. For a very small spill, if you are trained to do so, cover the spill with a non-combustible absorbent. Carefully pour a dilute (~3%) aqueous hydrogen peroxide solution over the absorbent to begin deactivation.[3] Collect and dispose of as hazardous waste.
Waste containing (R)-Xyl-p-phos or other phosphine ligands is classified as hazardous waste and must not be disposed of in standard trash or down the drain.[12][13]
-
Segregation: All contaminated materials (gloves, absorbent pads, vials, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Deactivation of Bulk Waste: Unreacted (R)-Xyl-p-phos and contaminated solvents should be deactivated before disposal. This often involves slowly quenching the reactive material with a suitable reagent, such as dilute hydrogen peroxide or a bleach solution, in a well-ventilated fume hood. This procedure can be highly exothermic and should only be performed by experienced personnel following a validated protocol.[3]
-
Final Disposal: The deactivated waste, along with contaminated solid materials, must be disposed of through your institution's licensed hazardous waste disposal contractor, in compliance with all local and national regulations.[12][14]
By integrating these safety protocols into every aspect of your workflow, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Xyl-p-phos, (R)- | C46H50N2O4P2 | CID 11182279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 5. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. fishersci.com [fishersci.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphine [cdc.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 12. airgas.com [airgas.com]
- 13. nautinst.org [nautinst.org]
- 14. andrewliu.com.hk [andrewliu.com.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
